BRD4 degrader AT1
Description
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZDYHMCMIGGV-TZPPCSJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58ClN9O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Basis of AT1's Selectivity for BRD4: A Deep Dive into PROTAC-Mediated Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of target proteins rather than merely inhibiting their function. AT1, a PROTAC composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the (+)-JQ1 ligand for the bromodomain and extra-terminal (BET) family of proteins, demonstrates remarkable selectivity for the degradation of BRD4 over its closely related family members, BRD2 and BRD3. This technical guide elucidates the structural underpinnings of this selectivity, providing a comprehensive overview of the key molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this system. The insights presented herein are critical for the rational design of next-generation selective protein degraders.
Introduction: The PROTAC Approach to Targeted Protein Degradation
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the proteasome.[1] This "event-driven" pharmacology offers several advantages over traditional "occupancy-driven" inhibition, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable".[2]
AT1 is a highly selective BRD4 degrader that was developed through a structure-guided design approach.[3][4] Its design was informed by the crystal structure of the ternary complex formed by the PROTAC MZ1, the second bromodomain of BRD4 (BRD4BD2), and the VHL E3 ligase complex.[3][5] This guide will delve into the structural details of this ternary complex and explain how these insights led to the creation of the highly selective AT1.
The Structural Basis of Selectivity: Insights from the MZ1 Ternary Complex
The foundation for understanding AT1's selectivity lies in the crystal structure of the BRD4BD2:MZ1:VHL ternary complex.[3][5] This structure revealed that the PROTAC does not simply act as a passive linker, but instead induces new protein-protein interactions between BRD4BD2 and VHL, leading to a highly cooperative and stable complex.[6][7]
Cooperative Ternary Complex Formation
The key to the selectivity of PROTACs like MZ1 and AT1 is the concept of cooperativity (α) . In this context, cooperativity refers to the enhanced binding affinity of one protein for the PROTAC when the other protein is already bound. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Isothermal titration calorimetry (ITC) studies have shown that the formation of the BRD4BD2:MZ1:VHL complex is highly cooperative.[3] This cooperativity arises from favorable protein-protein interactions between BRD4BD2 and VHL that are only possible when they are brought together by the PROTAC.[8] These induced interactions are a critical determinant of the selectivity of degradation.[9]
Structure-Guided Design of AT1
The crystal structure of the MZ1 ternary complex showed that the polyethylene glycol (PEG) linker of MZ1 folds back on itself.[3] This observation led to the hypothesis that a shorter, more rigid linker could better discriminate between the different BET family members.[1] AT1 was designed based on this principle, connecting the VHL ligand and the JQ1 moiety through a more direct vector identified from the MZ1 complex structure.[1][3] This design resulted in a PROTAC that retains strong binding to BRD4BD2 and VHL but exhibits significantly reduced activity against BRD2 and BRD3.[3][4]
The selectivity of AT1 for BRD4, particularly the BRD4BD2 domain, is therefore a direct consequence of the specific and cooperative protein-protein interactions it induces upon forming a ternary complex with VHL. The subtle differences in the surface residues of the bromodomains of BRD2 and BRD3 are sufficient to disfavor the formation of a stable and cooperative ternary complex with AT1 and VHL.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the binding and degradation activity of AT1.
Table 1: Binary and Ternary Complex Binding Affinities of AT1
| Binding Interaction | Technique | Kd (nM) | Reference |
| AT1 : BRD4BD2 | ITC | 45 | [10] |
| AT1 : VHL | ITC | 335 | [10] |
| VHL : AT1:BRD4BD2 (Ternary) | ITC | 47 | [10] |
Table 2: Thermodynamic and Stability Data for the AT1:BRD4BD2:VHL Ternary Complex
| Parameter | Technique | Value | Reference |
| Cooperativity (α) | ITC | 7 | [10] |
| ΔG (Gibbs Free Energy) | ITC | -21.2 kcal/mol | [10] |
| t1/2 (Half-life) | SPR | 26 s | [10] |
Table 3: Cellular Degradation Activity of AT1
| Cell Line | Target | Parameter | Value (nM) | Reference |
| HeLa | BRD4 | DC50 (24h) | 30-100 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the structural and functional properties of AT1.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human BRD4 bromodomains (BD1 and BD2) and the VHL-ElonginB-ElonginC (VCB) complex.
-
Perform extensive dialysis of all protein samples into the same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.[11]
-
Prepare a stock solution of AT1 in the same dialysis buffer, with a final DMSO concentration matched across all solutions and kept to a minimum (e.g., <2%).
-
Accurately determine the concentrations of all proteins and the PROTAC.
-
-
ITC Experiment (Binary Titration):
-
Load the protein (e.g., 20-50 µM BRD4BD2) into the sample cell of the ITC instrument.
-
Load the PROTAC (e.g., 200-500 µM AT1) into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 2 µL every 180 seconds).[12]
-
Record the heat changes upon each injection.
-
-
ITC Experiment (Ternary Titration):
-
To determine the ternary Kd and cooperativity, pre-saturate one of the proteins with the PROTAC. For example, incubate BRD4BD2 with a slight molar excess of AT1.
-
Load the pre-formed binary complex into the sample cell.
-
Load the second protein (e.g., VCB complex) into the titration syringe.
-
Perform the titration as described for the binary experiment.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Calculate cooperativity (α) using the equation: α = Kd(binary protein 1) / Kd(ternary protein 1).
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Purpose: To detect and quantify the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Use tagged proteins, for example, His-tagged BRD4 and GST-tagged VHL.
-
Use AlphaLISA Nickel Chelate Acceptor beads to bind the His-tagged protein and Anti-GST Donor beads to bind the GST-tagged protein.[13]
-
Prepare serial dilutions of the PROTAC (AT1).
-
-
Assay Procedure:
-
In a 384-well microplate, add the His-tagged BRD4, GST-tagged VHL, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation (e.g., 60-90 minutes at room temperature).[14]
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that do not contribute to the proximity signal. The peak of the curve represents the optimal concentration for ternary complex formation.
-
X-ray Crystallography of a PROTAC Ternary Complex
Purpose: To determine the three-dimensional structure of the PROTAC-induced ternary complex at atomic resolution.
Methodology:
-
Protein Expression and Purification:
-
Co-express the components of the VHL-ElonginB-ElonginC (VCB) complex and purify it to high homogeneity.[3]
-
Express and purify the target bromodomain (e.g., BRD4BD2).
-
Verify the purity and monodispersity of the protein preparations by SDS-PAGE and size-exclusion chromatography.
-
-
Ternary Complex Formation and Crystallization:
-
Incubate the VCB complex and the bromodomain with a slight molar excess of the PROTAC to form the ternary complex.
-
The stability and cooperativity of the ternary complex are critical for successful crystallization.[15]
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with known structures of the individual components as search models.
-
Build and refine the model of the ternary complex, including the PROTAC molecule, into the electron density map.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the structural basis of AT1's selectivity for BRD4.
Caption: The general mechanism of action for a PROTAC like AT1.
Caption: Formation of the cooperative ternary complex.
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AT1 PROTAC Ternary Complex Formation with VHL
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the formation of the ternary complex between the AT1 PROTAC, the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the target protein, Bromodomain-containing protein 4 (BRD4). We will delve into the quantitative biophysical data, detailed experimental protocols, and the structural underpinnings that govern this critical interaction for targeted protein degradation.
Introduction: The PROTAC Mechanism and the VHL-AT1-BRD4 System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, bringing the target and the E3 ligase into close proximity.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target for recognition and subsequent degradation by the 26S proteasome.[1]
AT1 is a PROTAC designed to selectively degrade BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, by recruiting the VHL E3 ligase.[3][4] The design of AT1 was rationally guided by the crystal structure of the ternary complex formed by its parent compound, MZ1, with VHL and the second bromodomain of BRD4 (BRD4BD2).[3][5] This structural insight allowed for modifications that enhance selectivity for BRD4 over other BET family members like BRD2 and BRD3.[4][5]
Quantitative Data on Ternary Complex Formation
The stability and formation of the ternary complex are paramount for efficient protein degradation. These interactions are characterized by binding affinities (Kd) and the cooperativity factor (α). Cooperativity describes how the binding of one protein to the PROTAC influences the binding of the second protein.[6] A cooperativity factor α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes would suggest. Conversely, α < 1 indicates negative cooperativity.[7]
Table 1: Binary Binding Affinities of AT1
| Interacting Molecules | Technique | Binding Affinity (Kd, nM) | Reference |
| AT1 : VHL | ITC | 330 | [5] |
| AT1 : BRD4BD1 | ITC | 75 ± 23 | |
| AT1 : BRD4BD2 | ITC | 35 ± 4 | |
| AT1 : BRD2BD1 | ITC | 111 ± 14 | |
| AT1 : BRD2BD2 | ITC | 94 ± 9 | |
| AT1 : BRD3BD1 | ITC | 35 ± 3 | |
| AT1 : BRD3BD2 | ITC | 39 ± 8 |
Table 2: Ternary Complex Properties of AT1 and Parent Compound MZ1
| Ternary Complex | Technique | Kd (nM) | Cooperativity (α) | Dissociative Half-life (t1/2) | Reference |
| VHL : AT1 : BRD4BD2 | ITC | N/A | 7 | N/A | [5] |
| VHL : AT1 : BRD4BD2 | SPR | ~18 | ~5 | 11 sec | [6][8] |
| VHL : MZ1 : BRD4BD2 | SPR | ~4 | ~20 | 83 sec | [6] |
| VHL : MZ1 : BRD2BD2 | SPR | ~5 | ~12 | 63 sec | [6] |
| VHL : MZ1 : BRD3BD2 | SPR | ~56 | ~1.2 | < 1 sec | [6] |
Note: Cooperativity (α) is calculated as the ratio of the binary Kd (PROTAC:VHL) to the ternary Kd (PROTAC:VHL with target present). The data clearly shows that while AT1 has slightly reduced potency compared to MZ1, it maintains significant positive cooperativity specifically with BRD4BD2, contributing to its degradation selectivity.
Table 3: Cellular Degradation Profile of AT1
| Cell Line | Target Protein | Time | DC50 | Dmax | Reference |
| HEK293T | BRD4 | 24h | 1-3 µM causes significant depletion | >90% | [5] |
| HEK293T | BRD2 | 24h | Negligible activity | <10% | [5] |
| HEK293T | BRD3 | 24h | Negligible activity | <10% | [5] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Accurate characterization of ternary complex formation relies on precise biophysical and cellular assays.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[] This provides a complete thermodynamic profile of the interaction.[10]
Protocol for Ternary Complex Cooperativity Measurement:
-
Protein Preparation: Express and purify recombinant VHL complex (VCB: VHL, Elongin C, Elongin B) and the target bromodomain (e.g., BRD4BD2) to >95% purity. Dialyze all proteins and dissolve the PROTAC into the final dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Binary Titration (AT1 into VCB):
-
Load the sample cell of the calorimeter with VCB complex (typically 10-20 µM).
-
Load the injection syringe with AT1 PROTAC (typically 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Integrate the heat-change peaks and fit the data to a single-site binding model to determine the binary Kd (Kd_binary).
-
-
Ternary Titration (AT1:BRD4BD2 complex into VCB):
-
Load the sample cell with the same concentration of VCB complex as the binary experiment.
-
Prepare the injectant by pre-saturating the AT1 PROTAC (e.g., 100-200 µM) with a molar excess of BRD4BD2 (e.g., 1.2x).
-
Perform the same injection series as the binary experiment.
-
Fit the resulting data to determine the apparent Kd for the ternary complex formation (Kd_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor α = Kd_binary / Kd_ternary.
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association rates (kon) and dissociation rates (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[6]
Protocol for Ternary Complex Kinetics Measurement:
-
Chip Preparation and Ligand Immobilization:
-
Use a sensor chip (e.g., a Biacore CM5 or Streptavidin chip).
-
Immobilize the E3 ligase (VHL complex) onto the chip surface. For example, using a biotinylated VHL construct on a streptavidin chip ensures controlled orientation.[11] A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
-
Binary Binding Analysis (AT1 to VHL):
-
Prepare a series of dilutions of the AT1 PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the AT1 solutions over the VHL and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the surface if necessary between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd_binary.[11]
-
-
Ternary Binding Analysis (AT1:BRD4BD2 to VHL):
-
Prepare analyte solutions by pre-incubating each concentration of AT1 with a near-saturating concentration of the target protein (BRD4BD2).[11]
-
Inject these pre-formed binary complex solutions over the immobilized VHL surface.
-
Collect association and dissociation data as before. Due to the potentially slow off-rates of cooperative ternary complexes, a single-cycle kinetics (SCK) format is often preferred to avoid surface regeneration.[6]
-
Fit the data to determine the kinetic parameters for the ternary complex (kon_ternary, koff_ternary, and Kd_ternary).
-
-
Data Analysis: Compare the binary and ternary kinetics. The dissociative half-life (t1/2 = ln(2)/koff) is a key parameter indicating the stability of the complex.[6]
This assay directly measures the reduction in the levels of the target protein within cells following treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a serial dilution of AT1 PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (BRD4).
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Detect the signal using an appropriate substrate (e.g., chemiluminescent). Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine the DC50 and Dmax values.
Structural Basis of Cooperativity and Selectivity
The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex provided the foundational insights for AT1's design.[5] The structure revealed that the PROTAC does not simply act as a passive tether. Instead, it folds into a compact conformation that induces a new protein-protein interface between VHL and BRD4BD2, burying a significant surface area.[5][12] This interface is stabilized by a network of specific hydrophobic and electrostatic interactions, which are the source of the high positive cooperativity observed.[5]
The selectivity of AT1 for BRD4 arises from subtle differences in the amino acid residues at this induced interface among the BET family members. For instance, a key difference between the second bromodomains of BRD4/BRD2 and BRD3 is a glycine-to-glutamate swap. In the BRD3 context, the bulkier glutamate side chain would create a steric clash within the ternary complex, destabilizing it and leading to a much shorter half-life and consequently, poor degradation.[6][11] AT1 was designed to optimize the interactions specific to the BRD4 interface, thereby enhancing its selective degradation profile.[5]
Conclusion
The formation of a stable and cooperative ternary complex is the cornerstone of the AT1 PROTAC's mechanism for achieving potent and selective degradation of BRD4. The AT1 molecule leverages favorable protein-protein interactions between VHL and BRD4 that are induced upon its binding, resulting in a ternary complex with a significantly longer lifetime compared to non-cooperative or negatively cooperative assemblies. This guide has outlined the key quantitative metrics, detailed the essential experimental protocols for their measurement, and explained the structural rationale for this cooperativity. A thorough understanding and application of these principles and techniques are critical for the rational design and optimization of future PROTAC degraders.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. scispace.com [scispace.com]
- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. AT 1 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Cooperativity in AT1-Induced BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This guide provides a detailed technical overview of the principles and methodologies for studying cooperativity in the context of AT1, a highly selective PROTAC that induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.
AT1 is a PROTAC that chemically links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to (+)-JQ1, a potent inhibitor of the BET family of proteins.[1] Its remarkable selectivity for degrading BRD4 over other BET family members, such as BRD2 and BRD3, is a direct consequence of cooperative ternary complex formation.[2][3] Understanding and quantifying this cooperativity is paramount for the rational design and optimization of next-generation selective protein degraders.
Core Concept: Cooperativity in Ternary Complex Formation
The mechanism of action of AT1 involves the formation of a ternary complex comprising AT1, the target protein (BRD4), and the VHL E3 ligase.[4][5] The stability and formation of this complex are critical for the subsequent ubiquitination and proteasomal degradation of BRD4.[6][7]
Cooperativity (α) is a measure of the influence that the binding of one protein partner has on the binding affinity of the other. In the context of AT1, it quantifies how the interaction between AT1 and BRD4 affects the affinity of AT1 for VHL, and vice versa. A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, meaning the formation of the binary complex (e.g., AT1-BRD4) enhances the binding of the third component (VHL). This increased affinity leads to a more stable and populated ternary complex, which in turn drives efficient and selective degradation.[8][9] The pronounced cooperativity observed in the VHL-AT1-BRD4BD2 complex is a key determinant of AT1's selectivity for BRD4.[10]
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for the interaction of AT1 with BRD4 and the VHL E3 ligase, highlighting the cooperativity in ternary complex formation and the resulting degradation potency.
| Interaction | Parameter | Value | Reference |
| Binary Binding | |||
| AT1 - BRD4 (BD2) | Kd | 44 nM | [10] |
| AT1 - VHL | Kd | 330 nM | [1] |
| Ternary Complex Formation | |||
| VHL-AT1-BRD4BD2 | Cooperativity (α) | 7 | [1] |
| VHL-AT1-BRD4BD2 | ΔG | -21.2 kcal/mol | [1] |
| Cellular Degradation | |||
| BRD4 Degradation (HeLa cells, 24h) | DC50 | 30-100 nM | [1] |
| BRD4 Degradation (HeLa cells, 24h) | Dmax | >95% | [1] |
| Interaction with other BET Bromodomains | Parameter | Value | Reference |
| AT1 - BRD2BD1 | Kd | 111 ± 14 nM | [10] |
| AT1 - BRD2BD2 | Kd | 94 ± 9 nM | [10] |
| AT1 - BRD3BD1 | Kd | 35 ± 3 nM | [10] |
| AT1 - BRD3BD2 | Kd | 39 ± 8 nM | [10] |
| AT1 - BRD4BD1 | Kd | 75 ± 23 nM | [10] |
Signaling Pathway and Mechanism of Action
The degradation of BRD4 induced by AT1 follows a multi-step process initiated by the formation of the ternary complex.
As depicted in Figure 1, AT1 first binds to both BRD4 and the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin-2 (CUL2), and RBX1, to form a ternary complex.[11][12][13] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[6][7] AT1 is subsequently released and can engage in further catalytic cycles of degradation.[7]
Experimental Workflows
A typical workflow for characterizing the cooperativity and degradation efficacy of a PROTAC like AT1 involves a series of biophysical and cell-based assays.
This workflow (Figure 2) starts with biophysical assays to determine binding affinities and cooperativity, followed by cellular assays to quantify protein degradation and assess selectivity, and culminates in functional assays to measure the biological consequences of target degradation.[14][15]
Logical Relationship: Cooperativity and Selectivity
The high selectivity of AT1 for BRD4 over other BET family members is a direct outcome of the cooperative formation of the ternary complex.
As illustrated in Figure 3, the specific protein-protein interactions between VHL and BRD4BD2, induced by AT1, lead to high positive cooperativity. This results in the preferential formation of a stable ternary complex with BRD4. In contrast, the interactions with other BET family members are less favorable, leading to low or no cooperativity, unstable ternary complexes, and consequently, inefficient degradation.[10][16]
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and cooperativity (α) of binary and ternary complex formation.
Materials:
-
Purified recombinant BRD4 bromodomain (e.g., BD2) protein
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
AT1 PROTAC
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.[17]
-
Determine accurate concentrations of all components.
-
For a typical experiment, prepare protein solutions at ~10-20 µM in the cell and the ligand/PROTAC at ~100-200 µM in the syringe.[18]
-
-
Binary Titrations:
-
AT1 into BRD4: Titrate AT1 into the cell containing BRD4 to determine the Kd of the AT1-BRD4 interaction.
-
AT1 into VBC: Titrate AT1 into the cell containing the VBC complex to determine the Kd of the AT1-VBC interaction.
-
-
Ternary Titration:
-
To measure the affinity of VBC for the pre-formed AT1-BRD4 complex, saturate BRD4 with a slight excess of AT1 and place this binary complex in the cell.
-
Titrate the VBC complex into the cell containing the AT1-BRD4 complex.
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain Kd, n, and ΔH.[19]
-
Calculate the cooperativity factor (α) using the following equation: α = Kd(AT1-VBC) / Kd(VBC to AT1-BRD4 complex)
-
Western Blot for BRD4 Degradation
Objective: To quantify the dose- and time-dependent degradation of endogenous BRD4 in cells treated with AT1.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
AT1 PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of AT1 concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[20]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[21]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[20]
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize BRD4 levels to the loading control and plot as a percentage of the vehicle control to determine DC50 and Dmax values.[22]
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the AT1-BRD4-VHL ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL
-
Transfection reagent
-
AT1 PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring filtered luminescence
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-VHL expression vectors.[23]
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a white 384-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Treat the cells with a serial dilution of AT1.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using a plate reader with appropriate filters.[24]
-
-
Data Analysis:
In Vitro Ubiquitination Assay
Objective: To demonstrate that AT1-mediated ternary complex formation leads to the ubiquitination of BRD4.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VBC complex
-
Recombinant BRD4
-
Ubiquitin
-
ATP
-
AT1 PROTAC
-
Ubiquitination reaction buffer
Protocol:
-
Reaction Setup:
-
Combine E1, E2, VBC, BRD4, ubiquitin, and ATP in the reaction buffer.
-
Add AT1 or a vehicle control to the reactions.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
Conclusion
The selective degradation of BRD4 by the PROTAC AT1 is a compelling example of how inducing cooperativity in ternary complex formation can be harnessed to achieve therapeutic selectivity. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify this phenomenon. A thorough understanding of the interplay between binding affinities, cooperativity, and cellular degradation is essential for the continued development of potent and selective targeted protein degraders. By applying these principles and techniques, the scientific community can accelerate the discovery of novel therapeutics for a wide range of diseases.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. revvity.com [revvity.com]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. The von Hippel-Lindau tumor suppressor protein mediates ubiquitination of activated atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bosterbio.com [bosterbio.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 25. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BRD4 Degrader AT1 on c-Myc Transcription: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of the BRD4 degrader AT1 on the transcription of the proto-oncogene c-Myc. As a key regulator of cellular proliferation and growth, c-Myc is a critical target in oncology research. The development of Proteolysis Targeting Chimeras (PROTACs) like AT1, which induce the degradation of specific proteins, represents a promising therapeutic strategy. This document provides a comprehensive analysis of AT1's function, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the underlying molecular processes.
Introduction: BRD4 and its Role in c-Myc Regulation
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. One of the most critical downstream targets of BRD4 is the MYC gene. BRD4 is known to occupy the promoter and enhancer regions of MYC, facilitating the transcription of c-Myc and driving cell cycle progression.[1][2][3] Dysregulation of the BRD4-c-Myc axis is a hallmark of many cancers, making BRD4 an attractive target for therapeutic intervention.
AT1: A Selective BRD4 Degrader
AT1 is a PROTAC designed to selectively target BRD4 for degradation.[4] It is a heterobifunctional molecule consisting of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, typically the von Hippel-Lindau (VHL) E3 ligase.[5][6] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. By removing the BRD4 protein entirely, rather than just inhibiting its binding activity, PROTACs like AT1 can lead to a more profound and sustained downstream effect.
Effect of BRD4 Degradation on c-Myc Transcription
The degradation of BRD4 by PROTACs leads to a significant reduction in c-Myc transcription.[7][8] This occurs because the removal of BRD4 from the MYC gene's regulatory elements prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and RNA Polymerase II, which are essential for transcriptional elongation.[1][3] Consequently, the production of c-Myc mRNA is suppressed, leading to a decrease in c-Myc protein levels and subsequent inhibition of cell proliferation and tumor growth.[9][10]
Quantitative Data on c-Myc Downregulation
| Compound | Cell Line | Treatment Concentration | Duration (hours) | c-Myc mRNA Reduction (% of control) | Reference |
| MZ1 | LS174t | 1 µM | 24 | ~80% | [8] |
| dBET1 | LS174t | 1 µM | 24 | ~75% | [8] |
| ARV-825 | T-ALL cells | Varies | 48 | Significant Downregulation | [9] |
These data demonstrate that targeted degradation of BRD4 by PROTACs robustly suppresses c-Myc transcription across different cancer cell lines.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
BRD4-Mediated c-Myc Transcription and the Effect of AT1
Caption: BRD4-c-Myc signaling and AT1's mechanism of action.
Experimental Workflow for Assessing AT1's Effect on c-Myc Transcription
Caption: Workflow for analyzing AT1's effect on c-Myc.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effect of BRD4 degraders on c-Myc transcription. These should be optimized for specific cell lines and laboratory conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MV4-11, LS174t) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of AT1 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).
RNA Extraction and Reverse Transcription
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/280 ratios should be between 1.8 and 2.1.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
Quantitative Real-Time PCR (RT-qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Primer Sequences (Example):
-
c-Myc Forward: 5'-CTT CTG CTC GAG GCT GCA G-3'
-
c-Myc Reverse: 5'-GTT GCT GAT CTG TCT CAG GAG C-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermocycling Conditions: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[8]
Western Blotting
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD4 (1:1000), c-Myc (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Conclusion
The this compound represents a powerful tool for targeting the BRD4-c-Myc axis in cancer. By inducing the selective degradation of BRD4, AT1 effectively shuts down the transcriptional machinery responsible for c-Myc expression. This leads to a potent and sustained suppression of this critical oncoprotein. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of AT1 and other BRD4 degraders in various cancer models. The continued development of such targeted protein degradation strategies holds significant promise for the future of oncology drug discovery.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 4. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 5. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
The Role of the BRD4 Degrader AT1 in Cancer Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in a multitude of cancers.[1][2] Its role in regulating the transcription of key oncogenes, including c-Myc, makes it a central player in cancer cell proliferation and survival.[1][2] Traditional small-molecule inhibitors of BRD4 have shown therapeutic promise, but challenges such as incomplete target inhibition and potential for drug resistance have spurred the development of alternative strategies. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of target proteins. AT1 is a highly selective, potent, and VHL-based PROTAC designed to specifically degrade BRD4.[3][4][5][6][7] This technical guide provides an in-depth overview of the role of the BRD4 degrader AT1 in cancer epigenetics, detailing its mechanism of action, summarizing key quantitative data, outlining its impact on signaling pathways, and providing insights into relevant experimental methodologies.
BRD4: A Key Epigenetic Regulator in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails.[1][8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating gene expression.[1] In cancer, BRD4 is frequently overexpressed and plays a pivotal role in driving the transcription of oncogenes involved in cell cycle progression, proliferation, and apoptosis evasion.[1][2] BRD4 is known to be a key regulator of the master oncogene c-Myc, making it an attractive target for cancer therapy.[1] Furthermore, BRD4 has been implicated in DNA damage repair and the regulation of signal transduction pathways, including NF-κB signaling.[1]
AT1: A Selective BRD4 Degrader
AT1 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of BRD4.[3][4] PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, the BRD4 inhibitor (+)-JQ1), a linker, and a ligand for an E3 ubiquitin ligase (for AT1, a von Hippel-Lindau or VHL ligand).[3][4]
Mechanism of Action
AT1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase.[3] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. A key feature of AT1 is its high selectivity for BRD4, with minimal degradation of other BET family members like BRD2 and BRD3.[3][9][10]
Quantitative Data for AT1
The following tables summarize the key quantitative data for the this compound, compiled from various studies.
Table 1: Binding Affinity and Degradation Potency of AT1
| Parameter | Value | Cell Line/System | Reference |
| Kd for Brd4BD2 | 44 nM | In cells | [4][5][6][7] |
| Kd for Brd4BD2 (ITC) | 45 nM | Biophysical | [3] |
| Kd for VHL (ITC) | 335 nM | Biophysical | [3] |
| Ternary Kd (VHL, in presence of Brd4BD2) | 47 nM | Biophysical | [3] |
| DC50 for BRD4 | 10-100 nM | Various cancer cells | [9][10] |
| Dmax for BRD4 | > 90-95% | HeLa, other cancer cells | [3][9][10] |
| pEC50 (Antiproliferative) | 5.9 | MV4;11 cells (48h) | [3] |
Table 2: Selectivity of AT1 for BET Family Proteins
| Protein Target | Binding Affinity (Kd) | Degradation Activity | Reference |
| Brd4BD1 | 75 ± 23 nM | Remarkable depletion | [4][11] |
| Brd4BD2 | 44 nM | Remarkable depletion | [4][5][6][7] |
| Brd2BD1 | 111 ± 14 nM | Negligible | [4][6] |
| Brd2BD2 | 94 ± 9 nM | Negligible | [4][6] |
| Brd3BD1 | 35 ± 3 nM | Negligible | [4] |
| Brd3BD2 | 39 ± 8 nM | Negligible | [4] |
Impact of AT1 on Cancer-Related Signaling Pathways
By inducing the degradation of BRD4, AT1 significantly impacts downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Downregulation of c-Myc
One of the most well-established consequences of BRD4 inhibition or degradation is the suppression of the c-Myc oncogene. BRD4 directly regulates the transcription of MYC. AT1-mediated degradation of BRD4 leads to a significant reduction in c-Myc protein levels, resulting in cell cycle arrest and inhibition of proliferation in various cancers, including acute myeloid leukemia (AML).[3]
Modulation of the Jagged1/Notch1 Signaling Pathway
In triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[8][12] The Jagged1/Notch1 signaling pathway is critical for cancer cell migration and invasion.[8][13] BRD4 binds to the JAG1 promoter, and its degradation by agents like AT1 would be expected to suppress Jagged1 expression, thereby inhibiting Notch1 signaling and reducing the metastatic potential of breast cancer cells.[8]
Experimental Protocols and Workflows
Detailed experimental protocols are essential for the evaluation of BRD4 degraders like AT1. Below are generalized methodologies for key experiments.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with AT1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MV4;11) at an appropriate density. Treat cells with varying concentrations of AT1 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the relative abundance of BRD4 normalized to the loading control.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2098836-45-2 | BroadPharm [broadpharm.com]
- 6. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 10. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
BRD4 Degrader AT1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT1 is a potent and highly selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), AT1 operates through an event-driven mechanism, hijacking the cell's natural protein disposal system to specifically eliminate BRD4.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of AT1, along with detailed experimental methodologies for its characterization.
Chemical Structure and Physicochemical Properties
AT1 is a heterobifunctional molecule that connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with the well-characterized BRD4 inhibitor, (+)-JQ1.[1][2] This specific design was guided by the crystal structure of the ternary complex formed by a similar degrader, MZ1, with VHL and the second bromodomain of BRD4 (BRD4-BD2).[6]
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-((R)-2-acetamido-3-((6-(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4][7][8]triazolo[4,3-a][4][7]diazepin-6-yl)acetamido)hexyl)thio)-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | [1] |
| CAS Number | 2098836-45-2 | [1] |
| Molecular Formula | C48H58ClN9O5S3 | [4][5][9] |
| Molecular Weight | 972.68 g/mol | [2][9] |
| Appearance | Off-white to light yellow solid powder | [4] |
| Solubility | Soluble in DMSO (100 mg/mL) and ethanol (97.27 mg/mL) | [2][10] |
| SMILES | CC1=C(C)SC2=C1C(C3=CC=C(Cl)C=C3)=N--INVALID-LINK--=O)C(N4--INVALID-LINK--C4)C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)=O)=O">C@@HC7=NN=C(C)N27 | [7] |
Mechanism of Action: Targeted Degradation of BRD4
AT1 functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. A key feature of AT1 is its high selectivity for BRD4 over other BET family members, BRD2 and BRD3.[1][2][7] This selectivity is attributed to the cooperative interactions within the ternary complex.[6]
Biological Properties and Quantitative Data
AT1 exhibits potent and selective degradation of BRD4 in cellular assays. Its binding affinity and degradation performance have been quantified through various biophysical and cell-based experiments.
Binding Affinities (Kd)
The dissociation constants (Kd) of AT1 for various bromodomains and the VHL E3 ligase have been determined, highlighting its high affinity for the second bromodomain of BRD4 (BRD4-BD2).
| Target Protein/Domain | Dissociation Constant (Kd) | Reference |
| BRD4-BD2 | 44 nM | [1][7][8] |
| BRD4-BD1 | 75 ± 23 nM | [7][8] |
| BRD2-BD1 | 111 ± 14 nM | [7][8] |
| BRD2-BD2 | 94 ± 9 nM | [7][8] |
| BRD3-BD1 | 35 ± 3 nM | [7][8] |
| BRD3-BD2 | 39 ± 8 nM | [7][8] |
| VHL | 335 nM | [1] |
| VHL (in presence of BRD4-BD2) | 47 nM | [1] |
Cellular Degradation Performance
In cellular contexts, AT1 effectively reduces BRD4 protein levels at nanomolar concentrations.
| Cell Line | Parameter | Value | Reference |
| HeLa | DC50 | 30-100 nM (at 24h) | [1] |
| HeLa | Dmax | > 95% (at 24h) | [1] |
-
DC50 : Concentration of the degrader required to reduce the target protein level by 50%.
-
Dmax : Maximum percentage of protein degradation achieved.
Signaling Pathways Affected by BRD4 Degradation
BRD4 is a critical transcriptional coactivator involved in the expression of numerous genes, including oncogenes like c-MYC. By degrading BRD4, AT1 can modulate these downstream signaling pathways. One notable pathway impacted by BRD4 degradation is the JAK/STAT signaling cascade, which plays a crucial role in inflammation and cellular proliferation.
Experimental Protocols
The characterization of AT1 involves a series of biophysical and cell-based assays. Below are generalized protocols for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to measure the thermodynamic parameters of AT1 binding to BRD4 bromodomains and the VHL E3 ligase.
Key Considerations for ITC:
-
Buffer Matching: The buffer for the protein and ligand must be identical to minimize heats of dilution.[11]
-
Concentrations: The concentration of the macromolecule in the cell is typically 10-20 times the expected Kd, and the ligand concentration in the syringe is 10-20 times that of the macromolecule.[12]
-
Controls: A control titration of the ligand into buffer alone is necessary to determine the heat of dilution.[12]
AlphaLISA for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the BRD4-AT1-VHL ternary complex.
Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the target protein (BRD4) and the E3 ligase (VHL). In the presence of AT1, the two beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation. The intensity of the signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed at high concentrations of the PROTAC, where the formation of binary complexes outcompetes the ternary complex, leading to a decrease in signal.[3]
General Protocol:
-
Recombinant tagged BRD4 and VHL proteins are incubated with varying concentrations of AT1 in an appropriate assay buffer.
-
AlphaLISA acceptor beads conjugated to an antibody recognizing the BRD4 tag and donor beads recognizing the VHL tag are added.
-
The mixture is incubated to allow for complex formation and bead association.
-
The plate is read on an Alpha-enabled microplate reader.
Cellular BRD4 Degradation Assay (Western Blot)
This assay is used to determine the concentration- and time-dependent degradation of endogenous BRD4 in a cellular context.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with a serial dilution of AT1 for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-tubulin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the BRD4 signal to the loading control. The DC50 and Dmax values can then be calculated from the dose-response curve.[13]
Conclusion
AT1 is a valuable research tool for studying the biological functions of BRD4 and for the development of novel therapeutics. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it a paradigm for the rational design of PROTAC degraders. The experimental protocols outlined in this guide provide a framework for the robust characterization of AT1 and similar molecules, facilitating further advancements in the field of targeted protein degradation.
References
- 1. glpbio.com [glpbio.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. BRD4 degrader AT1 | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. This compound, 2098836-45-2 | BroadPharm [broadpharm.com]
- 10. abmole.com [abmole.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. reactionbiology.com [reactionbiology.com]
Technical Guide: Binding Affinity of AT1 for BRD4 Bromodomains
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the binding affinity of ligands, with a focus on the Proteolysis Targeting Chimera (PROTAC) AT1, for the bromodomains of Bromodomain-containing protein 4 (BRD4). It includes quantitative data for representative BRD4 ligands, detailed experimental methodologies, and visualizations of pathways and workflows.
Introduction to BRD4 and the AT1 Degrader
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci.[3][4][5] BRD4 possesses two highly conserved N-terminal bromodomains, BD1 and BD2, which are the primary sites of interaction with acetylated proteins and are major targets for therapeutic intervention in diseases like cancer and inflammation.[4][6][7]
AT1 is a small-molecule PROTAC designed to specifically target BRD4 for degradation.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs like AT1 induce the selective removal of the target protein from the cell. They achieve this by acting as a bridge between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. Understanding the binding affinity of the BRD4-targeting component of AT1 to its bromodomains is fundamental to characterizing its potency and selectivity.
Quantitative Analysis of Ligand Binding to BRD4 Bromodomains
The binding affinity of a ligand to its target is a critical parameter in drug development, typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While AT1 is established as a BRD4 degrader, specific quantitative binding affinity data for its warhead to the individual BRD4 bromodomains is not available in the provided search results.
However, to provide a clear context for the range and methods of affinity measurement for BRD4-targeting compounds, the table below summarizes data for other well-characterized BRD4 inhibitors.
| Compound | Target Domain(s) | Assay Method | Affinity Metric | Value | Reference |
| JQ1 | BRD4 BD1 | AlphaScreen | IC50 | 77 nM | [4][8] |
| BRD4 BD2 | AlphaScreen | IC50 | 33 nM | [4][8] | |
| BI-2536 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 37 ± 3 nM | [9] |
| TG-101209 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 123 ± 18 nM | [9] |
| Resveratrol | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 6.6 µM | [10] |
Signaling Pathways and Mechanism of Action
Native BRD4 Signaling Pathway
BRD4 functions by recognizing and binding to acetylated histones at promoter and enhancer regions. This binding event serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] The P-TEFb complex then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and subsequent gene expression, particularly of oncogenes like c-Myc.[7][11]
References
- 1. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intersection of Cardiovascular Signaling and Epigenetic Regulation: A Technical Guide to AT1 Receptor Pathways and BRD4 Degradation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The Angiotensin II Type 1 (AT1) receptor is a critical mediator of cardiovascular physiology and pathology, while Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader implicated in various diseases, including cardiovascular conditions. While a direct signaling cascade leading to AT1-mediated ubiquitination of BRD4 is not established in the current scientific literature, understanding the independent roles and regulation of both proteins is paramount for developing novel therapeutic strategies. This technical guide provides an in-depth overview of the canonical AT1 receptor signaling pathways and the known mechanisms of BRD4 ubiquitination and degradation, with a focus on targeted protein degradation technologies.
The Angiotensin II Type 1 (AT1) Receptor Signaling Cascade
The AT1 receptor, a G-protein coupled receptor (GPCR), is the principal mediator of the physiological and pathophysiological effects of Angiotensin II (Ang II).[1][2] Activation of the AT1 receptor triggers a complex network of intracellular signaling pathways that regulate blood pressure, fluid and electrolyte homeostasis, and cellular growth and proliferation.[1][3][4][5] Dysregulation of AT1 receptor signaling is a key contributor to the pathogenesis of hypertension, heart failure, and other cardiovascular diseases.[4][5][6]
G-Protein Dependent Signaling
Upon Ang II binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13.[7]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ activate protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate a multitude of downstream targets, influencing processes like vasoconstriction, inflammation, and cell growth.[1][3]
-
-
G12/13 Pathway: The AT1 receptor can also couple to G12/13, which activates the Rho/Rho-kinase (ROCK) pathway.[1][2] This pathway is crucial for regulating smooth muscle contraction, cytoskeletal organization, and gene expression.[2]
G-Protein Independent Signaling (β-Arrestin Pathway)
Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the AT1 receptor can recruit β-arrestins.[1][6] This interaction not only desensitizes G-protein signaling but also initiates a distinct wave of G-protein-independent signaling.[6][7] β-arrestin-mediated signaling can activate pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), contributing to cellular hypertrophy and inflammation.[1][6]
Receptor Transactivation
AT1 receptor activation can also lead to the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1][2] This occurs through the activation of metalloproteinases that cleave and release EGFR ligands. The subsequent activation of EGFR signaling contributes to the long-term hypertrophic and proliferative effects of Ang II.[1]
Signaling Pathway Diagram: AT1 Receptor Signaling
Caption: Overview of major signaling pathways activated by the AT1 receptor.
Ubiquitination and Degradation of BRD4
BRD4 is an epigenetic reader that plays a crucial role in regulating gene transcription by binding to acetylated histones.[8][9] Its protein levels are tightly controlled, in part, through the ubiquitin-proteasome system (UPS).[9] While a direct link to AT1 signaling is not documented, the targeted degradation of BRD4 has emerged as a promising therapeutic strategy, particularly in oncology.
E3 Ligases Involved in BRD4 Ubiquitination
Several E3 ubiquitin ligases have been identified to mediate the ubiquitination and subsequent proteasomal degradation of BRD4. One key E3 ligase is the Speckle-Type POZ protein (SPOP).[9] SPOP recognizes and binds to BRD4, leading to its polyubiquitination and degradation.[9] The deubiquitinase DUB3 can counteract this process, thereby stabilizing BRD4.[9]
Targeted Degradation of BRD4 using PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[10][11] PROTACs consist of a ligand that binds to the target protein (e.g., BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11][12]
The mechanism of PROTAC-mediated BRD4 degradation involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the recruited E3 ligase.[11][12] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[11]
Quantitative Data: BRD4 Degradation by PROTACs
| PROTAC | Recruited E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| AT1 | VHL | HeLa | 30-100 nM | >95% | [12] |
| ARV-825 | Cereblon | Burkitt's Lymphoma cell lines | Not specified | Not specified | [11][13] |
| MZ1 | VHL | HCT116 | Not specified | Not specified | [14] |
DC50: Concentration causing 50% degradation of the target protein. Dmax: Maximum degradation of the target protein.
Workflow Diagram: PROTAC-Mediated BRD4 Degradation
Caption: Schematic of PROTAC-induced degradation of BRD4.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions (e.g., BRD4 and an E3 Ligase)
This protocol is adapted from established methods.[15][16][17]
1. Cell Lysis:
- Culture cells to 80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cell lysate) to a pre-chilled tube.
2. Pre-clearing (Optional):
- Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
- Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
3. Immunoprecipitation:
- Add the primary antibody against the "bait" protein (e.g., anti-BRD4) to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
4. Washing:
- Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
- Discard the supernatant and wash the beads 3-5 times with ice-cold IP lysis buffer.
5. Elution and Analysis:
- Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
- Centrifuge to pellet the beads and collect the supernatant.
- Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., the specific E3 ligase) and the "bait" protein (BRD4).
In Vivo Ubiquitination Assay
This protocol is a generalized procedure based on common laboratory practices.[18][19][20]
1. Cell Transfection and Treatment:
- Co-transfect cells with expression vectors for His-tagged ubiquitin and the protein of interest (e.g., Flag-tagged BRD4).
- If investigating a specific E3 ligase, co-transfect with an expression vector for that E3 ligase.
- 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis under Denaturing Conditions:
- Lyse cells in a denaturing buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0) to disrupt protein-protein interactions and inactivate deubiquitinases.
- Sonicate the lysate to shear DNA and reduce viscosity.
- Centrifuge to clarify the lysate.
3. Pull-down of Ubiquitinated Proteins:
- Incubate the denatured cell lysate with Ni-NTA agarose beads for 2-4 hours at room temperature to capture His-tagged ubiquitinated proteins.
4. Washing:
- Wash the Ni-NTA beads sequentially with buffers of decreasing pH and urea concentration to remove non-specifically bound proteins.
5. Elution and Western Blot Analysis:
- Elute the bound proteins from the beads using a low pH buffer or a buffer containing imidazole.
- Neutralize the eluate and add Laemmli sample buffer.
- Analyze the eluate by Western blotting using an antibody against the protein of interest (e.g., anti-Flag for Flag-BRD4) to detect its ubiquitinated forms, which will appear as a high-molecular-weight smear.
Conclusion and Future Directions
The AT1 receptor and BRD4 are both pivotal players in cardiovascular health and disease. While a direct regulatory link between AT1 receptor signaling and BRD4 ubiquitination has yet to be elucidated, the distinct and significant roles of each pathway in cardiovascular pathology warrant further investigation. The development of sophisticated tools like PROTACs for targeted BRD4 degradation opens up new avenues for therapeutic intervention. Future research should focus on exploring potential crosstalk between AT1 receptor signaling and the epigenetic machinery, which could unveil novel regulatory mechanisms and therapeutic targets for a range of cardiovascular and other diseases.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of angiotensin II AT1 receptor activation in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. BRD4 Silencing Protects Angiotensin II-Induced Cardiac Hypertrophy by Inhibiting TLR4/NF-κB and Activating Nrf2-HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 13. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Immunoprecipitation Assay [bio-protocol.org]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JoVE | Peer Reviewed Scientific Video Journal - Methods and Protocols [app.jove.com]
- 20. researchgate.net [researchgate.net]
Cellular Consequences of Selective BRD4 Degradation by AT1: A Technical Guide
Executive Summary: The Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases due to its central role as an epigenetic reader and transcriptional co-activator.[1][2] While small molecule inhibitors like JQ1 have demonstrated the therapeutic potential of targeting BET proteins, they lack selectivity among family members (BRD2, BRD3, BRD4).[3] The development of Proteolysis-Targeting Chimeras (PROTACs) offers a powerful alternative by inducing the degradation of target proteins rather than just inhibiting them.[2] AT1 is a potent and highly selective PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This guide provides an in-depth technical overview of the cellular consequences of selective BRD4 degradation by AT1, presenting quantitative data, key signaling pathways, and detailed experimental protocols for researchers and drug development professionals.
The AT1 PROTAC: Mechanism and Selectivity
AT1 is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a JQ1-based ligand that binds to the bromodomains of BET proteins.[5] This dual binding induces the formation of a ternary complex between BRD4 and VHL, leading to the poly-ubiquitination of BRD4 and its subsequent destruction by the 26S proteasome.[6][7]
A key feature of AT1 is its remarkable selectivity for degrading BRD4 over its closely related family members, BRD2 and BRD3.[5] This selectivity is attributed to cooperative binding within the ternary complex, a phenomenon that has been structurally elucidated.[6]
Visualizing the Mechanism of Action
The degradation process initiated by AT1 can be visualized as a catalytic cycle where AT1 brings the target protein and the E3 ligase into proximity.
Caption: Mechanism of AT1-mediated selective BRD4 degradation.
Quantitative Analysis of AT1-Mediated Degradation
The efficacy and selectivity of AT1 have been quantified through various biophysical and cellular assays. AT1 exhibits a strong binding affinity for the second bromodomain (BD2) of BRD4 and induces potent degradation in cellular models.
Table 1: Biochemical and Cellular Potency of AT1
| Parameter | Target / Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) | BRD4-BD2 | 44 nM | [4][8][9][10] |
| BRD4-BD1 | 75 ± 23 nM | [4][10] | |
| BRD2-BD1 | 111 ± 14 nM | [4][10] | |
| BRD2-BD2 | 94 ± 9 nM | [4][10] | |
| BRD3-BD1 | 35 ± 3 nM | [4][10] | |
| BRD3-BD2 | 39 ± 8 nM | [4][10] | |
| Degradation (DC50) | BRD4 in HeLa Cells (24h) | 30 - 100 nM | [5] |
| Max Degradation (Dmax) | BRD4 in HeLa Cells (24h) | > 95% | [5] |
| Ternary Complex Cooperativity (α) | VHL : AT1 : BRD4-BD2 | 7 | [5] |
Table 2: Proteome-Wide Selectivity of AT1
Unbiased quantitative mass spectrometry has confirmed the high selectivity of AT1 for BRD4.
| Protein Target | Treatment | % Depletion vs. Control | Cell Line | Reference(s) |
| BRD4 | 1 µM AT1 (24h) | ~60% Depletion | HeLa | [5][6] |
| BRD2 | 1 µM AT1 (24h) | Negligible | HeLa | [5][6] |
| BRD3 | 1 µM AT1 (24h) | Negligible | HeLa | [5][6] |
| Total Proteins Quantified | 1 µM AT1 (24h) | 5,674 | HeLa | [6] |
Core Cellular Consequences of BRD4 Degradation
As a master transcriptional regulator, the selective removal of BRD4 by AT1 triggers significant downstream cellular effects, primarily through transcriptional reprogramming.
Transcriptional Reprogramming
BRD4 is known to regulate the expression of key oncogenes and cell cycle regulators.[11][12] Its degradation leads to the potent downregulation of these targets. The selective nature of AT1 results in a distinct transcriptional signature compared to pan-BET inhibitors like JQ1.[1][2]
Table 3: Differential Gene Expression upon BRD4 Degradation vs. Inhibition
| Gene Target | Cellular Process | Effect of BRD4 Degradation (AT1/MZ1) | Effect of Pan-BET Inhibition (JQ1) | Reference(s) |
| MYC | Proliferation, Oncogenesis | Strong Downregulation | Strong Downregulation | [1][2] |
| P21 (CDKN1A) | Cell Cycle Arrest | Upregulation | Upregulation | [1][2] |
| FAS | Apoptosis | No Significant Change | Downregulation | [1][2] |
| FGFR1 | Growth Factor Signaling | Upregulation | Upregulation | [1][2] |
Impact on Cell Fate: Proliferation, Cell Cycle, and Apoptosis
The transcriptional changes induced by AT1 translate into profound effects on cell fate.
-
Anti-proliferative Activity: Selective degradation of BRD4 has been shown to suppress the growth of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[5][13]
-
Cell Cycle Arrest: BRD4 plays a crucial role in cell cycle progression.[14] Its removal can induce cell cycle arrest, often at the G0/G1 phase.[11][13]
-
Induction of Apoptosis: The downregulation of pro-survival proteins like BCL2 and the altered expression of other apoptotic regulators following BRD4 degradation can lead to programmed cell death.[11][15]
Modulation of Key Signaling Pathways
Selective BRD4 degradation by AT1 allows for the precise dissection of BRD4-dependent signaling pathways.
BRD4-Jagged1-Notch1 Signaling in Cancer Metastasis
In triple-negative breast cancer, BRD4, but not BRD2 or BRD3, specifically regulates the expression of Jagged1 (JAG1), a key ligand for the Notch1 receptor.[3][16] This pathway is critical for cancer cell migration and invasion. Degradation of BRD4 suppresses Notch1 activity and impedes these metastatic processes.[3][16]
Caption: BRD4 regulates metastasis via the Jagged1/Notch1 pathway.
DNA Damage Response (DDR)
BRD4 functions as a chromatin insulator that can modulate the signaling response to DNA damage.[17] Loss of BRD4 can lead to a more "open" chromatin structure, which facilitates the formation of γH2AX foci, a key marker of DNA double-strand breaks.[17] This suggests that BRD4 degradation can sensitize cells to DNA-damaging agents.
Autophagy and Lysosomal Function
Recent studies indicate that BRD4 can act as a transcriptional repressor of genes involved in autophagy and lysosomal function.[18] Therefore, selective degradation of BRD4 may enhance these cellular clearance pathways, a consequence with potential therapeutic implications in various disease contexts.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the cellular consequences of BRD4 degradation by AT1.
General Experimental Workflow
A typical workflow involves treating cells with AT1, followed by harvesting for various downstream analyses to measure protein levels, gene expression, and cellular phenotypes.
Caption: A generalized workflow for studying the effects of AT1.
Western Blotting for Protein Degradation
-
Cell Treatment: Plate cells (e.g., HeLa) to achieve 70-80% confluency. Treat with desired concentrations of AT1 (e.g., 10 nM - 3 µM) and controls (DMSO, JQ1) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate with primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-c-Myc, anti-Actin) overnight at 4°C.
-
Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for MYC, FAS, GAPDH).
-
Analysis: Run the reaction on a qPCR instrument. Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Quantitative Proteomics (Isobaric Tagging)
-
Sample Preparation: Treat cells (e.g., HeLa) with 1 µM AT1 or DMSO for 24 hours. Lyse cells, reduce, alkylate, and digest proteins with trypsin.
-
Labeling: Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
Fractionation and LC-MS/MS: Combine labeled peptides, fractionate using high-pH reversed-phase chromatography, and analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Process raw data using a software suite (e.g., Proteome Discoverer or MaxQuant). Identify and quantify proteins, and perform statistical analysis to determine significant changes in protein abundance between AT1 and control-treated samples.
Conclusion
The PROTAC AT1 is a powerful chemical probe that enables the highly selective degradation of BRD4. Its use has revealed specific cellular consequences that are distinct from those of pan-BET inhibition, including unique transcriptional signatures and the precise modulation of pathways like Jagged1/Notch1 signaling. The data and protocols presented in this guide underscore the utility of selective degraders like AT1 for dissecting the complex biology of BRD4 and provide a foundation for the development of novel therapeutics targeting this critical epigenetic regulator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 Degrader AT1, 2098836-45-2 | BroadPharm [broadpharm.com]
- 9. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the MLL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD4 is a newly characterized transcriptional regulator that represses autophagy and lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BRD4 Degrader AT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AT1, a highly selective degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4. AT1 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein by hijacking the cell's natural protein disposal system. This document outlines the core mechanism of action, binding affinities, degradation efficacy, and selectivity of AT1, supported by detailed experimental protocols and data visualizations.
Mechanism of Action
AT1 operates by inducing the formation of a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome. AT1 was designed based on the ternary complex crystal structure of a related degrader, MZ1, to enhance its selectivity for BRD4.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of AT1.
Table 1: Biophysical Binding Data for AT1 [1]
| Assay Type | Binding Partner | Kd (nM) |
| Isothermal Titration Calorimetry (ITC) - Binary | BRD4 (BD2) | 45 |
| Isothermal Titration Calorimetry (ITC) - Binary | VHL | 335 |
| Isothermal Titration Calorimetry (ITC) - Ternary | VHL (in the presence of BRD4-BD2) | 47 |
| Surface Plasmon Resonance (SPR) - Ternary Complex | VHL:AT1:BRD4-BD2 | t1/2 = 26 s |
Table 2: Cellular Degradation Efficacy of AT1 in HeLa Cells (24h treatment) [1]
| Parameter | Value |
| BRD4 DC50 | 30-100 nM |
| BRD4 Dmax | >95% |
Table 3: Selectivity Profile of AT1 by Mass Spectrometry [1]
| Protein | Depletion upon AT1 treatment (1 µM for 24h in HeLa cells) |
| BRD4 | Markedly depleted (to ~40%) |
| BRD2 | Negligible loss |
| BRD3 | Negligible loss |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of AT1.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to determine the binding affinities of AT1 to BRD4 and VHL, and to assess the formation of the ternary complex.
Methodology:
-
Protein and Ligand Preparation: Recombinant human BRD4 bromodomains and the VHL-ElonginB-ElonginC (VCB) complex were expressed and purified. AT1 was dissolved in a buffer matching the final dialysis buffer of the proteins, containing a final concentration of 2% (v/v) DMSO.
-
Instrumentation: A MicroCal PEAQ-ITC instrument (Malvern Instruments) was used for all titrations.
-
Binary Titrations:
-
For AT1 binding to BRD4-BD2, the ITC cell contained 50 µM of BRD4-BD2, and the syringe contained 500 µM of AT1.
-
For AT1 binding to VCB, the ITC cell contained 30 µM of VCB, and the syringe contained 300 µM of AT1.
-
-
Ternary Titrations: To measure the affinity of the VCB complex for the pre-formed binary complex of AT1 and BRD4-BD2, the ITC cell contained 30 µM of the VCB complex, and the syringe contained 300 µM of BRD4-BD2 pre-incubated with 330 µM of AT1.
-
Data Analysis: The titration data were analyzed using the MicroCal PEAQ-ITC Analysis Software, fitting to a single-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Western Blotting for Protein Degradation
Western blotting was used to quantify the extent of BRD4 degradation in cells treated with AT1.
Methodology:
-
Cell Culture and Treatment: HeLa cells were cultured in DMEM supplemented with 10% FBS. Cells were seeded in 6-well plates and treated with varying concentrations of AT1 or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: After treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the level of BRD4 was normalized to the loading control.
Proteomics by Mass Spectrometry for Selectivity Profiling
Quantitative mass spectrometry was employed to assess the proteome-wide selectivity of AT1.
Methodology:
-
Sample Preparation: HeLa cells were treated with 1 µM AT1 or DMSO for 24 hours. Cells were harvested, lysed, and the proteins were digested into peptides using trypsin.
-
Isobaric Labeling: The resulting peptide mixtures were labeled with tandem mass tags (TMT) to allow for multiplexed relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were separated by reversed-phase liquid chromatography and analyzed on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: The raw mass spectrometry data was processed using proteomics software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the AT1-treated sample was compared to the vehicle-treated control to determine the extent of protein degradation.
Conclusion
The in vitro characterization of AT1 demonstrates its properties as a potent and highly selective degrader of BRD4. The biophysical data confirm its ability to form a cooperative ternary complex with BRD4 and the VHL E3 ligase. Cellular assays show efficient and selective degradation of BRD4 at nanomolar concentrations, with proteomic analysis confirming its high selectivity across the proteome. These findings establish AT1 as a valuable tool for studying the biological functions of BRD4 and as a promising lead for the development of novel therapeutics.
References
Preclinical Evaluation of BRD4 Degrader AT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of AT1, a highly selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2][3] AT1 harnesses the cell's natural ubiquitin-proteasome system to specifically eliminate the BRD4 protein, offering a distinct and potentially more potent therapeutic strategy compared to traditional inhibition.[4][5][6]
Core Concepts: BRD4 and PROTAC Technology
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc.[1][2][3] Its role in sustaining cancer cell proliferation and survival has made it a prime target for drug development.[1][2]
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (in this case, BRD4), while the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][7] AT1 is a PROTAC that connects a ligand for the von Hippel-Lindau (VHL) E3 ligase with a ligand for BRD4.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data available for the preclinical evaluation of AT1.
Table 1: In Vitro Binding Affinity of AT1
| Target | Binding Affinity (Kd, nM) | Cell-Based Assay |
| Brd4BD2 | 44 | Yes |
| Brd4BD2 (QVK mutant) | 38.8 | Yes |
| Brd2BD1 | 111 ± 14 | Yes |
| Brd2BD2 | 94 ± 9 | Yes |
| Brd3BD1 | 35 ± 3 | Yes |
| Brd3BD2 | 39 ± 8 | Yes |
| Brd4BD1 | 75 ± 23 | Yes |
| Brd2BD1 (KEA mutant) | 35 ± 4 | Yes |
Data sourced from MedChemExpress and InvivoChem product pages, referencing Gadd MS, et al.[8][10][11]
Table 2: In Vitro Degradation and Anti-proliferative Activity of AT1
| Parameter | Cell Line | Value | Time Point |
| Brd4 DC50 | HeLa | 30-100 nM | 24 h |
| Brd4 Dmax | HeLa | > 95% | 24 h |
| Anti-proliferative pEC50 | MV4;11 | 5.9 | 48 h |
Data sourced from the Ciulli Laboratory, University of Dundee.[9] DC50: Concentration causing 50% reduction of protein level. Dmax: Maximum reduction of protein level. pEC50: The negative logarithm of the EC50 value.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AT1 are provided below.
Western Blotting for BRD4 Degradation
Objective: To quantify the dose-dependent degradation of BRD4 and other BET proteins in response to AT1 treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of AT1 (e.g., 0.01, 0.1, 1, 3 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of AT1 on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., MV4;11) in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of AT1 for a specified duration (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the EC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To measure the binding affinity (Kd) of AT1 to the bromodomains of BET proteins.
Protocol:
-
Sample Preparation:
-
Prepare purified recombinant bromodomain proteins (e.g., Brd4BD2) in a suitable buffer (e.g., PBS or HEPES).
-
Dissolve AT1 in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the AT1 solution into the injection syringe.
-
Perform a series of injections of AT1 into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: BRD4 signaling and the mechanism of action of the AT1 PROTAC.
Experimental Workflow: Western Blotting
Caption: A typical experimental workflow for Western blotting.
Logical Relationship: PROTAC-Induced Ternary Complex Formation
Caption: The logical steps of PROTAC-induced protein degradation.
Concluding Remarks
The preclinical data for AT1 demonstrate its potential as a highly selective and potent degrader of BRD4. Its ability to induce robust degradation of BRD4 at nanomolar concentrations and subsequently inhibit the proliferation of cancer cells underscores the promise of the PROTAC approach. While the currently available public information on the in vivo pharmacokinetics and toxicology of AT1 is limited, the in vitro data strongly support its further development as a potential therapeutic agent for BRD4-dependent malignancies. This technical guide provides a foundational understanding of the preclinical characteristics of AT1 for researchers and drug development professionals.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. news-medical.net [news-medical.net]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 10. BRD4 degrader AT1 | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BRD4 Degrader AT1 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation in response to treatment with the PROTAC degrader AT1 using Western blot analysis.
Introduction
AT1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD4.[1] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] Western blotting is a fundamental technique to confirm the efficacy and specificity of AT1 by measuring the reduction in BRD4 protein levels within cells.[3][4]
Mechanism of Action of AT1
AT1 is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[2] This targeted degradation approach allows for the selective removal of BRD4 protein, enabling the study of its downstream effects.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. scbt.com [scbt.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Rabbit IgG (HRP) antibody secondary antibody (ab288151) | Abcam [abcam.com]
Application Notes and Protocols for AlphaLISA Assay for AT1-Induced Ternary Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), plays a crucial role in cardiovascular physiology and pathophysiology.[1][2] Upon activation by its ligand, Angiotensin II (Ang II), the AT1 receptor undergoes a conformational change, leading to the recruitment of various intracellular signaling proteins and the formation of signaling complexes.[3] One critical aspect of AT1 receptor signaling is the formation of a ternary complex, which can involve the receptor, a G protein, and other effector proteins like β-arrestin or G protein-coupled receptor kinases (GRKs). The formation of this complex is a key event that dictates the downstream signaling cascade, making it an important target for therapeutic intervention.
This application note provides a detailed protocol for utilizing the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology to study the formation of an AT1-induced ternary complex. AlphaLISA is a no-wash, bead-based immunoassay that is highly sensitive and amenable to high-throughput screening.[4][5][6] The assay principle relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[4][5] When these beads are brought within 200 nm of each other, a cascade of chemical reactions is initiated upon excitation of the Donor bead, resulting in a luminescent signal from the Acceptor bead.[6] This technology is ideally suited for detecting and quantifying the formation of molecular complexes, such as the AT1-induced ternary complex.
AT1 Receptor Signaling Pathway
The AT1 receptor can signal through various pathways, both G protein-dependent and independent.[1][2] Upon Ang II binding, the receptor primarily couples to Gq/11, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The AT1 receptor can also interact with other proteins, such as Janus kinase 2 (JAK2) and β-arrestins, initiating distinct signaling cascades.[1][3] The formation of a ternary complex involving the AT1 receptor, an interacting protein (e.g., β-arrestin), and a signaling effector is a critical step in these pathways.
Figure 1. Simplified AT1 Receptor Signaling Pathway Leading to Ternary Complex Formation.
AlphaLISA Experimental Workflow for AT1 Ternary Complex Detection
The AlphaLISA assay for detecting an AT1-induced ternary complex is a proximity-based assay. In this setup, one component of the complex is captured by a Donor bead, and another component is captured by an Acceptor bead. The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, allowing for signal generation. For example, a biotinylated antibody against a tag on the AT1 receptor can be used to capture it onto Streptavidin-coated Donor beads. An antibody conjugated to an Acceptor bead can be used to detect a tag on an interacting effector protein. The presence of a ligand (Ang II) and the formation of the ternary complex will result in a measurable AlphaLISA signal.
Figure 2. Experimental Workflow for the AT1-Induced Ternary Complex AlphaLISA Assay.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific interacting partners and experimental conditions.
Reagents and Materials
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-FLAG Acceptor Beads (or other anti-tag Acceptor beads as appropriate)
-
Biotinylated Anti-His Antibody (or other anti-tag biotinylated antibody)
-
Purified His-tagged AT1 Receptor
-
Purified FLAG-tagged Effector Protein (e.g., β-arrestin)
-
Angiotensin II
-
AlphaLISA Immunoassay Buffer (10X)
-
White 384-well microplates (e.g., ProxiPlate-384)
-
An AlphaScreen-compatible plate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare 1X AlphaLISA Immunoassay Buffer by diluting the 10X stock with nuclease-free water.
-
Prepare a stock solution of Angiotensin II in an appropriate solvent (e.g., water or DMSO) and then dilute to the desired concentrations in 1X AlphaLISA Immunoassay Buffer.
-
Dilute the His-tagged AT1 Receptor and FLAG-tagged Effector Protein to the desired concentrations in 1X AlphaLISA Immunoassay Buffer. The optimal concentrations should be determined empirically through titration experiments.
-
Prepare a mixture of Biotinylated Anti-His Antibody and Anti-FLAG Acceptor Beads in 1X AlphaLISA Immunoassay Buffer.
-
Prepare a suspension of Streptavidin Donor Beads in 1X AlphaLISA Immunoassay Buffer. Note: Donor beads are light-sensitive and should be handled in subdued light.
-
-
Assay Protocol:
-
Add 5 µL of the Angiotensin II dilution series to the wells of a 384-well plate.
-
Add 5 µL of the His-tagged AT1 Receptor and FLAG-tagged Effector Protein mixture to each well.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
Add 5 µL of the Biotinylated Anti-His Antibody and Anti-FLAG Acceptor Bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin Donor Bead suspension to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Presentation
The data from the AlphaLISA assay can be presented in a tabular format to show the signal-to-background (S/B) ratio at different concentrations of the ligand or interacting proteins. The background is typically the signal from wells containing all components except the ligand or one of the interacting partners.
Table 1: Titration of Angiotensin II for Ternary Complex Formation
| Angiotensin II (nM) | Average AlphaLISA Signal | Standard Deviation | Signal-to-Background (S/B) |
| 0 (Background) | 1,500 | 120 | 1.0 |
| 0.1 | 3,500 | 280 | 2.3 |
| 1 | 8,000 | 640 | 5.3 |
| 10 | 15,000 | 1,100 | 10.0 |
| 100 | 25,000 | 1,900 | 16.7 |
| 1000 | 22,000 | 1,700 | 14.7 |
| 10000 | 18,000 | 1,500 | 12.0 |
Note: The decrease in signal at higher concentrations of Angiotensin II may be indicative of the "hook effect," a common phenomenon in immunoassays where excess analyte disrupts the formation of the bead-analyte-bead sandwich.[7]
Table 2: Protein Titration for Optimal Ternary Complex Signal
| [His-AT1R] (nM) | [FLAG-Effector] (nM) | Average AlphaLISA Signal (at 100 nM Ang II) | Signal-to-Background (S/B) |
| 1 | 1 | 18,000 | 12.0 |
| 1 | 5 | 24,000 | 16.0 |
| 1 | 10 | 26,000 | 17.3 |
| 5 | 1 | 22,000 | 14.7 |
| 5 | 5 | 30,000 | 20.0 |
| 5 | 10 | 32,000 | 21.3 |
| 10 | 1 | 25,000 | 16.7 |
| 10 | 5 | 33,000 | 22.0 |
| 10 | 10 | 35,000 | 23.3 |
Troubleshooting
-
High Background: This can be caused by non-specific binding of the beads or antibodies. Consider optimizing the concentrations of beads and antibodies, or using a different assay buffer.
-
Low Signal: This may indicate that the ternary complex is not forming efficiently or that the concentrations of the interacting partners are too low. Titrate the proteins and ligand to find the optimal concentrations. Also, ensure that the tags on the proteins are accessible to the antibodies.
-
Hook Effect: If the signal decreases at high concentrations of the analyte, this is likely the hook effect.[7] To avoid this, use a lower concentration of the analyte or perform a wider dilution series.
Conclusion
The AlphaLISA technology provides a powerful platform for studying the formation of AT1-induced ternary complexes in a homogeneous, high-throughput format.[8] The detailed protocol and guidelines presented in this application note will enable researchers to quantify the interactions between the AT1 receptor and its binding partners, facilitating the discovery and characterization of novel modulators of AT1 receptor signaling. The flexibility of the AlphaLISA platform allows for the adaptation of this assay to study a wide variety of protein-protein interactions within the AT1 receptor signaling pathway.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
Application Note and Protocols: Quantitative PCR Analysis of Gene Expression After AT1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to analyzing changes in gene expression using quantitative real-time PCR (qPCR) following treatment with the hypothetical therapeutic compound, AT1. The protocols outlined herein are designed to offer a robust and reproducible workflow for researchers investigating the molecular mechanisms of AT1. For the purpose of this application note, we will hypothesize that AT1 is an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Therefore, we will focus on the expression of downstream target genes of this pathway, namely Bcl-2 (an anti-apoptotic gene) and Cyclin D1 (a cell cycle regulator).
Core Principles of qPCR for Gene Expression Analysis
Quantitative PCR is a powerful technique for measuring the abundance of specific mRNA transcripts in a sample.[1][2] The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in a real-time PCR instrument.[2][3] The amount of amplified product is monitored in real-time using fluorescent dyes, most commonly SYBR® Green.
The relative quantification of gene expression is typically determined using the ΔΔCt (delta-delta Ct) method .[1] This method normalizes the expression of the gene of interest to an internal control or housekeeping gene (e.g., GAPDH, ACTB) that is stably expressed across different experimental conditions.[1][4] The change in expression is then calculated relative to an untreated or vehicle control. The final result is often expressed as fold change , which is calculated as 2(-ΔΔCt).[1][5]
Signaling Pathway Modulated by AT1
The diagram below illustrates the hypothesized mechanism of action for AT1 as an inhibitor of the PI3K/Akt signaling pathway and its effect on the downstream target genes Bcl-2 and Cyclin D1.
Caption: Hypothesized AT1 signaling pathway.
Experimental Workflow
The overall experimental workflow for analyzing gene expression changes after AT1 treatment is depicted below. This process begins with cell culture and treatment, followed by RNA extraction, cDNA synthesis, qPCR, and finally, data analysis.[2][6]
Caption: Experimental workflow for qPCR analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and AT1 Treatment
-
Cell Seeding: Seed human cervical cancer cells (HeLa) in a 6-well plate at a density of 2 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
AT1 Treatment: Prepare a stock solution of AT1 in DMSO. Dilute the AT1 stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest AT1 concentration.
-
Treatment Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of AT1 or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24 hours).[7]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Proceed immediately to RNA extraction.[4]
Protocol 2: Total RNA Extraction
This protocol is based on a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Cell Lysis: Add 350 µL of Buffer RLT directly to each well of the 6-well plate. Scrape the cells using a cell scraper and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Homogenize the lysate by passing it through a 20-gauge needle fitted to a syringe 5-10 times.
-
Ethanol Addition: Add one volume (approximately 350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding to Column: Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Washing:
-
Add 700 µL of Buffer RW1 to the RNeasy spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the RNeasy spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE to the RNeasy spin column. Centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
-
Elution: Place the RNeasy spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol is based on a commercially available cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Reaction Setup: On ice, prepare the reverse transcription reaction mix for each RNA sample as follows:
-
5x iScript Reaction Mix: 4 µL
-
iScript Reverse Transcriptase: 1 µL
-
RNA template (1 µg total RNA): x µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the reactions by pipetting and incubate in a thermal cycler with the following program:[7]
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Protocol 4: Quantitative PCR (qPCR)
This protocol is based on using a SYBR® Green-based qPCR master mix.
-
Primer Design: Use validated primers for the target genes (Bcl-2, Cyclin D1) and the housekeeping gene (GAPDH). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[4]
-
qPCR Reaction Setup: On ice, prepare the qPCR reaction mix for each sample and gene as follows (for a 20 µL reaction):
-
2x SYBR® Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Plate Setup: Pipette the reaction mix into a 96-well qPCR plate. It is recommended to run each sample in triplicate. Include no-template controls (NTCs) for each primer pair to check for contamination.
-
qPCR Cycling: Perform the qPCR in a real-time PCR instrument with the following cycling conditions (example):[7]
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[8]
-
Data Presentation and Analysis
The raw data from the qPCR instrument will be in the form of Ct (threshold cycle) values. The following steps outline the ΔΔCt method for data analysis.
-
Calculate the average Ct value for each sample from the technical triplicates.
-
Calculate the ΔCt for each sample by subtracting the average Ct of the housekeeping gene (GAPDH) from the average Ct of the gene of interest (Bcl-2 or Cyclin D1).
-
ΔCt = Ct(Gene of Interest) - Ct(GAPDH)
-
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
-
Calculate the Fold Change in gene expression using the formula: 2(-ΔΔCt).[1][5]
Sample Data Table
The following table presents mock data for the gene expression analysis of Bcl-2 and Cyclin D1 in HeLa cells treated with different concentrations of AT1 for 24 hours.
| Treatment Group | Target Gene | Average Ct | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change |
| Vehicle Control | Bcl-2 | 22.5 | 18.2 | 4.3 | 0.0 | 1.00 |
| Cyclin D1 | 24.8 | 18.2 | 6.6 | 0.0 | 1.00 | |
| AT1 (1 µM) | Bcl-2 | 23.6 | 18.3 | 5.3 | 1.0 | 0.50 |
| Cyclin D1 | 25.9 | 18.3 | 7.6 | 1.0 | 0.50 | |
| AT1 (5 µM) | Bcl-2 | 24.9 | 18.1 | 6.8 | 2.5 | 0.18 |
| Cyclin D1 | 27.2 | 18.1 | 9.1 | 2.5 | 0.18 | |
| AT1 (10 µM) | Bcl-2 | 26.5 | 18.2 | 8.3 | 4.0 | 0.06 |
| Cyclin D1 | 28.8 | 18.2 | 10.6 | 4.0 | 0.06 |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the quantitative analysis of gene expression changes induced by AT1 treatment. The data suggests that AT1 treatment leads to a dose-dependent decrease in the expression of the anti-apoptotic gene Bcl-2 and the cell cycle regulator Cyclin D1, consistent with its hypothesized role as a PI3K/Akt pathway inhibitor. This methodology can be adapted to study other compounds and target genes of interest. For publication-quality data, it is essential to perform multiple biological replicates and appropriate statistical analysis on the ΔCt or log-transformed fold change values.[9]
References
- 1. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 2. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. mcgill.ca [mcgill.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with BRD4 Degrader AT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory conditions. AT1 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically degrade BRD4.[1][2][3][4][5][6] As a bifunctional molecule, AT1 recruits BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][5] This targeted degradation offers a powerful tool to study the functional role of BRD4 and as a potential therapeutic strategy.
Chromatin Immunoprecipitation (ChIP) is an invaluable technique to investigate the genome-wide localization of DNA-binding proteins. When coupled with high-throughput sequencing (ChIP-seq), it provides a global snapshot of protein-DNA interactions. This document provides detailed application notes and a comprehensive protocol for performing ChIP experiments using the BRD4 degrader AT1 to investigate the impact of BRD4 degradation on its chromatin occupancy and downstream gene regulation.
Mechanism of Action of AT1
AT1 is a PROTAC that consists of a ligand for BRD4, a linker, and a ligand for the VHL E3 ubiquitin ligase. This design allows AT1 to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. A key advantage of AT1 is its high selectivity for BRD4 over other BET family members like BRD2 and BRD3.[1][7]
Caption: Mechanism of AT1-mediated BRD4 degradation.
Data Presentation
The following tables summarize representative quantitative data that can be expected from experiments involving the this compound.
Table 1: In Vitro Pharmacology of AT1
| Parameter | Value | Cell Line | Conditions | Reference |
| BRD4 DC50 | 30-100 nM | HeLa | 24 h treatment | [1] |
| BRD4 Dmax | >95% | HeLa | 24 h treatment | [1] |
| BRD4-BD2 Kd | 44 nM | In vitro | [2][3][4][6] | |
| BRD2-BD1 Kd | 111 ± 14 nM | In vitro | [2][6] | |
| BRD2-BD2 Kd | 94 ± 9 nM | In vitro | [2][6] | |
| BRD3-BD1 Kd | 35 ± 3 nM | In vitro | [2][6] | |
| BRD3-BD2 Kd | 39 ± 8 nM | In vitro | [2][6] | |
| BRD4-BD1 Kd | 75 ± 23 nM | In vitro | [2][6] |
Table 2: Representative ChIP-seq Data Following BRD4 Perturbation
| Condition | Total BRD4 Peaks | Overlapping Peaks with Control | Downregulated Genes at Peak Loci | Upregulated Genes at Peak Loci | Reference (Illustrative) |
| Vehicle Control | 21,528 | - | - | - | [8] |
| BET Inhibitor (e.g., JQ1) | 15,345 | 12,890 | 1,881 | 1,648 | [2] |
| BRD4 Degrader (e.g., AT1) | Expected <10,000 | Expected significant reduction | Expected >2,000 | Expected >1,500 | Hypothetical |
Table 3: Representative ChIP-qPCR Data at Specific Gene Loci
| Gene Locus | Fold Enrichment (vs. IgG) - Vehicle | Fold Enrichment (vs. IgG) - AT1 (100 nM, 6h) | Expected % Reduction in BRD4 Occupancy |
| MYC Promoter | 25.5 ± 2.1 | 4.2 ± 0.8 | ~83% |
| FOSL1 Enhancer | 18.9 ± 1.5 | 3.1 ± 0.5 | ~84% |
| Negative Control Region | 1.2 ± 0.3 | 1.1 ± 0.2 | Not significant |
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP) using this compound
This protocol is adapted from standard ChIP procedures and optimized for studying the effects of a protein degrader.[9][10][11]
Materials:
-
Cell line of interest (e.g., HeLa, MV4;11)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
ChIP-grade anti-BRD4 antibody
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
Experimental Workflow:
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Procedure:
-
Cell Culture and AT1 Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of AT1 (e.g., 100 nM) or vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Nuclear Isolation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add anti-BRD4 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control and incubate at 65°C overnight to reverse the cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to assess BRD4 occupancy at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Signaling Pathways
BRD4 is a central regulator of gene expression, and its degradation by AT1 is expected to impact multiple signaling pathways. BRD4 is known to be enriched at super-enhancers, which are clusters of enhancers that drive the expression of key cell identity and oncogenes.[1][4] Therefore, AT1 treatment is likely to affect pathways controlled by these genes.
Caption: BRD4-mediated signaling and the impact of AT1.
BRD4 plays a critical role in the transcription of genes involved in cell cycle progression and proliferation, often through the regulation of oncogenes like MYC.[2][4] It does so by binding to acetylated histones at enhancers and promoters and recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[12] Studies have also implicated BRD4 in inflammatory and fibrotic diseases, such as diabetic nephropathy, where AT1 has been shown to have a therapeutic effect.[8][13] Therefore, ChIP-seq following AT1 treatment is expected to show reduced BRD4 occupancy at the regulatory regions of genes involved in these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ChIP Protocol | Proteintech Group [ptglab.com]
- 11. encodeproject.org [encodeproject.org]
- 12. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BRD4 Degradation Kinetics with AT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, playing a critical role in gene expression, cell cycle progression, and the development of various diseases, including cancer.[1] BRD4 functions by binding to acetylated histones, which recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating the transcription of target genes such as c-MYC.[2][3] Its involvement in oncogenesis has made it a prime target for therapeutic intervention.
Targeted protein degradation has emerged as a novel therapeutic modality that offers advantages over traditional inhibition. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4][5] AT1 is a potent and selective PROTAC that degrades BRD4.[6] It achieves this by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[5][6]
Understanding the kinetics of BRD4 degradation induced by AT1 is crucial for its development as a therapeutic agent. This application note provides detailed protocols for measuring BRD4 degradation kinetics using various established techniques, including Western Blot, the HiBiT bioluminescent assay, and quantitative mass spectrometry.
Signaling Pathways and Mechanisms
To effectively study the degradation of BRD4, it is essential to understand its role in cellular signaling and the mechanism by which AT1 induces its degradation.
Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to phosphorylate RNA Polymerase II and drive transcription of oncogenes like c-MYC, promoting cell proliferation.
Caption: AT1 forms a ternary complex with BRD4 and the VHL E3 ligase, leading to ubiquitination and proteasomal degradation of BRD4.
Experimental Workflow
A general workflow for measuring the kinetics of BRD4 degradation is outlined below. This can be adapted for each specific methodology.
Caption: General workflow for measuring BRD4 degradation kinetics, from cell treatment to data analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of degradation kinetics at different concentrations and time points.
Table 1: Time-Dependent Degradation of BRD4 by AT1
| Time (hours) | Remaining BRD4 (%) at 30 nM AT1 | Remaining BRD4 (%) at 100 nM AT1 | Remaining BRD4 (%) at 300 nM AT1 |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 70 | 55 |
| 2 | 65 | 45 | 30 |
| 4 | 40 | 20 | 10 |
| 8 | 15 | 5 | <5 |
| 16 | <5 | <5 | <5 |
| 24 | <5 | <5 | <5 |
Table 2: Dose-Dependent Degradation of BRD4 by AT1 at 24 hours
| AT1 Concentration (nM) | Remaining BRD4 (%) |
| 0 (DMSO) | 100 |
| 1 | 95 |
| 3 | 88 |
| 10 | 75 |
| 30 | 40 |
| 100 | 10 |
| 300 | <5 |
| 1000 | <5 |
Table 3: Kinetic Parameters of AT1-induced BRD4 Degradation
| Parameter | Value | Cell Line | Method |
| DC50 | 30-100 nM | HeLa | Western Blot |
| Dmax | >95% | HeLa | Western Blot |
| kdeg (at 100 nM) | ~0.5 h-1 | HEK293 | HiBiT Assay |
Note: The data in Tables 1, 2, and the kdeg in Table 3 are illustrative examples based on typical PROTAC behavior and published data for similar compounds. The DC50 and Dmax values for AT1 in HeLa cells are based on published findings.[6]
Experimental Protocols
Western Blot Assay for BRD4 Degradation
Western blotting is a widely used technique to measure the relative abundance of a specific protein in a complex mixture.
Materials:
-
Cell culture reagents
-
AT1 compound (and DMSO for vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in appropriate culture plates and allow them to adhere overnight.
-
For a time-course experiment, treat cells with a fixed concentration of AT1 (e.g., 100 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
For a dose-response experiment, treat cells with a range of AT1 concentrations (e.g., 1 nM to 1000 nM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Express the BRD4 levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining BRD4 against time or AT1 concentration to determine the degradation kinetics, DC50, and Dmax.
-
HiBiT Bioluminescent Assay for BRD4 Degradation Kinetics
The HiBiT system is a sensitive and quantitative method for measuring protein abundance in real-time in living cells. It utilizes an 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein (BRD4) using CRISPR/Cas9. The HiBiT tag has a high affinity for its larger counterpart, LgBiT, and their complementation forms a functional NanoLuc luciferase. The resulting luminescent signal is proportional to the amount of HiBiT-tagged BRD4.
Materials:
-
HEK293 cells endogenously expressing HiBiT-BRD4 and LgBiT
-
Cell culture reagents
-
AT1 compound
-
Nano-Glo® Live Cell Assay System or Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture the HiBiT-BRD4 expressing cells in appropriate media.
-
Plate the cells in a white, opaque 96-well or 384-well plate suitable for luminescence measurements.
-
-
Live-Cell Kinetic Assay:
-
Add the Nano-Glo® Live Cell substrate to the cells and incubate to allow for substrate equilibration.
-
Add various concentrations of AT1 to the wells.
-
Measure luminescence at regular intervals over a time course (e.g., every 15-30 minutes for 24 hours) using a plate reader with kinetic measurement capabilities.
-
-
Lytic Endpoint Assay:
-
Treat the cells with a range of AT1 concentrations for various time points.
-
At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells.
-
Incubate for a short period to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle-treated control at each time point.
-
Plot the normalized luminescence over time for each AT1 concentration to visualize the degradation kinetics.
-
Calculate the degradation rate (kdeg) from the initial slope of the degradation curves.
-
For endpoint assays, plot the percentage of remaining BRD4 against the AT1 concentration to determine the DC50 and Dmax at each time point.
-
Quantitative Mass Spectrometry for BRD4 Degradation Kinetics
Quantitative mass spectrometry (MS)-based proteomics provides a highly sensitive and unbiased method to measure changes in protein abundance across the entire proteome. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are common approaches for relative quantification.
Materials:
-
SILAC or TMT labeling reagents
-
Cell culture reagents
-
AT1 compound
-
Lysis buffer and protease inhibitors
-
Trypsin for protein digestion
-
LC-MS/MS system
Protocol (SILAC-based):
-
Cell Labeling and Treatment:
-
Culture two populations of cells in parallel: one in "light" medium containing normal amino acids and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).
-
Ensure complete incorporation of the heavy amino acids over several cell doublings.
-
Treat the "heavy" labeled cells with AT1 for the desired time points and concentrations, while treating the "light" labeled cells with vehicle (DMSO).
-
-
Sample Preparation:
-
Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the ratio of heavy to light peak intensities for each peptide.
-
Calculate the relative abundance of BRD4 in the AT1-treated sample compared to the control based on the heavy/light ratios of BRD4-derived peptides.
-
Determine the degradation kinetics, DC50, and Dmax as described for the other methods.
-
Conclusion
The protocols outlined in this application note provide robust and reliable methods for measuring the degradation kinetics of BRD4 induced by the PROTAC AT1. The choice of method will depend on the specific experimental needs, available resources, and desired throughput. Western blotting offers a straightforward, semi-quantitative approach, while the HiBiT assay provides a highly sensitive and quantitative method for real-time kinetic analysis in live cells. Quantitative mass spectrometry offers an unbiased, global view of protein changes and is the gold standard for accurate quantification. By employing these methods, researchers can effectively characterize the potency and kinetics of AT1, facilitating its further development as a promising therapeutic agent targeting BRD4.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.co.jp [promega.co.jp]
- 6. plexium.com [plexium.com]
Application Notes and Protocols for Assessing Apoptosis Following AT1 Receptor Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), plays a crucial role in cardiovascular and cellular homeostasis. Its effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor. Dysregulation of the Angiotensin II/AT1 receptor axis has been implicated in the pathogenesis of various diseases, including hypertension, heart failure, and cancer. Notably, AT1 receptor signaling can influence cell fate by modulating apoptotic pathways. Consequently, AT1 receptor antagonists (angiotensin receptor blockers, ARBs) are of significant interest not only for their cardiovascular benefits but also for their potential to modulate apoptosis in various pathological conditions.
These application notes provide a comprehensive guide for researchers to assess apoptosis in response to AT1 receptor antagonist treatment. Detailed protocols for key apoptosis assays are provided, along with a summary of expected quantitative changes based on existing literature. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and experimental design.
Data Presentation: Quantitative Effects of AT1 Receptor Antagonists on Apoptotic Markers
The following tables summarize quantitative data from various studies investigating the effects of AT1 receptor antagonists on key markers of apoptosis. These tables are intended to provide a comparative overview and guide researchers in interpreting their own experimental results.
Table 1: In Vivo Studies on the Effect of Losartan on Apoptosis
| Organism/Model | Treatment | Assay | Apoptotic Marker | Fold Change vs. Control/Ang II | Reference |
| Sprague-Dawley Rats (Ang II-induced hypertension) | Losartan (10 mg/kg/day) | TUNEL | Apoptotic Cardiomyocytes | Normalized to control levels | [1][2] |
| Sprague-Dawley Rats (Ang II-induced hypertension) | Losartan (10 mg/kg/day) | Western Blot | Bax/Bcl-2 ratio | ~2-fold decrease (normalized) | [1][2] |
| Sprague-Dawley Rats (Ang II-induced hypertension) | Losartan (10 mg/kg/day) | Fluorometric Assay | Caspase-3 Activity | ~2-fold decrease (normalized) | [1][2] |
| Mouse Model of Crohn's Disease | Losartan | Western Blot | Bcl-2/Bax ratio | Increased | [3] |
| Adriamycin-Induced Cardiomyopathy Rat Model | Losartan (10 mg/kg/day) | Western Blot | Bax | Decreased | [4][5] |
| Adriamycin-Induced Cardiomyopathy Rat Model | Losartan (10 mg/kg/day) | Western Blot | Bcl-2 | Increased | [4][5] |
| Adriamycin-Induced Cardiomyopathy Rat Model | Losartan (10 mg/kg/day) | Western Blot | Cleaved Caspase-3 | Decreased | [4][5] |
| Rat Model of Obstructive Nephropathy | Losartan | Western Blot | Bax/Bcl-2 ratio | Decreased | [6] |
Table 2: In Vitro Studies on the Effect of AT1 Receptor Antagonists on Apoptosis
| Cell Line | Treatment | Assay | Apoptotic Marker | Observed Effect | Reference |
| Human Pancreatic Stellate Cells | Losartan (10⁻⁵ mol/L) | TUNEL | Apoptotic Cells | Increased apoptosis (from 3.7% to 13.1% over 72h) | [7] |
| Endothelial Progenitor Cells | Valsartan (1 µM) | Flow Cytometry | Apoptotic Cells | Inhibited AT1-AA-induced apoptosis (from 30.3% to 13.7%) | [8][9] |
| Endothelial Progenitor Cells | Valsartan (1 µM) | Western Blot | Bcl-2 | Upregulated | [8][9] |
| Endothelial Progenitor Cells | Valsartan (1 µM) | Western Blot | Cleaved Caspase-3 | Downregulated | [8][9] |
| Colorectal Cancer Cells (CT-26, SW-480) | Candesartan (20 µM) | Flow Cytometry | Apoptotic Cells | Significantly induced cell death | [10] |
| OGD/R-PC12 Cells | Candesartan (1 µM) | Western Blot | Bax | Decreased | [11] |
| OGD/R-PC12 Cells | Candesartan (1 µM) | Western Blot | Bcl-2 | Increased | [11] |
| OGD/R-PC12 Cells | Candesartan (1 µM) | Western Blot | Cleaved Caspase-3 | Decreased | [11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and robust assays used to assess apoptosis following treatment with AT1 receptor antagonists.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the AT1 receptor antagonist for the desired time and concentration. Include untreated and positive controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Fixation and Permeabilization:
-
Culture and treat cells on coverslips or in culture plates.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-15 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
For a positive control, treat a separate sample with DNase I to induce DNA breaks prior to the labeling step. A negative control should be incubated with the label solution without the TdT enzyme.
-
-
Detection:
-
Wash the cells three times with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Alternatively, analyze the cells by flow cytometry.
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cells
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells and collect 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysate.
-
Add 50-200 µg of protein to a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the reaction buffer containing DTT according to the kit instructions.
-
Add 50 µL of the 2X reaction buffer to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the cleaved (active) form of caspase-3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Lyse treated and untreated cells in lysis buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Mandatory Visualizations
AT1 Receptor Signaling Pathway in Apoptosis
Caption: AT1 receptor-mediated apoptotic signaling pathway.
Experimental Workflow for Assessing Apoptosis after AT1 Treatment
Caption: General workflow for assessing apoptosis post-AT1 antagonist treatment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Losartan Reduces Remodeling and Apoptosis in an Adriamycin-Induced Cardiomyopathy Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan Reduces Remodeling and Apoptosis in an Adriamycin-Induced Cardiomyopathy Rat Model -Journal of Chest Surgery | Korea Science [koreascience.kr]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of angiotensin II receptor antagonist, Losartan on the apoptosis, proliferation and migration of the human pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Valsartan reduces AT1-AA-induced apoptosis through suppression oxidative stress mediated ER stress in endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
- 11. Candesartan Reduces Neuronal Apoptosis Caused by Ischemic Stroke via Regulating the FFAR1/ITGA4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of BRD4 Degrader AT1 in Animal Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT1 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] AT1 is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a ligand for BRD4.[3] This targeted protein degradation approach offers a promising therapeutic strategy for diseases driven by BRD4 overexpression or hyperactivity, such as various cancers and inflammatory conditions.[1][4]
This document provides detailed application notes and protocols for the use of AT1 in animal models of disease, with a focus on its application in a diabetic nephropathy model.
Data Presentation
In Vitro Activity of AT1
| Parameter | Cell Line | Value | Reference |
| BRD4 DC50 | HeLa | 30-100 nM (24 h) | [1] |
| BRD4 Dmax | HeLa | >95% (24 h) | [1] |
| pEC50 (antiproliferative) | MV4;11 (AML) | 5.9 (48 h) | [1] |
| Kd for BRD4 BD2 | In cells | 44 nM | [3] |
In Vivo Application of AT1 in a Diabetic Nephropathy Model
A study has demonstrated the therapeutic potential of AT1 in a mouse model of diabetic nephropathy.[1] While the complete quantitative data from the study is not publicly available, the research indicates that AT1 treatment alleviates renal fibrosis and inflammation in this model.[1]
Experimental Protocols
In Vivo Formulation of AT1
Several formulations can be prepared for in vivo administration of AT1. The choice of formulation will depend on the desired route of administration and experimental design.
Formulation 1 (for parenteral administration): [5]
-
Dissolve AT1 in DMSO to create a stock solution (e.g., 10 mg/mL).
-
To the required volume of the DMSO stock solution, add 4 volumes of PEG300 and mix well.
-
To this mixture, add 0.5 volumes of Tween-80 and mix thoroughly.
-
Finally, add 4.5 volumes of sterile saline to achieve the final desired concentration.
Formulation 2 (for parenteral administration): [5]
-
Dissolve AT1 in DMSO to create a stock solution.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Add 9 volumes of the SBE-β-CD solution to 1 volume of the AT1 DMSO stock solution and mix well.
Formulation 3 (for oral or intraperitoneal administration): [5]
-
Dissolve AT1 in DMSO to create a stock solution.
-
Add 9 volumes of corn oil to 1 volume of the AT1 DMSO stock solution and mix thoroughly.
Diabetic Nephropathy Animal Model Protocol
This protocol describes the induction of diabetic nephropathy in mice, a model in which AT1 has shown efficacy.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
-
Assay kits for urinary albumin and creatinine
Procedure:
-
Induction of Diabetes:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Inject mice intraperitoneally with a low dose of STZ (e.g., 50 mg/kg) for five consecutive days. A control group should be injected with citrate buffer alone.
-
Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
AT1 Treatment:
-
Once diabetic nephropathy is established (typically 8-12 weeks after STZ injection, confirmed by measuring albuminuria), randomize the diabetic mice into treatment and vehicle control groups.
-
Administer AT1 (prepared in a suitable vehicle) to the treatment group. The dosing regimen (dose, frequency, and route of administration) should be optimized based on preliminary studies.
-
Administer the vehicle alone to the control diabetic group and the non-diabetic control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and blood glucose levels regularly throughout the study.
-
Collect 24-hour urine samples using metabolic cages at baseline and at specified time points during the treatment period to measure urinary albumin and creatinine levels. Calculate the albumin-to-creatinine ratio (ACR) as a marker of kidney damage.
-
At the end of the study, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the mice and harvest the kidneys. One kidney can be fixed in 10% formalin for histological analysis (e.g., PAS and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis), and the other can be snap-frozen for molecular analysis (e.g., Western blotting for BRD4 levels, qPCR for inflammatory and fibrotic markers).
-
Visualizations
Caption: Mechanism of AT1-mediated BRD4 degradation.
Caption: Experimental workflow for AT1 in a diabetic nephropathy mouse model.
References
- 1. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD4 Degrader AT1, 2098836-45-2 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
Troubleshooting & Optimization
BRD4 degrader AT1 solubility issues and solutions
Welcome to the technical support center for the BRD4 degrader, AT1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental best practices associated with AT1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is BRD4 degrader AT1 and what is its mechanism of action?
A1: this compound is a highly selective Proteolysis Targeting Chimera (PROTAC) designed to target the bromodomain-containing protein 4 (BRD4) for degradation.[1][2][3][4][5][6] As a heterobifunctional molecule, AT1 links a ligand that binds to BRD4 with a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[5] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4. The ubiquitin-tagged BRD4 is then recognized and degraded by the proteasome. This targeted degradation mechanism makes AT1 a valuable tool for studying the roles of BRD4 in various biological processes, including cancer.[7][8][9]
Q2: What are the known solubility limitations of AT1?
A2: Like many PROTACs, AT1 has a high molecular weight and complex structure, which can lead to poor aqueous solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but can precipitate when diluted into aqueous buffers or cell culture media.[2][3] Careful formulation is required for both in vitro and in vivo experiments to maintain its solubility and activity.
Q3: What are the recommended solvents and storage conditions for AT1?
A3: AT1 powder should be stored at -20°C for long-term stability. For experimental use, it is recommended to prepare a stock solution in 100% DMSO.[2][3] This stock solution should be stored at -80°C and is typically stable for up to six months. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to use freshly opened, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Concentration | Molar Concentration | Source |
| DMSO | ~100 mg/mL | ~102.81 mM | [2][3][6] |
| Ethanol | ~97.27 mg/mL | ~100 mM | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.17 mg/mL | ≥ 1.20 mM | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.17 mg/mL | ≥ 1.20 mM | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.17 mg/mL | ≥ 1.20 mM | [1][2] |
Troubleshooting Guide: AT1 Solubility Issues
This guide addresses common solubility problems encountered during experiments with AT1 and provides step-by-step solutions.
Problem 1: Precipitation observed when diluting DMSO stock solution in aqueous buffer or cell culture media.
-
Possible Cause A: Final DMSO concentration is too low.
-
Solution: Ensure the final concentration of DMSO in your working solution remains at a level that can maintain AT1 solubility, typically between 0.1% and 0.5% for most cell lines. However, some cell lines may tolerate higher concentrations. It is advisable to perform a DMSO tolerance test for your specific cell line.
-
-
Possible Cause B: Rapid change in solvent polarity.
-
Solution: When diluting the DMSO stock, add it to the aqueous buffer or media dropwise while gently vortexing or stirring. This gradual addition can prevent the compound from crashing out of solution. A stepwise dilution may also be beneficial.[10]
-
-
Possible Cause C: The aqueous buffer is not optimal.
-
Solution: Consider using a buffer with a different pH or ionic strength. The solubility of compounds can be pH-dependent.
-
Problem 2: Cloudiness or precipitation in the prepared in vivo formulation.
-
Possible Cause A: Improper mixing of components.
-
Solution: When preparing formulations with co-solvents like PEG300 and Tween-80, it is crucial to add and mix each component sequentially and ensure each is fully dissolved before adding the next.[1][2] For example, first, dissolve the AT1 in DMSO, then add PEG300 and mix thoroughly, followed by Tween-80, and finally the saline.
-
-
Possible Cause B: Formulation has been stored for too long or at an improper temperature.
-
Solution: Prepare in vivo formulations fresh before each experiment. If short-term storage is necessary, consult stability data if available, but generally, storage at 4°C for a limited time is recommended. Be aware that some components, like SBE-β-CD solutions, may have limited stability.[1]
-
-
Possible Cause C: Saturation limit has been exceeded.
Problem 3: Inconsistent experimental results or loss of AT1 activity.
-
Possible Cause A: Degradation of AT1 in solution.
-
Solution: AT1 stock solutions in DMSO are stable for months at -80°C. However, working solutions in aqueous buffers are less stable and should be prepared fresh. Avoid prolonged exposure to light and elevated temperatures.
-
-
Possible Cause B: Adsorption to plasticware.
-
Solution: PROTACs can be "sticky" and adsorb to the surface of plastic tubes and plates. To mitigate this, consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA), depending on the experimental context.
-
Detailed Experimental Protocols
Protocol 1: Preparation of AT1 Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the AT1 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of AT1 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of AT1 Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
AT1 stock solution in DMSO (e.g., 10 mM)
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the AT1 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create intermediate concentrations if a wide range of final concentrations is to be tested.
-
To prepare the final working solution, add the appropriate volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium. Add the DMSO solution dropwise while gently swirling the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxicity limit for your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Preparation of AT1 Formulation for In Vivo (Intraperitoneal Injection)
This protocol is based on a common formulation for poorly soluble compounds.
-
Materials:
-
AT1 stock solution in DMSO (e.g., 11.7 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of formulation):
-
In a sterile tube, add 100 µL of the 11.7 mg/mL AT1 stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the solution. Vortex thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the formulation is a clear solution.
-
Visually inspect for any precipitation or phase separation. If observed, gentle warming or sonication may be attempted, but the formulation should be discarded if it does not become clear.[2]
-
Administer the freshly prepared formulation to the animals. The recommended maximum injection volume for mice via intraperitoneal (IP) route is typically 10 mL/kg.[11]
-
Visualizations
BRD4 Signaling Pathway and AT1 Mechanism of Action
Caption: BRD4's role in gene transcription and its targeted degradation by AT1.
Experimental Workflow for Preparing AT1 Solutions
Caption: Step-by-step workflow for preparing AT1 solutions for experiments.
Troubleshooting Logic for AT1 Solubility Issues
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 5. AT 1 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. abmole.com [abmole.com]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Preventing Precipitation of AT1 Receptor Antagonists in Cell Culture Media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Angiotensin II Type 1 (AT1) receptor antagonists, such as Losartan and Valsartan, in cell culture applications. These small molecules are often poorly soluble in aqueous solutions and require careful handling to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are AT1 antagonists and why do they precipitate in my cell culture media?
AT1 antagonists, also known as Angiotensin II Receptor Blockers (ARBs) or "sartans," are nonpeptide molecules used to selectively block the Angiotensin II Type 1 receptor (AT1R)[1][2]. They are critical tools for studying cardiovascular diseases, cancer, and inflammation[3][4][5]. Most of these compounds, like Valsartan, are crystalline solids with poor solubility in water and aqueous cell culture media[6][7][8]. Precipitation occurs when the concentration of the antagonist exceeds its solubility limit in the media. This is often triggered when a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into the aqueous media, causing the compound to "crash out" of solution[9].
Q2: How can I tell if the cloudiness in my media is from my AT1 compound or from contamination?
Distinguishing between chemical precipitation and microbial contamination is a critical first step.
-
Microscopic Examination: Chemical precipitates often appear as amorphous particles or crystalline structures under a microscope. In contrast, bacterial contamination will appear as small, often motile rods or cocci, while yeast will look like budding, ovoid shapes. Fungal contamination typically presents as filamentous hyphae[10].
-
pH Check: Microbial contamination will often cause a rapid and significant change in the media's pH, indicated by a color change of the phenol red indicator (e.g., yellow for acidic, purple for alkaline). Chemical precipitation of the AT1 antagonist alone is less likely to cause a dramatic pH shift[11].
-
Incubation Test: If you place a flask of the media alone (without cells) in the incubator, microbial contamination will typically worsen, making the media uniformly turbid within 24-48 hours. Chemical precipitates may or may not change in appearance[10].
Q3: What is the best way to prepare and store a stock solution of an AT1 antagonist?
Proper stock solution preparation is the most critical factor in preventing precipitation.
-
Choose the Right Solvent: AT1 antagonists like Valsartan are soluble in organic solvents such as DMSO and ethanol at concentrations up to approximately 30 mg/mL[6].
-
Prepare a High-Concentration Stock: Dissolve the powdered compound in 100% DMSO or ethanol to create a concentrated primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or sonication may be required[12].
-
Storage: Store the primary stock solution in small aliquots at -20°C to minimize freeze-thaw cycles, which can cause the compound to fall out of solution. Valsartan is stable for at least 4 years when stored this way as a solid[6]. Aqueous solutions are not recommended for long-term storage and should be made fresh daily[6].
Q4: How should I add the AT1 antagonist to my media to prevent it from precipitating?
The dilution step is where precipitation most often occurs. The key is to avoid localized high concentrations of the compound in the aqueous media.
-
Pre-warm the Media: Ensure your cell culture media is warmed to 37°C before adding the compound. Temperature shifts can cause components to precipitate.
-
Use an Intermediate Dilution: Do not add the highly concentrated DMSO stock directly to your final volume of media. First, create an intermediate dilution of your stock in pre-warmed media or a serum-free buffer.
-
Add Dropwise While Swirling: Add the intermediate dilution (or the primary stock, if adding a very small volume) to the final volume of media slowly, drop by drop, while gently swirling the flask. This helps disperse the compound quickly, preventing it from reaching a local concentration above its solubility limit.
-
Keep Final Solvent Concentration Low: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture media is non-toxic to your cells, typically well below 0.5%.
Q5: Can I still use my media if I see a precipitate?
It is strongly recommended to discard media that contains a precipitate. The formation of a precipitate means the effective concentration of your soluble AT1 antagonist is unknown and lower than intended, which will compromise the reproducibility of your experimental results[10]. Furthermore, these precipitates can be harmful to cells by altering the media's composition or by having direct cytotoxic effects.
Troubleshooting Guide
Problem: A precipitate forms immediately after adding the AT1 antagonist to the media.
| Possible Cause | Recommended Solution & Experimental Protocol |
| Localized Supersaturation | The concentration of the compound at the point of addition exceeds its aqueous solubility limit. This happens when adding a concentrated stock too quickly. Follow the detailed dilution protocol below. |
| Low Final Solvent Concentration | The final concentration of DMSO or ethanol is insufficient to keep the antagonist in solution. While you cannot significantly increase the final DMSO concentration due to cell toxicity, ensuring rapid and thorough mixing is key. |
| Media Temperature | Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C. |
Experimental Protocol 1: Recommended Method for Diluting AT1R Antagonist into Cell Culture Media
-
Thaw and Prepare Stock: Thaw an aliquot of your concentrated primary stock solution (e.g., 20 mM Valsartan in 100% DMSO) at room temperature.
-
Warm Culture Media: Warm the required volume of complete cell culture media to 37°C in a water bath.
-
Calculate Volumes: Determine the volume of stock needed for your desired final concentration. For example, to make 10 mL of media with a final concentration of 10 µM Valsartan from a 20 mM stock:
-
Volume = (10 µM * 10 mL) / 20,000 µM = 0.005 mL or 0.5 µL.
-
-
Perform Serial Dilution: Adding such a small volume directly is difficult and risky. It is better to perform an intermediate dilution.
-
Step 4a (Intermediate Dilution): Pipette 10 µL of the 20 mM stock into 990 µL of pre-warmed serum-free media or PBS. This creates a 200 µM working solution. Vortex gently to mix.
-
Step 4b (Final Dilution): Add 500 µL of the 200 µM working solution to 9.5 mL of your pre-warmed complete media to achieve the final 10 µM concentration.
-
-
Add Slowly and Mix: Add the working solution to the final media volume dropwise while gently swirling the flask to ensure immediate and thorough mixing.
-
Visual Inspection: Visually inspect the media against a light source to ensure no precipitate has formed.
Problem: The media appears clear initially, but a precipitate forms later in the incubator.
| Possible Cause | Recommended Solution & Experimental Protocol |
| pH Instability | The pH of the media may be shifting in the incubator due to incorrect CO₂ levels or depletion of buffering capacity.[11] |
| Interaction with Media Components | The AT1 antagonist may be interacting with components in the media or serum over time, forming an insoluble complex. |
| Compound Instability/Degradation | The compound may be degrading into a less soluble form at 37°C. |
Experimental Protocol 2: Investigating Time-Dependent Precipitation
-
Verify Incubator Conditions: Calibrate your incubator's CO₂ and temperature sensors. Ensure the CO₂ level matches the sodium bicarbonate concentration in your medium. For example, media with 2.0 to 3.7 g/L of sodium bicarbonate typically requires 5-10% CO₂.[11]
-
Test Media Stability: Prepare a flask of your complete media containing the AT1 antagonist at the final concentration but without cells. Incubate it alongside your experiment. If a precipitate forms, it points to an instability with the media-compound mixture itself.
-
Evaluate Serum Effects: Prepare two batches of media with the AT1 antagonist: one with your normal serum concentration and one with a lower concentration or no serum. If precipitation only occurs in the presence of serum, it suggests an interaction. You may need to test a different lot of serum.
-
pH Monitoring: Use a pH meter to check the pH of your media when you first prepare it and after 24 hours in the incubator (using a cell-free control flask). A significant drift indicates a buffering problem. Consider adding HEPES buffer to a final concentration of 10–25 mM for additional pH stability.[11]
Data and Diagrams
Quantitative Data Summary
The solubility of AT1 receptor antagonists can vary. The table below provides general guidance for two common antagonists. Always refer to the manufacturer's product data sheet for specific information.
| Compound | Common Solvents | Approx. Solubility in Solvent | Aqueous Solubility | Recommended Stock Conc. |
| Valsartan | DMSO, Ethanol, DMF[6] | ~30 mg/mL[6] | Sparingly soluble; higher at pH 7.4[6][7] | 10-50 mM in 100% DMSO |
| Losartan | DMSO, Ethanol | Data varies; soluble | Poorly soluble | 10-50 mM in 100% DMSO |
Table 1: Solubility and stock solution guidance for common AT1 receptor antagonists.
Visualizations
AT1 Receptor Signaling Pathway
The primary signaling pathway activated by the AT1 receptor involves Gq protein coupling, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades that influence cell function.[13][14][15]
Caption: Canonical AT1 receptor signaling pathway.
Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues with AT1 antagonists.
Caption: Troubleshooting workflow for AT1 antagonist precipitation.
References
- 1. AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor antagonists (AT1-blockers, ARBs, sartans): similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Angiotensin Receptor Blocker Losartan Suppresses Growth of Pulmonary Metastases via AT1R-Independent Inhibition of CCR2 Signaling and Monocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor type 1 blockers suppress the cell proliferation effects of angiotensin II in breast cancer cells by inhibiting AT1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Dissolution and Oral Bioavailability of Valsartan Using a Solidified Supersaturable Self-Microemulsifying Drug Delivery System Containing Gelucire® 44/14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. AT1 angiotensin II receptor mediates intracellular calcium mobilization in normal and cancerous breast cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent BRD4 Degradation with AT1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent BRD4 degradation when using the PROTAC® degrader AT1.
Frequently Asked Questions (FAQs)
Q1: What is AT1 and how does it work?
AT1 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] It is a bifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand, based on (+)-JQ1, that binds to BRD4.[1] By bringing BRD4 into close proximity with the VHL E3 ligase, AT1 facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows a single AT1 molecule to induce the degradation of multiple BRD4 protein molecules.[2][3]
Q2: What is the expected outcome of a successful BRD4 degradation experiment with AT1?
In a successful experiment, treatment of cells with AT1 should lead to a significant and selective reduction in BRD4 protein levels. AT1 has been shown to selectively degrade BRD4 with negligible depletion of other BET family members like BRD2 or BRD3.[1] The degradation is typically dose- and time-dependent. In HeLa cells, for instance, AT1 has a DC50 (concentration causing 50% degradation) between 30-100 nM after a 24-hour treatment, with a maximum degradation (Dmax) of over 95%.[1]
Q3: What are some common causes for inconsistent or no BRD4 degradation with AT1?
Several factors can contribute to variability in AT1-mediated BRD4 degradation. These can be broadly categorized as issues with the compound, experimental setup, or the biological system itself. Common causes include:
-
Compound Integrity: Degradation or impurity of the AT1 compound.
-
Experimental Protocol: Suboptimal concentration, incubation time, or cell handling.
-
Cell Line Variability: Differences in the expression of BRD4, VHL E3 ligase components, or other cellular factors between cell lines.[4][5][6]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[2][7]
-
Acquired Resistance: Prolonged treatment with PROTACs can sometimes lead to acquired resistance, for example, through genomic alterations in the E3 ligase complex components.[2][8]
Troubleshooting Guide
Problem 1: No or minimal BRD4 degradation observed.
| Possible Cause | Suggested Solution |
| AT1 Compound Integrity | - Ensure proper storage of AT1 according to the manufacturer's instructions. - Prepare fresh stock solutions in an appropriate solvent like DMSO.[9] - Verify the identity and purity of the compound if possible. |
| Incorrect AT1 Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM). - Be mindful of the "hook effect" at high concentrations.[2][7] |
| Insufficient Incubation Time | - Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation time point for your experimental system. |
| Low E3 Ligase Expression | - Confirm the expression of VHL (the E3 ligase recruited by AT1) in your cell line via Western blot or qPCR. Cell lines can have varying levels of E3 ligases, which can impact PROTAC efficiency.[5][6] |
| Proteasome Inhibition | - Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. As a positive control, you can co-treat with a known proteasome inhibitor (e.g., MG-132), which should rescue BRD4 from degradation.[10] |
| Cell Passage Number and Health | - Use cells at a low passage number and ensure they are healthy and actively dividing. High passage numbers can lead to altered cellular phenotypes and responses. |
Problem 2: High variability in BRD4 degradation between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Density | - Seed cells at a consistent density for all experiments. Cell confluence can affect protein expression and drug response. |
| Inconsistent AT1 Treatment | - Ensure accurate and consistent pipetting of the AT1 stock solution. - Mix the treatment media thoroughly but gently after adding AT1. |
| Variability in Lysate Preparation and Western Blotting | - Standardize your protein lysate preparation protocol. - Quantify protein concentration accurately before loading gels. - Use a consistent loading amount for all samples. - Include a loading control (e.g., GAPDH, α-Tubulin) on every blot to normalize for loading differences.[11] |
Problem 3: Degradation of BRD4 is observed, but it is not selective (i.e., BRD2/BRD3 are also degraded).
| Possible Cause | Suggested Solution |
| Off-Target Effects at High Concentrations | - Reduce the concentration of AT1. While AT1 is designed to be selective for BRD4, very high concentrations might lead to off-target effects.[1][12] |
| Antibody Cross-Reactivity | - Verify the specificity of your BRD4, BRD2, and BRD3 antibodies. Run controls with single-protein over-expression or knockdown/knockout lysates if available. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for AT1, which can serve as a benchmark for your experiments. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Parameter | Value | Cell Line | Conditions | Reference |
| BRD4 DC50 | 30-100 nM | HeLa | 24-hour treatment | [1] |
| BRD4 Dmax | > 95% | HeLa | 24-hour treatment | [1] |
| Kd (BRD4-BD2) | 45 nM | - | ITC (binary) | [1] |
| Kd (VHL) | 335 nM | - | ITC (binary) | [1] |
| Kd (VHL, in presence of BRD4-BD2) | 47 nM | - | ITC (ternary) | [1] |
| Antiproliferative pEC50 | 5.9 | MV4;11 | 48-hour treatment | [1] |
Experimental Protocols
Detailed Protocol for BRD4 Degradation Assay
This protocol outlines a typical experiment to assess AT1-mediated BRD4 degradation using Western blotting.
1. Cell Seeding:
- Seed your cells of interest in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
2. AT1 Treatment:
- Prepare a stock solution of AT1 in DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the AT1 stock solution in fresh, pre-warmed cell culture media to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0 nM (DMSO control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
- Remove the old media from the cells and add the media containing the different concentrations of AT1.
- Incubate the cells for the desired amount of time (e.g., 24 hours).
3. Cell Lysis:
- After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blotting:
- Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, α-Tubulin), or run a parallel gel.
6. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
- Calculate the percentage of BRD4 degradation relative to the vehicle (DMSO) control.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. escholarship.org [escholarship.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AT1 Treatment for Maximal BRD4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment time of AT1, a selective BRD4 degrader, to achieve maximal degradation of the BRD4 protein. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is AT1 and how does it mediate BRD4 degradation?
A1: AT1 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2] It functions by simultaneously binding to BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3] This targeted degradation approach differs from traditional inhibition, as it leads to the removal of the entire protein from the cell.
Q2: What is the optimal treatment time for maximal BRD4 degradation with AT1?
A2: The optimal treatment time for maximal BRD4 degradation can vary depending on the cell line, AT1 concentration, and specific experimental conditions. While direct time-course data for AT1 is limited in publicly available literature, studies on similar JQ1-based VHL-recruiting PROTACs like MZ1 and other BRD4 degraders provide valuable insights into the expected kinetics. Generally, significant degradation is observed within a few hours, with maximal degradation often occurring between 8 to 24 hours.[4] It is crucial to perform a time-course experiment for your specific cell line to determine the optimal time point.
Q3: How does AT1 concentration affect the time to achieve maximal degradation?
A3: AT1 concentration and treatment time are interconnected. Higher concentrations of AT1 may lead to faster degradation, but can also induce a "hook effect," where the formation of binary complexes (AT1-BRD4 or AT1-VHL) is favored over the productive ternary complex, leading to reduced degradation efficiency.[5] Therefore, it is recommended to perform a dose-response experiment at a fixed, optimal time point to identify the concentration that yields maximal degradation (Dmax) without inducing the hook effect.
Quantitative Data on BRD4 Degradation
Table 1: Representative Time-Course of BRD4 Degradation by MZ1 (1 µM) in HeLa Cells
| Treatment Time (Hours) | % BRD4 Remaining (Relative to DMSO) |
| 0 | 100% |
| 2 | ~60% |
| 4 | ~35% |
| 8 | ~15% |
| 12 | <10% |
| 24 | <5% |
| 36 | <5% |
| Data is illustrative and compiled based on findings from Zengerle et al., 2015.[6] |
Table 2: Representative Time-Course of BRD4 Degradation by dBET1 (1 µM) in HEK293 Cells
| Treatment Time (Hours) | % BRD4 Remaining (Relative to DMSO) |
| 0 | 100% |
| 1 | ~70% |
| 2 | ~40% |
| 4 | ~20% |
| 8 | <10% |
| 16 | <5% |
| 24 | <5% |
| Data is illustrative and based on findings from Promega Corporation technical resources.[7] |
Experimental Protocols
To determine the optimal AT1 treatment time for maximal BRD4 degradation, a systematic approach involving a time-course experiment is recommended.
Protocol 1: Time-Course Experiment for BRD4 Degradation
-
Cell Seeding: Plate your chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of AT1 (a starting concentration of 100 nM is recommended) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Cell Harvest: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blot Analysis: Proceed with Western blot analysis as detailed in Protocol 2.
Protocol 2: Western Blotting for BRD4 Quantification
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the BRD4 signal to the loading control and then to the DMSO-treated control at each time point to determine the percentage of remaining BRD4.
Protocol 3: Washout Experiment to Assess BRD4 Recovery
-
Treatment: Treat cells with an optimal concentration of AT1 for the time determined to achieve maximal degradation.
-
Washout: After the treatment period, remove the media, wash the cells three times with warm PBS, and then add fresh, compound-free media.
-
Recovery Incubation: Incubate the cells for various time points post-washout (e.g., 4, 8, 12, 24, 48 hours).
-
Analysis: Harvest the cells at each recovery time point and analyze BRD4 protein levels by Western blot as described in Protocol 2 to observe the rate of protein re-synthesis. Studies with other BRD4 degraders have shown that BRD4 expression may not recover for up to 24 hours post-washout.
Troubleshooting Guide
Q4: I am not observing significant BRD4 degradation. What could be the issue?
A4: Several factors can contribute to a lack of degradation:
-
Suboptimal Treatment Time or Concentration: You may not have reached the optimal time point for maximal degradation, or the concentration of AT1 could be in the "hook effect" range.[5]
-
Solution: Perform a detailed time-course (e.g., 2, 4, 8, 16, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment.
-
-
Cell Line Specificity: The expression levels of VHL or components of the ubiquitin-proteasome system can vary between cell lines, affecting PROTAC efficiency.
-
Solution: Confirm the expression of VHL in your cell line. Consider testing a different cell line known to be responsive to VHL-recruiting PROTACs.
-
-
Compound Instability: AT1 may be unstable in your cell culture medium over longer incubation times.
-
Solution: While specific stability data for AT1 in media is not widely published, consider reducing the incubation time and increasing the concentration, or refreshing the media with new AT1 during longer experiments.
-
-
Proteasome Inhibition: If your experimental conditions inadvertently inhibit the proteasome, degradation will be blocked.
-
Solution: As a control, co-treat cells with AT1 and a proteasome inhibitor (e.g., MG132). A rescue of BRD4 levels would confirm that the degradation is proteasome-dependent.[6]
-
Q5: I see a high degree of variability in BRD4 degradation between experiments. How can I improve consistency?
A5: Variability can arise from several sources:
-
Inconsistent Cell Health and Confluency: Cells that are stressed or overly confluent can respond differently to treatment.
-
Solution: Ensure consistent cell seeding density and harvest cells at a similar confluency for all experiments. Monitor cell morphology for signs of stress.
-
-
Pipetting Errors: Inaccurate pipetting of the AT1 stock solution can lead to variations in the final concentration.
-
Solution: Prepare a sufficient volume of your final AT1 dilution to treat all wells for a given experiment to minimize variability between replicates.
-
-
Western Blotting Inconsistencies: Variations in protein loading, transfer efficiency, or antibody dilutions can lead to inconsistent results.
-
Solution: Carefully perform protein quantification and load equal amounts for each sample. Use a reliable loading control and ensure consistent antibody dilutions and incubation times.
-
Q6: My Western blot shows multiple bands for BRD4. Which one should I quantify?
A6: BRD4 has multiple isoforms, with the long and short isoforms being the most common. The primary antibody you are using may detect one or both. It is important to identify which isoforms are expressed in your cell line and which are being detected by your antibody. For consistency, you should quantify the same band(s) across all your experiments. If both isoforms are present and degraded, you may choose to quantify the most prominent band or the sum of both.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.jp [promega.co.jp]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
AT1 Receptor Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Angiotensin II Type 1 (AT1) receptor.
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate negative controls for AT1 receptor binding assays?
A1: Appropriate negative controls are crucial for validating the specificity of ligand binding to the AT1 receptor. The choice of negative control depends on the specific assay format.
-
Pharmacological Controls:
-
Specific Antagonists: Use a well-characterized, high-affinity AT1 receptor antagonist, such as Losartan, Valsartan, or Candesartan, to compete with the radiolabeled or fluorescently-tagged ligand.[1][2][3] A significant reduction in signal in the presence of the antagonist indicates specific binding.
-
Inactive Enantiomers: If available, use an inactive enantiomer of a chiral ligand as a negative control.
-
-
Biological Controls:
Q2: My Western blot for the AT1 receptor shows multiple non-specific bands. How can I troubleshoot this?
A2: Non-specific banding in Western blots for the AT1 receptor is a common and significant issue, largely due to the poor specificity of many commercially available antibodies.[5][6][7]
-
Antibody Validation is Critical:
-
Use KO-validated antibodies: Whenever possible, use antibodies that have been validated using AT1 receptor knockout tissues or cells.[4][5][6] The antibody should detect a band of the correct molecular weight (~41-42 kDa) in wild-type samples that is absent in knockout samples.[4][6]
-
Test Multiple Antibodies: It is highly recommended to test several antibodies from different vendors to find one that is specific for your application.[4][5][7]
-
-
Optimize Experimental Conditions:
-
Blocking: Use appropriate blocking agents (e.g., 5% non-fat milk or bovine serum albumin in TBST) for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration: Titrate the primary antibody concentration to find the optimal balance between signal and background.
-
Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.
-
Q3: What are suitable negative controls for studying AT1 receptor signaling pathways?
A3: To confirm that the observed signaling events are specifically mediated by the AT1 receptor, the following negative controls are essential:
-
Pharmacological Inhibition: Pre-treatment with a specific AT1 receptor antagonist (e.g., Losartan) should block the signaling cascade initiated by an AT1 receptor agonist like Angiotensin II.[2][8]
-
Genetic Knockdown/Knockout:
-
Control for Vehicle: Always include a vehicle control (the solvent used to dissolve the agonist/antagonist) to ensure that the vehicle itself does not elicit a signaling response.
Troubleshooting Guides
Problem 1: Inconsistent results in Angiotensin II-induced functional assays (e.g., calcium mobilization, vasoconstriction).
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization | Repeated or prolonged exposure to high concentrations of Angiotensin II can lead to receptor desensitization.[10] Ensure that cells are not over-stimulated before the assay. Include a recovery period if repeated stimulation is necessary. |
| Ligand Degradation | Angiotensin II is a peptide and can be degraded by peptidases in the assay medium. Prepare fresh Angiotensin II solutions and consider using peptidase inhibitors if necessary. |
| Cell Passage Number | High passage numbers of cell lines can lead to altered receptor expression and signaling. Use cells within a defined low passage number range. |
| Assay Conditions | Optimize assay parameters such as temperature, pH, and ion concentrations, as these can affect receptor function. |
Problem 2: Difficulty in validating the specificity of an AT1 receptor antibody for immunohistochemistry (IHC) or immunofluorescence (IF).
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Many commercial AT1 receptor antibodies show non-specific staining.[4][5][6] The most reliable validation is to show a lack of staining in AT1 receptor knockout tissues.[5] |
| Antigen Retrieval | Inadequate antigen retrieval can lead to weak or no signal. Optimize the antigen retrieval method (heat-induced or enzymatic) and duration. |
| Fixation Issues | Improper fixation can mask the epitope or alter tissue morphology. Test different fixation methods (e.g., paraformaldehyde, methanol). |
| Autofluorescence | Some tissues exhibit high levels of autofluorescence, which can be mistaken for specific signal. Use appropriate controls (e.g., unstained tissue) and consider using autofluorescence quenching reagents. |
Experimental Protocols
Key Experiment: Western Blotting for AT1 Receptor
-
Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the AT1 receptor (at the optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Negative Control Workflow for Antibody Validation
Caption: Workflow for validating AT1 receptor antibody specificity using knockout controls.
Signaling Pathways
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[11][12] Activation by Angiotensin II initiates a cascade of intracellular signaling events.
Canonical AT1 Receptor Signaling Pathway
Caption: Simplified canonical Gq/11-mediated signaling pathway of the AT1 receptor.
Data Presentation
Table 1: Comparison of AT1 Receptor Antagonists
| Antagonist | Type | Affinity (Ki) | Key Features |
| Losartan | Competitive | ~10-20 nM | Surmountable antagonist.[2] |
| Valsartan | Non-competitive | ~1-5 nM | Insurmountable antagonist.[2] |
| Candesartan | Non-competitive | ~0.1-1 nM | Very high affinity, insurmountable antagonist.[2] |
| Telmisartan | Non-competitive | ~1-3 nM | Insurmountable antagonist with a long half-life.[2] |
Note: Affinity values can vary depending on the assay conditions and tissue/cell type used.
This guide provides a starting point for troubleshooting and ensuring the robustness of your AT1 receptor experiments. Always consult the primary literature and manufacturer's datasheets for the most specific and up-to-date information.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. LACK OF SPECIFICITY OF COMMERCIAL ANTIBODIES LEADS TO MISIDENTIFICATION OF ANGIOTENSIN TYPE 1 RECEPTOR (AT1R) PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Increased AT1 Receptor Expression and Its Mediated Vasoconstriction Lead to Hypertension in Snx1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT1-receptor response to non-saturating Ang-II concentrations is amplified by calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
BRD4 Degrader AT1 Stability in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the BRD4 degrader, AT1, in solution. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AT1?
A1: Proper storage is crucial to maintain the stability and activity of AT1. For long-term storage, it is recommended to store AT1 as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Q2: How should I prepare stock solutions of AT1?
A2: AT1 is soluble in DMSO at a concentration of approximately 100 mg/mL (102.81 mM).[1][3][5] For in vitro experiments, a clear stock solution should first be prepared in DMSO.[2] For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[2] Co-solvents may be necessary for in vivo formulations, and these should be added sequentially.[1][2]
Q3: My AT1 solution appears to have precipitated. What should I do?
A3: If precipitation occurs, you can try to redissolve the compound by gently warming the tube to 37°C and using an ultrasonic bath.[4] If precipitation persists, it may indicate that the solubility limit has been exceeded in your chosen solvent or buffer system. Consider preparing a fresh, more dilute solution. For in vivo preparations, ensure that co-solvents are added sequentially and mixed thoroughly at each step.[1]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to AT1 stability?
A4: Yes, inconsistent results can be a sign of compound degradation. AT1, like other PROTACs, can be susceptible to degradation in aqueous solutions, which can affect its efficacy.[6] It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment. If you suspect degradation, it is advisable to perform a stability assessment of your working solution under your specific experimental conditions.
Q5: What is the mechanism of action for AT1?
A5: AT1 is a proteolysis-targeting chimera (PROTAC) that selectively degrades the BRD4 protein.[7] It is a bifunctional molecule that simultaneously binds to the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no BRD4 degradation observed in Western Blot | AT1 Degradation: The compound may have degraded in the working solution. | Prepare fresh dilutions of AT1 from a properly stored stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions. |
| Incorrect Concentration: The concentration of AT1 may be too low or in the "hook effect" range. | Perform a dose-response experiment to determine the optimal concentration for BRD4 degradation. The hook effect can occur at high concentrations of PROTACs, leading to reduced degradation.[8][9] | |
| Cell Line Specificity: The cell line may have low expression of VHL E3 ligase or other necessary components of the ubiquitin-proteasome system. | Confirm the expression of VHL in your cell line. Consider using a positive control cell line known to be sensitive to AT1. | |
| Precipitation of AT1 in cell culture media | Poor Solubility: AT1 may have limited solubility in your specific cell culture medium. | Ensure the final concentration of DMSO or other organic solvents is compatible with your cell line and does not exceed recommended limits (typically <0.5%). Consider using a formulation with solubility-enhancing excipients if compatible with your experiment.[] |
| Inconsistent results between experimental replicates | Variable AT1 Activity: Inconsistent handling or storage of AT1 solutions. | Strictly adhere to recommended storage and handling procedures. Ensure all aliquots are stored correctly and that freeze-thaw cycles are minimized.[4] |
| Pipetting Errors: Inaccurate dilution of the stock solution. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions. | |
| Off-target effects observed | High Concentration: Using an excessively high concentration of AT1 may lead to off-target binding. | Use the lowest effective concentration of AT1 as determined by your dose-response experiments. AT1 is designed to be highly selective for BRD4 over other BET proteins like BRD2 and BRD3.[7][11] |
Data Presentation
Table 1: Storage and Solubility of BRD4 Degrader AT1
| Parameter | Condition | Recommendation | Citation |
| Powder Storage | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stock Solution Storage | -80°C in solvent | Up to 6 months | [1][2][3][4] |
| -20°C in solvent | Up to 1 month | [1][2][3][4] | |
| In Vitro Solubility | DMSO | ~100 mg/mL (~102.81 mM) | [1][3][5] |
| In Vivo Formulation Example 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh daily | [1] |
| In Vivo Formulation Example 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare fresh daily | [1] |
| In Vivo Formulation Example 3 | 10% DMSO, 90% Corn Oil | Prepare fresh daily | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of AT1 in Solution via HPLC-UV
This protocol outlines a general method to assess the stability of AT1 in a given solution over time.
-
Preparation of AT1 Stock Solution:
-
Accurately weigh a known amount of AT1 powder.
-
Dissolve in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the AT1 stock solution to the desired final concentration (e.g., 10 µM) in the test solution (e.g., PBS, cell culture media).
-
Prepare several identical samples for analysis at different time points.
-
Prepare a "time zero" sample by immediately quenching the reaction (see step 4).
-
-
Incubation:
-
Incubate the stability samples under the desired conditions (e.g., 37°C, room temperature).
-
-
Sample Analysis at Time Points:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one sample.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop enzymatic reactions.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-UV Analysis:
-
Inject the samples onto a suitable C18 HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of AT1 using a UV detector at a wavelength determined by a preliminary UV scan of the compound.
-
The peak area of AT1 at each time point is proportional to its concentration.
-
-
Data Analysis:
-
Calculate the percentage of AT1 remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of AT1 remaining versus time to determine the stability profile.
-
Visualizations
Caption: Mechanism of action of AT1 PROTAC leading to BRD4 degradation.
References
- 1. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. abmole.com [abmole.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 8. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment [thno.org]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BRD4 Degrader AT1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges, particularly resistance, encountered with the BRD4 degrader AT1.
Frequently Asked Questions (FAQs)
Q1: What is AT1 and how does it differ from other BRD4 degraders?
AT1 is a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand based on (+)-JQ1 that binds to the bromodomains of BRD4.[1] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. A key feature of AT1 is its high selectivity for BRD4 over other BET (Bromodomain and Extra-Terminal) family members like BRD2 and BRD3.[1][4] This selectivity is attributed to the specific ternary complex formed between VHL, AT1, and BRD4.[4]
Q2: My cells are showing reduced sensitivity to AT1 over time. What are the potential mechanisms of resistance?
Resistance to BRD4 degraders like AT1 can arise from several factors:
-
Target-related mechanisms:
-
Upregulation of BRD4 expression: An increase in the total amount of BRD4 protein can overwhelm the degradation capacity of AT1 at a given concentration.
-
Mutations in BRD4: While less common for degraders than inhibitors, mutations in the BRD4 protein could potentially interfere with AT1 binding or the formation of a stable ternary complex.
-
-
E3 Ligase-related mechanisms:
-
Downregulation or mutation of VHL: Since AT1 relies on the VHL E3 ligase to mediate BRD4 degradation, any reduction in VHL expression or mutations that impair its function can lead to resistance.
-
-
Activation of bypass signaling pathways:
-
Cells can develop resistance by activating alternative signaling pathways that compensate for the loss of BRD4-dependent transcription. This can include the upregulation of other transcription factors or signaling molecules that drive proliferation and survival.
-
-
Drug efflux and metabolism:
-
Increased expression of drug efflux pumps can reduce the intracellular concentration of AT1, thereby diminishing its efficacy. Altered cellular metabolism could also lead to the inactivation of the degrader.
-
Q3: How can I confirm that AT1 is engaging with BRD4 in my cellular model?
Several biochemical and cellular assays can be used to confirm target engagement:
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the BRD4-AT1-VHL ternary complex. By immunoprecipitating VHL, you can blot for the presence of BRD4, and vice-versa.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that provides quantitative data on the formation of the ternary complex between BRD4, the PROTAC, and the E3 ligase in real-time.[5][6][7][8][9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of BRD4 upon AT1 binding.
Q4: What are some combination therapy strategies to overcome resistance to AT1?
Combining AT1 with other therapeutic agents can be an effective strategy to overcome or prevent resistance:
-
Inhibitors of parallel or downstream pathways: If resistance is mediated by the activation of a bypass pathway, inhibitors targeting key nodes in that pathway can restore sensitivity to AT1. For example, combining BRD4 degraders with inhibitors of pathways like PI3K/Akt/mTOR or MAPK has shown promise.[10]
-
Other epigenetic modulators: Combining AT1 with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or EZH2 inhibitors, could lead to synergistic anti-cancer effects.
-
Chemotherapeutic agents: In some contexts, BRD4 degraders have been shown to sensitize cancer cells to traditional chemotherapy.[11][12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with AT1.
Problem 1: No or reduced BRD4 degradation observed.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of AT1 | Confirm cellular uptake using mass spectrometry or fluorescently labeled AT1 analogs. |
| Low expression of VHL E3 ligase | Verify VHL protein levels by Western blot. If low, consider using a cell line with higher VHL expression or engineering your cells to overexpress VHL. |
| Inefficient ternary complex formation | Perform a NanoBRET™ Ternary Complex Assay to quantify the formation of the BRD4-AT1-VHL complex in live cells.[5][6][7][8][9] |
| Rapid drug efflux | Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with AT1 to see if degradation is restored. |
| Incorrect AT1 concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of AT1 treatment for your specific cell line. |
| Degradation of AT1 | Assess the stability of AT1 in your cell culture medium and cell lysates over time using LC-MS/MS. |
Problem 2: High cell-to-cell variability in response to AT1.
| Possible Cause | Troubleshooting Step |
| Heterogeneity in BRD4 or VHL expression | Use single-cell analysis techniques like flow cytometry or single-cell Western blotting to assess the expression levels of BRD4 and VHL in individual cells. |
| Cell cycle-dependent effects | Synchronize your cell population and treat with AT1 at different stages of the cell cycle to determine if the response is cell cycle-dependent. |
| Inconsistent experimental conditions | Ensure consistent cell seeding density, passage number, and treatment conditions across all experiments. |
Problem 3: Development of acquired resistance to AT1 after prolonged treatment.
| Possible Cause | Troubleshooting Step |
| Upregulation of BRD4 | Quantify BRD4 protein and mRNA levels in resistant cells compared to sensitive parental cells using Western blot and qRT-PCR. |
| Mutations in BRD4 or VHL | Sequence the coding regions of BRD4 and VHL in resistant cells to identify any potential mutations. |
| Activation of bypass signaling pathways | Use quantitative proteomics or RNA-sequencing to compare the proteomic and transcriptomic profiles of resistant and sensitive cells to identify upregulated signaling pathways. |
| Increased drug efflux | Measure the intracellular accumulation of AT1 in resistant and sensitive cells. Assess the expression and activity of ABC transporters. |
Quantitative Data Summary
Table 1: In Vitro Pharmacology of AT1
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| DC50 (BRD4) | 30-100 nM | HeLa | 24 h treatment | [1] |
| Dmax (BRD4) | > 95% | HeLa | 24 h treatment | [1] |
| pEC50 (antiproliferative) | 5.9 | MV4;11 | 48 h treatment | [1] |
| Binary Kd (BRD4-BD2) | 45 nM | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Binary Kd (VHL) | 335 nM | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Ternary Kd (VHL, in presence of BRD4-BD2) | 47 nM | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Cooperativity (α) | 7 | - | Isothermal Titration Calorimetry (ITC) | [1] |
Table 2: Selectivity of AT1 for BRD Family Members
| Protein | Effect of AT1 Treatment | Cell Line | Assay | Reference |
| BRD4 | Markedly depleted (~40% remaining) | HeLa | Quantitative proteomics | [4] |
| BRD2 | Negligible effect | HeLa | Quantitative proteomics | [4] |
| BRD3 | Negligible effect | HeLa | Quantitative proteomics | [4] |
Experimental Protocols
Protocol 1: Generation of AT1-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium.
-
Initial AT1 Treatment: Begin by treating the cells with a low concentration of AT1 (e.g., the IC20 concentration) for a prolonged period.
-
Dose Escalation: Gradually increase the concentration of AT1 in the culture medium as the cells begin to proliferate at the current concentration. This process of dose escalation should be performed stepwise over several months.
-
Isolation of Resistant Clones: Once a population of cells is able to grow steadily in a high concentration of AT1 (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or flow cytometry-based cell sorting.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance to AT1 using cell viability assays. Characterize the molecular mechanisms of resistance using the techniques outlined in the troubleshooting guide.
Protocol 2: Co-Immunoprecipitation to Detect BRD4 Ubiquitination
-
Cell Treatment: Treat cells with AT1 at the desired concentration and for the optimal time to induce BRD4 degradation. Include a proteasome inhibitor (e.g., MG132) in the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody to detect ubiquitinated BRD4.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing NanoLuc®-BRD4 and HaloTag®-VHL.
-
Cell Seeding: Seed the transfected cells into a 384-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
AT1 Treatment: Treat the cells with a serial dilution of AT1.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio to quantify ternary complex formation.
Visualizations
Caption: Mechanism of action of the this compound.
Caption: Logical workflow for troubleshooting lack of BRD4 degradation.
Caption: Signaling pathways and mechanisms of resistance to AT1.
References
- 1. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. selvita.com [selvita.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. 三重複合体の形成 [promega.jp]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Concentration on AT1 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum on the efficacy of Angiotensin II Type 1 (AT1) receptor antagonists.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental signaling pathway of the AT1 receptor?
The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the renin-angiotensin system, mediating the primary physiological and pathophysiological effects of Angiotensin II (Ang II)[1][2][3]. Upon binding Ang II, the AT1 receptor activates several intracellular signaling cascades. The most prominent pathway involves coupling to Gq/11 proteins, which in turn activates Phospholipase C (PLC)[1][3]. PLC activation leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC)[1][3][4]. These events trigger a range of cellular responses, including vasoconstriction, inflammation, cell proliferation, and hypertrophy[1][4][5][6].
FAQ 2: Why does the presence of serum in my assay buffer reduce the apparent efficacy of my AT1 antagonist?
The observed decrease in efficacy is most commonly due to the high degree of plasma protein binding by AT1 receptor antagonists[7][8]. Serum contains abundant proteins, with albumin being the most prevalent. Many AT1 antagonists bind extensively (≥99%) to these proteins, particularly human serum albumin (HSA)[7][8][9].
This binding is a reversible equilibrium. Only the unbound, or "free," fraction of the drug is available to interact with and block the AT1 receptor. When serum is introduced into an in vitro assay, a significant portion of the antagonist becomes protein-bound, drastically reducing the free concentration of the drug available to act on the target cells. Consequently, a much higher total concentration of the antagonist is required to achieve the same level of receptor blockade, resulting in a rightward shift of the dose-response curve and an increase in the apparent IC₅₀ value[7][8].
Troubleshooting Guides
Issue 1: My AT1 antagonist shows significantly lower potency (higher IC₅₀) in my cell-based assay than published values.
This is a common issue when transitioning from binding assays to cell-based or in vivo models. Follow this troubleshooting workflow to identify the potential cause.
Discussion: The in vitro antagonistic effects of different Ang II receptor antagonists are differentially affected by the presence of human plasma, with rightward shifts of the IC₅₀ ranging from one to several orders of magnitude[7][8]. This shift's magnitude directly correlates with the drug's dissociation rate from albumin[8][10]. If your assay medium contains serum (e.g., Fetal Bovine Serum, FBS) or albumin (e.g., Bovine Serum Albumin, BSA), protein binding is the most likely cause of the reduced potency.
Recommendations:
-
Establish a Baseline: Conduct your assay in a serum-free medium to determine the antagonist's potency without the confounding effect of protein binding. This provides a baseline IC₅₀.
-
Quantify the Serum Effect: Perform parallel experiments with increasing concentrations of serum or BSA (e.g., 0.1%, 1%, 4%) to quantify the shift in IC₅₀. This data is crucial for predicting in vivo behavior.
-
Review Other Assay Parameters: If serum is not present, consider other factors that influence drug potency in cell-based assays, such as cell type, assay endpoint, and virus input[11]. Ensure your compound is stable and soluble in the assay buffer and that there are no interferences from plastics or other reagents[12][13].
Issue 2: How do I design an experiment to reliably measure the impact of serum on my AT1 antagonist's efficacy?
A well-designed experiment will systematically quantify the effect of serum proteins. A radioligand binding assay is a standard method for this purpose.
Objective: To determine the IC₅₀ of an AT1 antagonist in the presence and absence of serum protein.
Key Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from methodologies used to assess the protein binding effects on AT1 antagonists[7][8][14].
Materials:
-
Cell Membranes: Prepare membranes from cells or tissues expressing the AT1 receptor (e.g., rat adrenal, rabbit aorta, or CHO cells transfected with the human AT1 receptor)[14].
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]angiotensin II, a high-affinity radiolabeled AT1 agonist[14].
-
AT1 Antagonist: Your test compound.
-
Assay Buffer: E.g., Tris-HCl buffer containing MgCl₂, and protease inhibitors.
-
Protein Source: Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). A typical concentration used is 2 mg/ml[14].
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Assay Setup: Prepare two sets of reaction tubes.
-
Set A (Control): Assay buffer only.
-
Set B (Test): Assay buffer supplemented with a defined concentration of BSA or HSA (e.g., 2 mg/ml)[14].
-
-
Incubation: To each tube, add:
-
A fixed concentration of ¹²⁵I-[Sar¹, Ile⁸]angiotensin II.
-
Increasing concentrations of your AT1 antagonist.
-
A fixed amount of cell membrane preparation.
-
-
Non-Specific Binding: Include tubes with a high concentration of an unlabeled AT1 antagonist (e.g., losartan) to determine non-specific binding.
-
Reaction: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration for both Set A and Set B.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value for each condition.
-
Quantitative Data Summary
The presence of serum proteins significantly increases the IC₅₀ (reduces the potency) of AT1 antagonists. The extent of this shift is compound-dependent.
Table 1: Impact of Protein on AT1 Antagonist Affinity (IC₅₀ or Kᵢ Shift)
| Antagonist | Assay Condition | Kᵢ or IC₅₀ (No Protein) | Kᵢ or IC₅₀ (With Protein) | Fold Shift | Reference(s) |
| L-163,017 | Rat Adrenal Membranes + 2 mg/ml BSA | 0.13 ± 0.04 nM (Kᵢ) | 2.0 ± 0.04 nM (Kᵢ) | ~15x | [14] |
| Various | AT₁ Receptor Assay + Human Plasma | Varies by drug | Rightward shifts of 1 to several orders of magnitude | Varies | [7][8] |
Note: The exact fold-shift can vary based on the specific protein concentration, the source of the serum (human, bovine, rat), and the assay methodology.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the First Animal Toxin Acting as an Antagonist on AT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Does protein binding modulate the effect of angiotensin II receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the binding of angiotensin II receptor blockers to human serum albumin using docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling BRD4 degrader AT1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the BRD4 degrader AT1. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing AT1?
A1: Proper storage of AT1 is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I reconstitute AT1 for in vitro experiments?
A2: For in vitro experiments, it is recommended to prepare a stock solution of AT1 in dimethyl sulfoxide (DMSO).[1] To ensure complete dissolution, ultrasonic treatment may be necessary.
Q3: Can I reuse diluted AT1 solutions?
A3: It is not recommended to reuse diluted antibody solutions as the antibody is less stable after dilution and the buffer is more susceptible to microbial contamination. For optimal results, always use freshly diluted antibody.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with AT1.
Issue 1: Incomplete or No BRD4 Degradation Observed in Western Blot
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal AT1 Concentration | Perform a dose-response experiment to determine the optimal concentration of AT1 for your specific cell line. A typical starting range is 100 nM to 1 µM.[2] |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal incubation period for maximal BRD4 degradation. Degradation can often be observed within a few hours. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Unhealthy cells may not have an active ubiquitin-proteasome system, which is required for PROTAC-mediated degradation. |
| Incorrect AT1 Handling | Ensure AT1 stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inefficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors. Sonication or mechanical disruption may be necessary to ensure complete cell lysis and protein extraction. |
| Western Blotting Issues | Optimize your Western blot protocol, including antibody concentrations, blocking conditions, and washing steps. |
Issue 2: High Background in Western Blot
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a mild detergent like Tween-20. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the Western blotting process. |
Issue 3: Inconsistent Results in Cell Viability Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. For a 3-day viability assay with A549 cells, a starting point to test would be a range of densities to find one that reaches ~80-90% confluency by the end of the assay. |
| Serum Interference | Components in serum can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period, but ensure it does not compromise cell health. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Assay-Specific Issues | Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is compatible with your experimental conditions and that you are following the manufacturer's protocol precisely. |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with AT1.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of AT1 or vehicle control (e.g., DMSO) for the indicated times.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Cell Signaling Technology #13440, dilution 1:1000; or Proteintech 28486-1-AP, dilution 1:1000-1:4000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Cell Viability Assay (CCK-8)
This protocol describes how to measure the effect of AT1 on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AT1 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AT1 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the cell viability against the log of the AT1 concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
AT1-Mediated BRD4 Degradation Pathway
Caption: Workflow of AT1-induced BRD4 degradation via the ubiquitin-proteasome system.
Downstream Signaling of BRD4 Degradation
Caption: Simplified signaling pathway showing the downstream effects of BRD4 degradation by AT1.
References
Technical Support Center: Interpreting Unexpected Results from AT1R Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Angiotensin II Type 1 Receptor (AT1R) antagonists, commonly known as ARBs (Angiotensin II Receptor Blockers).
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in a downstream signaling molecule (e.g., phosphorylated ERK) after applying an AT1R antagonist. What could be the cause?
A1: This counterintuitive observation can arise from several complex cellular mechanisms:
-
AT1R-AT2R Heterodimerization and Signaling Crosstalk: While you are blocking the AT1R, the increased levels of Angiotensin II, due to the blockade of its primary receptor, can lead to hyperstimulation of the Angiotensin II Type 2 Receptor (AT2R). In some cellular contexts, AT2R activation can trigger signaling pathways that converge with or parallel those of AT1R, leading to the activation of molecules like ERK.[1]
-
Biased Agonism of the Antagonist: While designed as antagonists, some ARBs can exhibit biased agonism. This means they block the canonical G-protein signaling pathway but may paradoxically activate other pathways, such as the β-arrestin-mediated pathway, which can also lead to ERK phosphorylation.[2]
-
Receptor Heterodimerization with other GPCRs: AT1R can form heterodimers with other G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor.[2] This dimerization can alter the pharmacological properties of the antagonist and lead to unexpected signaling outcomes upon ligand binding.[2]
Q2: Our AT1R antagonist shows a weaker than expected inhibitory effect, even at high concentrations. Why might this be?
A2: This phenomenon, often termed "insurmountable antagonism," can be attributed to several factors:
-
Ligand-Independent AT1R Activation: The AT1R can be activated by mechanical stress or agonistic autoantibodies, independent of Angiotensin II binding.[2] Standard competitive antagonists may be less effective at inhibiting this form of activation. Inverse agonists, such as candesartan, which stabilize the inactive conformation of the receptor, may be more effective in these situations.[2][3][4]
-
Receptor Homodimerization: AT1R can form homodimers, which may alter the binding affinity and efficacy of certain antagonists.[2][5] The conformation of the dimerized receptor might be different from the monomer, affecting how the antagonist binds.[2]
-
Slow Dissociation Rate of the Antagonist: Some ARBs, classified as insurmountable antagonists, have a very slow dissociation rate from the receptor.[6][7] While this leads to prolonged blockade, in short-term experiments, it might appear as incomplete inhibition if equilibrium has not been reached.
Q3: We are seeing significant cell death in our culture following treatment with an AT1R antagonist, which is not a reported effect. What could be happening?
A3: Unforeseen cytotoxicity can stem from:
-
Off-Target Effects: Although rare, high concentrations of any compound can lead to off-target effects.[8] It is crucial to verify that the observed cytotoxicity is not due to the antagonist interacting with other cellular targets essential for cell survival. Consider performing a dose-response curve to determine if the effect is concentration-dependent and specific.
-
AT2R-Mediated Apoptosis: The shunting of Angiotensin II to the AT2R can, in some cell types, induce apoptosis.[1] This would be an indirect effect of AT1R blockade.
-
Experimental Artifacts: Rule out issues with the compound itself (e.g., solubility, degradation into toxic byproducts) or the cell culture conditions.
Q4: The response to the AT1R antagonist varies significantly between different cell lines expressing the receptor. Why is there such variability?
A4: The cellular context is critical in determining the response to AT1R antagonism:
-
Differential Expression of Interacting Proteins: The expression levels of AT2R, other GPCRs that can form heterodimers with AT1R, and downstream signaling molecules can vary significantly between cell lines.[1][9] This will alter the overall signaling network and the ultimate response to AT1R blockade.
-
Presence of Ligand-Independent Activation Mechanisms: Some cell lines may be more susceptible to mechanical stress-induced AT1R activation, leading to a different pharmacological profile of the antagonist.[6]
Troubleshooting Guides
Problem 1: Inconsistent or Weak Inhibition by AT1R Antagonist
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insurmountable Antagonism | Perform a Schild analysis to determine if the antagonist is surmountable or insurmountable.[6][7] | A parallel rightward shift in the agonist dose-response curve indicates surmountable antagonism, while a depression of the maximal response suggests insurmountable antagonism. |
| Ligand-Independent Activation | Test the effect of the antagonist in the absence of Angiotensin II. Compare the efficacy of a neutral antagonist versus an inverse agonist.[2][10] | If there is basal receptor activity that is inhibited by an inverse agonist but not a neutral antagonist, ligand-independent activation is likely occurring. |
| Receptor Dimerization | Use co-immunoprecipitation or FRET/BRET assays to investigate AT1R dimerization with itself or other receptors in your cell model.[1][2] | Detection of receptor dimers can help explain altered pharmacological responses. |
Problem 2: Paradoxical Signaling Activation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| AT2R-Mediated Signaling | Co-treat with a selective AT2R antagonist (e.g., PD123319) along with the AT1R antagonist.[1] | If the paradoxical activation is blocked by the AT2R antagonist, it confirms the involvement of the AT2R pathway. |
| Biased Agonism | Use a β-arrestin knockout cell line or siRNA to knockdown β-arrestin. Measure both G-protein dependent (e.g., IP1 accumulation) and β-arrestin dependent (e.g., ERK phosphorylation) signaling pathways. | If the paradoxical ERK phosphorylation is abolished in the absence of β-arrestin, it suggests biased agonism of the AT1R antagonist. |
| Off-Target Effects | Test the antagonist on a cell line that does not express AT1R. Perform a literature search for known off-target effects of the specific ARB being used.[6] | No effect in the AT1R-negative cell line would suggest the effect is AT1R-dependent. |
Experimental Protocols
Protocol 1: Schild Analysis for Determining Antagonist Type
-
Cell Seeding: Plate cells expressing AT1R in appropriate multi-well plates and grow to confluence.
-
Serum Starvation: Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal signaling.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the AT1R antagonist for a sufficient time to reach equilibrium (typically 30-60 minutes). Include a vehicle control.
-
Agonist Stimulation: Add increasing concentrations of Angiotensin II to the wells and incubate for the appropriate time to stimulate the desired downstream signaling pathway (e.g., 30 minutes for IP1 accumulation).
-
Signal Detection: Lyse the cells and measure the downstream signal using a suitable assay kit (e.g., IP-One HTRF assay).
-
Data Analysis: Plot the dose-response curves for Angiotensin II in the presence of different antagonist concentrations. A parallel rightward shift indicates competitive (surmountable) antagonism, while a decrease in the maximal response indicates non-competitive (insurmountable) antagonism.
Protocol 2: Co-immunoprecipitation to Detect Receptor Heterodimerization
-
Cell Culture and Lysis: Grow cells co-expressing tagged versions of AT1R (e.g., HA-tagged) and a potential interacting receptor (e.g., Myc-tagged AT2R) to a high density. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G-agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody against the other tag (e.g., anti-Myc antibody). A band corresponding to the molecular weight of the second receptor will confirm the interaction.
Visualizations
Caption: Simplified AT1R signaling pathways and points of unexpected results.
Caption: Troubleshooting workflow for unexpected AT1R antagonist results.
References
- 1. Molecular mechanisms of the antagonistic action between AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin Receptors Heterodimerization and Trafficking: How Much Do They Influence Their Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Insights into the actions of angiotensin-1 receptor (AT1R) inverse agonists: Perspectives and implications in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Analysis After AT1 Treatment
This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with cell lysis for Western blot analysis following treatment with Angiotensin II Type 1 (AT1) receptor antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my total protein yield unexpectedly low after treating cells with an AT1 receptor antagonist?
A: Low protein yield after AT1 antagonist treatment can stem from several factors. The treatment itself can alter cellular properties, and incomplete cell lysis is a common culprit.
-
Altered Cell Adhesion: AT1 receptor signaling can influence cell adhesion. Antagonist treatment may alter cell morphology or attachment, making cells more resistant to lysis with standard buffers.
-
Incomplete Lysis of Membrane Proteins: The AT1 receptor is a seven-transmembrane G-protein coupled receptor (GPCR).[1] Efficiently extracting it and associated membrane proteins requires a sufficiently strong lysis buffer. If the buffer is too mild, a significant portion of your target proteins may remain in the insoluble pellet after centrifugation.
-
Protein Degradation: Once the cell is compromised, endogenous proteases and phosphatases are released and can degrade your target proteins.[2] This process can be rapid if not properly inhibited.
Troubleshooting Steps:
-
Select an Appropriate Lysis Buffer: For whole-cell lysates containing membrane proteins like the AT1 receptor, a strong detergent-based buffer like RIPA is often recommended.[3][4]
-
Incorporate Mechanical Disruption: Supplement chemical lysis with physical methods. Sonication is highly effective at disrupting cell membranes and shearing genomic DNA, which reduces lysate viscosity.[3][5][6]
-
Always Use Inhibitors: Add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to protect your proteins from degradation.[2][5]
Table 1: Comparison of Common Lysis Buffers for AT1 Receptor Analysis
| Lysis Buffer | Key Detergents | Best For | Advantages | Disadvantages |
| RIPA Buffer | 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS | Whole-cell lysates, nuclear and membrane-bound proteins.[3] | High extraction efficiency for difficult-to-solubilize proteins.[7] | Denatures proteins, disrupting protein-protein interactions.[7] |
| NP-40 Buffer | 1% NP-40 or Triton X-100 | Cytoplasmic and membrane proteins. | Milder than RIPA, can preserve some protein interactions. | May be insufficient for complete extraction of nuclear proteins. |
| Tris-HCl Buffer | None (detergents can be added) | Primarily soluble cytoplasmic proteins.[4] | Very mild, preserves protein structure and activity. | Ineffective for extracting membrane-bound or nuclear proteins alone. |
Q2: How can I optimize my lysis buffer for studying AT1 receptor and its downstream signaling proteins?
A: Optimization involves tailoring the buffer components to ensure complete solubilization while preserving the integrity of your target proteins. Since AT1 signaling involves both membrane-bound and cytosolic proteins, a robust, well-formulated buffer is critical.
Table 2: Key Components for Lysis Buffer Optimization
| Component | Example(s) | Recommended Concentration | Purpose |
| Buffering Agent | Tris-HCl, HEPES | 20-50 mM | Maintain a stable pH (typically 7.4-8.0) to prevent protein denaturation.[8] |
| Salts | NaCl, KCl | 150 mM | Provide ionic strength to disrupt protein-protein interactions.[8] |
| Ionic Detergent | SDS, Sodium Deoxycholate | 0.1 - 1.0% | Strong, denaturing detergents that effectively solubilize membranes.[5] |
| Non-ionic Detergent | NP-40, Triton X-100 | 1.0% | Milder detergents that disrupt lipid-lipid and lipid-protein interactions. |
| Protease Inhibitors | PMSF, Leupeptin, Aprotinin, Cocktail | Varies (add fresh) | Prevent protein degradation by endogenous proteases released during lysis.[2] |
| Phosphatase Inhibitors | Sodium Orthovanadate, Sodium Fluoride, Cocktail | Varies (add fresh) | Preserve the phosphorylation state of signaling proteins. |
| Chelating Agents | EDTA, EGTA | 1-5 mM | Inhibit metalloproteases and certain phosphatases.[8] |
Q3: My Western blot results for downstream targets of AT1 signaling (e.g., ERK, PKC) are inconsistent. Could this be a lysis issue?
A: Absolutely. Inconsistent results for signaling proteins are a classic sign of incomplete or variable lysis. The AT1 receptor canonically signals through the Gαq pathway, activating cytosolic proteins like PKC and ERK.[9] If lysis is incomplete, the amount of these proteins extracted from the cytoplasm can vary between samples, leading to unreliable data. Complete disruption of all cellular compartments is necessary for accurate quantification.
Q4: What is a systematic workflow for troubleshooting incomplete lysis?
A: A logical, step-by-step approach can help you quickly identify and solve lysis problems. Start with the simplest and most common issues before moving to more complex optimizations.
Detailed Experimental Protocols
Protocol 1: Cell Lysis for Membrane and Cytosolic Protein Extraction
This protocol is optimized for adherent cells and is suitable for extracting proteins from all subcellular compartments.
-
Cell Culture & Treatment: Grow adherent cells to 70-90% confluency in a 10 cm dish. Treat with AT1 receptor antagonist as required by your experimental design.
-
Harvesting: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Aspirate the final PBS wash completely. Add 1 mL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish.
-
Scraping: Using a pre-chilled cell scraper, scrape the cells off the dish into the lysis buffer.[10] Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to agitate.
-
Mechanical Disruption: Sonicate the lysate on ice to completely disrupt membranes and shear DNA.[3] (e.g., 3 cycles of 10 seconds 'on' and 10 seconds 'off'). The lysate should no longer be viscous.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cell debris.[10]
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your whole-cell lysate. Avoid disturbing the pellet.
-
Storage: Store the lysate in aliquots at -80°C for long-term use or proceed directly to protein quantification.
Protocol 2: Protein Quantification (BCA Assay)
Accurate protein quantification is essential to ensure equal loading of samples for reliable Western blot analysis. The BCA assay is recommended as it is less susceptible to interference from detergents commonly found in lysis buffers.[11]
-
Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations, typically ranging from 0 to 2000 µg/mL.
-
Prepare Samples: Dilute your cell lysates to fall within the linear range of the standard curve. A 1:5 or 1:10 dilution is often a good starting point.
-
Assay: Follow the manufacturer's instructions for the BCA Protein Assay Kit. This typically involves adding a working reagent to both standards and samples in a 96-well plate and incubating at 37°C or room temperature.
-
Read Absorbance: Measure the absorbance at 562 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the equation of the line to calculate the protein concentration of your unknown samples.
Protocol 3: Sample Preparation for SDS-PAGE
-
Normalize Samples: Based on the BCA assay results, calculate the volume of each lysate needed to obtain the desired amount of protein (typically 10-50 µg per lane). Dilute the most concentrated samples with lysis buffer to ensure all have the same final concentration.
-
Add Sample Buffer: Add an equal volume of 2x Laemmli sample buffer to each normalized lysate. This buffer contains SDS to denature proteins and a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds.[5]
-
Denature: Boil the samples at 95-100°C for 5-10 minutes to complete protein denaturation and reduction.[5] Note: For some multi-pass membrane proteins, boiling can cause aggregation. In such cases, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be required.
-
Load Gel: After a brief centrifugation to collect condensation, the samples are ready to be loaded onto an SDS-PAGE gel for electrophoresis.
References
- 1. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 9. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
cell line-specific responses to BRD4 degrader AT1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BRD4 degrader, AT1.
Frequently Asked Questions (FAQs)
Q1: What is AT1 and how does it work?
A1: AT1 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4). AT1 functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional inhibitors which only block the protein's function.
Q2: What is the selectivity profile of AT1?
A2: AT1 was designed based on the ternary complex crystal structure of a related degrader, MZ1, to enhance its selectivity for BRD4.[1] It demonstrates profound and selective degradation of BRD4 with negligible depletion of other BET family members, BRD2 and BRD3, at effective concentrations.[1][2] Proteome-wide selectivity analysis in HeLa cells treated with 1 µM AT1 for 24 hours confirmed BRD4 as the primary protein depleted out of over 5,600 proteins detected.[2]
Q3: In which cell lines has AT1 shown activity?
A3: AT1 has demonstrated activity in various human cell lines. Notably, it reduces BRD4 protein levels in HeLa cells and shows antiproliferative and Myc-suppression activity in the acute myeloid leukemia (AML) cell line MV4;11.[1]
Q4: What are the expected downstream effects of BRD4 degradation by AT1?
A4: BRD4 is a key transcriptional regulator, and its degradation is expected to impact the expression of its target genes. A primary downstream effect is the suppression of the proto-oncogene c-Myc.[1] Interestingly, while BRD4 degradation reduces MYC transcription, it has been reported that it can paradoxically increase MYC protein stability.[3][4] This is because BRD4 can directly phosphorylate MYC at Threonine 58, a signal for MYC ubiquitination and degradation.[3][4] Therefore, the net effect on MYC protein levels and downstream pathways should be carefully evaluated in your specific cell model. Degradation of BRD4 can also lead to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for AT1.
Table 1: In Vitro Pharmacology of AT1
| Parameter | Cell Line | Value | Time Point | Reference |
| BRD4 DC50 | HeLa | 30-100 nM | 24 h | [1] |
| Dmax | HeLa | > 95% | 24 h | [1] |
| pEC50 (antiproliferative) | MV4;11 | 5.9 | 48 h | [1] |
-
DC50 : The concentration of the degrader that results in a 50% reduction of the target protein level.
-
Dmax : The maximum percentage of protein degradation achieved.
-
pEC50 : The negative logarithm of the EC50 value, which represents the concentration causing 50% of the maximal response (in this case, antiproliferative effect).
Table 2: Biophysical Binding Data for AT1
| Parameter | Binding Partners | Value | Reference |
| ITC binary Kd | BRD4-BD2 | 45 nM | [1] |
| ITC binary Kd | VHL | 335 nM | [1] |
| ITC ternary Kd | VHL (in the presence of BRD4-BD2) | 47 nM | [1] |
| Cooperativity (α) | VHL:AT1:BRD4-BD2 | 7 | [1] |
| Ternary complex stability (ΔG) | VHL:AT1:BRD4-BD2 | -21.2 kcal/mol | [1] |
| Ternary complex t1/2 (SPR) | VHL:AT1:BRD4-BD2 | 26 s | [1] |
-
Kd : Dissociation constant, a measure of binding affinity.
-
ITC : Isothermal Titration Calorimetry.
-
SPR : Surface Plasmon Resonance.
-
Cooperativity (α) : A measure of how the binding of one component influences the binding of the other in the ternary complex. An α > 1 indicates positive cooperativity.
-
ΔG : Gibbs free energy, indicating the stability of the ternary complex.
-
t1/2 : Half-life of the ternary complex.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with AT1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
AT1 (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, and a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a dose-response range of AT1 (e.g., 1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using appropriate software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is for assessing the effect of AT1 on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
AT1 (and vehicle control)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of AT1 and a vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are dissolved.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the AT1 concentration and fit a dose-response curve to determine the IC50 or EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no BRD4 degradation | 1. Low AT1 concentration or short incubation time: The concentration or duration of treatment may be insufficient for effective degradation. 2. Low E3 ligase expression: The cell line may have low endogenous levels of VHL. 3. Impaired ubiquitin-proteasome system (UPS): The cell line may have a compromised UPS. 4. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 5. Poor cell permeability of AT1: The compound may not be efficiently entering the cells. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Check the expression level of VHL in your cell line by western blot or qPCR. If low, consider using a different cell line or a degrader that utilizes a more abundant E3 ligase in that cell type. 3. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside AT1. If degradation is rescued, the UPS is likely functional. 4. Investigate potential resistance mechanisms, such as mutations in VHL or upregulation of BRD4 expression. 5. While AT1 is cell-penetrant, formulation can be critical. Ensure proper dissolution of the compound. |
| High background in western blot | 1. Insufficient blocking: The membrane was not adequately blocked. 2. Primary or secondary antibody concentration too high: Non-specific binding of antibodies. 3. Insufficient washing: Residual unbound antibodies remain on the membrane. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and/or duration of washes with TBST. |
| Variability in cell viability assay results | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation from the outer wells of the 96-well plate. 3. Compound precipitation: AT1 may not be fully soluble at higher concentrations. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Visually inspect the wells for any signs of precipitation. Prepare fresh dilutions of AT1 for each experiment. |
| Unexpected off-target effects | 1. High AT1 concentration: At high concentrations, the selectivity of the degrader may be reduced. 2. Cell-line specific context: The cellular environment can influence the activity and specificity of PROTACs. | 1. Use the lowest effective concentration of AT1 that achieves significant BRD4 degradation. 2. Perform proteomic analysis to identify potential off-targets in your specific cell model. |
Visualizations
Caption: Mechanism of action of the BRD4 degrader AT1.
Caption: General experimental workflow for evaluating AT1.
Caption: Simplified signaling pathway affected by BRD4 degradation.
References
Validation & Comparative
Differential Effects of AT1 and pan-BET Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents is paramount for advancing novel treatments. This guide provides an objective comparison of Angiotensin II Receptor Type 1 (AT1) inhibitors and pan-Bromodomain and Extra-Terminal (BET) inhibitors, focusing on their distinct mechanisms of action, effects on cellular processes, and potential therapeutic applications, supported by experimental data and detailed protocols.
Introduction: Two Distinct Classes of Molecularly Targeted Agents
AT1 inhibitors, commonly known as angiotensin receptor blockers (ARBs), are a well-established class of drugs that antagonize the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Their primary mechanism involves blocking the binding of angiotensin II to its type 1 receptor, thereby inhibiting downstream signaling pathways that promote vasoconstriction, inflammation, and cellular proliferation.[1][3]
In contrast, pan-BET inhibitors are a newer class of epigenetic modulators that target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[4][5][6][7][8] These proteins act as "readers" of acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene transcription.[9] By competitively binding to the bromodomains of BET proteins, these inhibitors displace them from chromatin, leading to the transcriptional repression of key oncogenes and inflammatory genes.[9][10]
This guide will delve into the differential effects of these two inhibitor classes, providing a framework for their comparative evaluation in a research setting.
Mechanism of Action: From Cell Surface Receptors to Epigenetic Regulation
The fundamental difference between AT1 and pan-BET inhibitors lies in their cellular targets and mechanisms of action.
AT1 Inhibitors: These agents act as competitive antagonists at the AT1 receptor, a G-protein coupled receptor on the cell surface.[1] By preventing angiotensin II from binding, they block the activation of downstream signaling cascades, including the phospholipase C pathway and the mobilization of intracellular calcium. This leads to the attenuation of physiological responses such as vasoconstriction, aldosterone secretion, and cell growth.[1][3]
Pan-BET Inhibitors: These small molecules penetrate the cell nucleus and bind to the bromodomains of BET proteins.[10] This competitive binding displaces BET proteins from acetylated histones at gene promoters and enhancers, disrupting the assembly of transcriptional machinery and thereby downregulating the expression of target genes, many of which are involved in cell proliferation, survival, and inflammation.[10][11]
Data Presentation: Quantitative Comparison of Inhibitor Effects
The following tables summarize the available quantitative data on the effects of representative AT1 and pan-BET inhibitors on cancer cell viability. It is crucial to note that the data are compiled from different studies with varying experimental conditions, which may influence the observed IC50 values.
Table 1: Effect of the AT1 Inhibitor Losartan on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| CT-26 | Colorectal Cancer | MTT | ~300 | [4] |
| MKN-45 | Gastric Cancer | MTT | ~3000 | [12] |
Table 2: Effect of the pan-BET Inhibitor JQ1 on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF7 | Luminal Breast Cancer | MTT | 0.489 | [6] |
| T47D | Luminal Breast Cancer | MTT | 0.283 | [6] |
| BxPC3 | Pancreatic Cancer | Cell Viability | 3.5 | [1] |
| Ovarian & Endometrial Cancer Cell Lines | Ovarian & Endometrial Cancer | Cell Viability | 0.28 - 10.36 | [8] |
| Various Lung Adenocarcinoma Cell Lines | Lung Adenocarcinoma | Alamar Blue | 0.42 - 4.19 (for sensitive lines) |
Differential Effects on Key Signaling Pathways
NF-κB Signaling
Both AT1 and pan-BET inhibitors have been shown to modulate the NF-κB pathway, a central regulator of inflammation and cell survival, but through different mechanisms.
-
AT1 Inhibitors: Angiotensin II, acting through the AT1 receptor, can activate the NF-κB pathway, promoting the transcription of pro-inflammatory cytokines.[13][14] By blocking the AT1 receptor, inhibitors like candesartan can reduce the expression of NF-κB and its downstream targets.[14]
-
Pan-BET Inhibitors: BET proteins, particularly BRD4, are co-activators of NF-κB. BRD4 interacts with the acetylated p65 subunit of NF-κB to enhance the transcription of its target genes.[15][16] Pan-BET inhibitors disrupt this interaction, leading to the suppression of NF-κB-mediated transcription.[15][17]
Cell Cycle Regulation
The effects of AT1 and pan-BET inhibitors on the cell cycle are also distinct and context-dependent.
-
AT1 Inhibitors: Angiotensin II can promote cell proliferation by upregulating the expression of cell cycle proteins such as cyclin D1 and cyclin-dependent kinase 4 (cdk4), while downregulating cyclin-dependent kinase inhibitors p21 and p27.[18] AT1 inhibitors can reverse these effects, leading to an inhibition of DNA synthesis.[18]
-
Pan-BET Inhibitors: A hallmark of pan-BET inhibitor activity is the induction of cell cycle arrest, often in the G0/G1 phase.[10][11] This is frequently mediated by the profound downregulation of the MYC oncogene, a master regulator of cell proliferation.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the effects of AT1 and pan-BET inhibitors.
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the AT1 inhibitor (e.g., Losartan) or pan-BET inhibitor (e.g., JQ1). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This technique is used to quantify the expression levels of specific genes of interest.
Principle: RT-qPCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using a qPCR instrument that detects the fluorescence of an intercalating dye (e.g., SYBR Green) or a sequence-specific probe as it binds to the accumulating DNA.[12][19][20]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitors as described for the viability assay. At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitors, and tumor growth is monitored over time.[21][22][23]
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 200 µL of the cell suspension into the flank of each immunocompromised mouse (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, AT1 inhibitor, pan-BET inhibitor).
-
Inhibitor Administration: Administer the inhibitors to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting). Compare the tumor growth rates and final tumor weights between the different treatment groups.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by AT1 and pan-BET inhibitors.
Caption: RAS pathway and the site of action for AT1 inhibitors.
Caption: Mechanism of pan-BET inhibition on gene transcription.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for a comparative study of AT1 and pan-BET inhibitors.
Caption: A suggested workflow for comparing inhibitor effects.
Conclusion
AT1 and pan-BET inhibitors represent two distinct therapeutic strategies with fundamentally different molecular targets and mechanisms of action. While AT1 inhibitors modulate cell signaling at the cell surface by blocking a key component of the renin-angiotensin system, pan-BET inhibitors act at the epigenetic level to alter gene expression programs. The choice between these inhibitors for a particular research question or therapeutic application will depend on the specific biological context, the signaling pathways driving the pathology, and the desired cellular outcome. The experimental framework provided in this guide offers a starting point for researchers to conduct their own comparative studies and further elucidate the differential effects of these two important classes of inhibitors.
References
- 1. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo [mdpi.com]
- 3. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin receptor blocker Losartan inhibits tumor growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The impact of At1r inhibition via losartan on the anti-leukaemic effects of doxorubicin in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejmo.org [ejmo.org]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. File:Renin-angiotensin-aldosterone system.png - Wikimedia Commons [commons.wikimedia.org]
- 17. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 20. The Angiotensin II Type 1 Receptor Antagonist Losartan Affects NHE1-Dependent Melanoma Cell Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating AT1 Receptor Selectivity with Proteomics
This guide provides a detailed comparison of modern proteomic methodologies for validating the selectivity of ligands for the Angiotensin II Type 1 (AT1) receptor. It is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry-based techniques to confirm on-target engagement and understand off-target effects. We present objective comparisons of key methods, including affinity purification, proximity labeling, and phosphoproteomics, supported by detailed experimental protocols and representative data.
Introduction to AT1 Receptor Selectivity
The Angiotensin II Type 1 (AT1) receptor, a G-protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and a primary target for treating hypertension and heart failure.[1][2] Developing ligands (antagonists or biased agonists) with high selectivity for the AT1 receptor over its subtype, the AT2 receptor, and other GPCRs is paramount to ensuring therapeutic efficacy while minimizing side effects. Proteomics offers a powerful, unbiased lens to confirm this selectivity by mapping the specific protein interactions and signaling cascades engaged by a ligand in a cellular context.
Core Quantitative Proteomic Strategies
Modern proteomic workflows rely on mass spectrometry (MS) to identify and quantify thousands of proteins. The comparative methods discussed below often employ one of these underlying quantitative strategies.
-
Isobaric Labeling (TMT, iTRAQ): These are chemical tags that label peptides from different samples (e.g., control vs. drug-treated).[3][4] All tags have the same total mass, so identical peptides from different samples appear as a single peak in the initial MS scan. Upon fragmentation (MS/MS), the tags release reporter ions of different masses, allowing for relative quantification of the peptide across multiple samples in a single experiment.[1][5]
-
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC): This is a metabolic labeling method where cells are cultured in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids.[3][4] This labels the entire cellular proteome. When samples are mixed, the mass difference between heavy and light peptides allows the mass spectrometer to distinguish their origins and calculate their relative abundance.[6]
Method 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-protein interactions.[7][8] For selectivity analysis, a ligand (e.g., a novel AT1 antagonist) is immobilized on a matrix (beads) to "pull down" its direct protein targets and associated complexes from a cell lysate.[9][10] By comparing the proteins captured by the AT1-selective ligand to those captured by a non-selective ligand or a control compound, one can validate its specific interaction with the AT1 receptor.
Caption: Workflow for validating ligand selectivity using AP-MS.
Experimental Protocol: AP-MS
-
Ligand Immobilization: Covalently link the AT1-selective antagonist and a control molecule to activated beads (e.g., NHS-activated sepharose).
-
Cell Culture and Lysis: Culture cells expressing the AT1 receptor (e.g., HEK293-AT1R) and lyse them in a non-denaturing buffer containing protease inhibitors.
-
Affinity Enrichment: Incubate the clarified cell lysate with the ligand-conjugated beads and control beads separately for 2-4 hours at 4°C.[11]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A high-salt wash can be included to reduce background.[10]
-
Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for MS: Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS1 spectra for peptide masses and MS2 spectra for fragmentation and identification.[12]
-
Data Analysis: Use a database search engine (e.g., SEQUEST, MaxQuant) to identify proteins. Quantify the relative abundance of proteins in the experimental sample versus the control to identify specifically enriched interactors.[1]
Quantitative Data: AP-MS
| Protein | Function | Fold Enrichment (AT1 Antagonist vs. Control) | p-value |
| AGTR1 (AT1R) | Target Receptor | 52.3 | < 0.001 |
| GNAQ (Gαq) | G-protein α subunit | 18.7 | < 0.005 |
| GNA11 (Gα11) | G-protein α subunit | 15.4 | < 0.005 |
| ARRB2 (β-arrestin-2) | Signal Transduction | 8.9 | < 0.01 |
| AGTR2 (AT2R) | Off-Target Receptor | 1.1 | > 0.05 |
| ALB | Common Contaminant | 1.3 | > 0.05 |
| Representative data showing high enrichment of the AT1 receptor and its known interactors. |
Comparison: AP-MS for Selectivity
| Pros | Cons |
| Directly identifies the primary binding target. | May miss transient or weak interactions disrupted during the procedure.[7] |
| Can pull down entire protein complexes, revealing downstream effectors. | Prone to false positives from non-specific binding to the matrix or ligand.[7][13] |
| Well-established methodology with numerous available protocols. | Does not capture interactions in their native cellular location. |
Method 2: Proximity Labeling-Mass Spectrometry (PL-MS)
Proximity labeling techniques, such as APEX (ascorbate peroxidase) and BioID (biotin ligase), overcome some limitations of AP-MS by identifying proximal proteins in a live-cell context.[14] An engineered enzyme is fused to the protein of interest (AT1R). Upon addition of a substrate (biotin-phenol for APEX, biotin for BioID), the enzyme generates reactive biotin species that covalently label nearby proteins within a small radius (~10-20 nm). These biotinylated proteins are then captured and identified by MS. This method is excellent for mapping the AT1R "neighborhood" and how it changes in response to selective vs. non-selective ligands.[1][15]
Caption: Workflow for ligand-specific proximity labeling using AT1R-APEX2.
Experimental Protocol: Proximity Labeling (APEX)
-
Cell Line Generation: Stably express the AT1 receptor fused with an APEX2 tag in a suitable cell line (e.g., HEK293).[1]
-
Ligand Stimulation: Treat cells with the selective ligand, a non-selective ligand, or vehicle control for a defined period (e.g., 10 minutes).[15]
-
Labeling: Incubate cells with biotin-phenol for 30 minutes. Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) for exactly 60 seconds.[1]
-
Quenching and Lysis: Quench the reaction with an antioxidant buffer. Harvest and lyse the cells.
-
Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated proteins.[1]
-
Sample Preparation for MS: Wash the beads extensively. Perform on-bead trypsin digestion to release peptides for analysis.
-
Quantitative MS: For comparative analysis, label the peptides from different conditions (e.g., selective vs. non-selective ligand) with TMT reagents. Combine the samples and analyze by LC-MS/MS.[1]
-
Data Analysis: Identify biotinylated proteins and quantify the changes in their proximity to AT1R under different ligand stimulations.
Quantitative Data: PL-MS
| Protein | Function | Fold Change (AT1 Agonist vs. Vehicle) | Fold Change (AT2 Agonist vs. Vehicle) |
| GNAQ (Gαq) | G-protein Signaling | 4.5 | 1.1 |
| ARRB2 (β-arrestin-2) | Receptor Internalization | 8.2 | 0.9 |
| GRK2 | GPCR Kinase | 6.1 | 1.2 |
| AP2M1 | Adaptor Protein | 5.8 | 1.0 |
| PTPN11 (SHP-2) | Phosphatase | 0.8 | 3.9 |
| Representative data showing proteins that become proximal to AT1R only upon stimulation with an AT1-selective agonist, validating selectivity. |
Comparison: PL-MS for Selectivity
| Pros | Cons |
| Captures transient and weak interactions in a live-cell context. | Requires genetic modification to fuse the enzyme to the receptor. |
| Provides a "snapshot" of the receptor's immediate microenvironment. | The labeling radius is not absolute and can label non-interacting bystanders. |
| High temporal resolution (e.g., 1-minute labeling with APEX).[1] | Overexpression of the fusion protein might lead to non-physiological interactions.[1] |
Method 3: Quantitative Phosphoproteomics
Instead of identifying binding partners, phosphoproteomics validates selectivity by profiling the downstream signaling pathways activated by a ligand.[16] The AT1 receptor primarily signals through Gq/11 and β-arrestin pathways, leading to the phosphorylation of specific downstream proteins like PKC and ERK1/2.[2][17][18] By treating cells with a selective AT1 ligand and quantifying changes in the phosphoproteome, one can confirm that only the canonical AT1R signaling cascade is activated. This provides functional validation of selectivity.
Caption: Key signaling pathways activated by the AT1 receptor.
Experimental Protocol: Phosphoproteomics
-
Cell Culture and Treatment: Grow cells and serum-starve them to reduce basal phosphorylation. Treat with the AT1-selective ligand, a control ligand, or vehicle for various time points (e.g., 2, 5, 15 minutes).
-
Lysis and Digestion: Lyse cells in a denaturing buffer containing phosphatase inhibitors. Reduce, alkylate, and digest proteins into peptides with trypsin.
-
Phosphopeptide Enrichment: This is the critical step. Incubate the peptide mixture with titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads, which selectively bind to negatively charged phosphopeptides.
-
Elution and MS Analysis: Wash the beads and elute the captured phosphopeptides. Analyze via LC-MS/MS.
-
Data Analysis: Use specialized software to identify phosphopeptides and pinpoint the exact site of phosphorylation. Perform quantitative analysis (using SILAC, TMT, or Label-Free Quantification) to determine how phosphorylation levels change in response to the ligand.
Quantitative Data: Phosphoproteomics
| Protein | Phosphorylation Site | Function | Fold Change (AT1 Agonist vs. Vehicle) |
| MAPK3 (ERK1) | T185/Y187 | MAPK Signaling | 5.6 |
| MAPK1 (ERK2) | T202/Y204 | MAPK Signaling | 6.2 |
| PRKCA (PKCα) | S657 | PKC Signaling | 3.8 |
| MYLK | T853 | Smooth Muscle Contraction | 4.1 |
| STAT3 | Y705 | JAK/STAT Pathway (AT2R-associated) | 1.2 |
| Representative data showing selective activation of canonical AT1R downstream signaling nodes. |
Comparison: Phosphoproteomics for Selectivity
| Pros | Cons |
| Provides direct functional validation of pathway activation. | Does not identify the primary receptor target directly. |
| Highly sensitive to changes in signaling dynamics. | Phosphorylation is transient and requires careful time-course experiments. |
| Can reveal unexpected "off-target" pathway activation, indicating a lack of selectivity. | Phosphopeptide enrichment can be challenging and biased towards more abundant proteins. |
Summary Comparison of Methods
| Feature | AP-MS | PL-MS | Phosphoproteomics |
| Primary Goal | Identify direct & stable binding partners | Identify proximal proteins in situ | Measure functional pathway activation |
| Interaction Type | Stable complexes | Proximal, transient, stable | Downstream signaling events |
| Cellular Context | In vitro (from lysate) | In vivo (live cells) | In vivo (live cells) |
| Temporal Resolution | Low (steady state) | High (seconds to minutes) | High (seconds to minutes) |
| Key Requirement | Functional immobilized ligand | Genetically encoded fusion protein | Effective phosphopeptide enrichment |
| Selectivity Insight | Confirms direct binding to AT1R | Confirms ligand-induced proximity changes around AT1R | Confirms activation of AT1R-specific signaling pathways |
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Progress in mass spectrometry approaches to profiling protein–protein interactions in the studies of the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 16. Phosphoproteomics for studying signaling pathways evoked by hormones of the renin‐angiotensin system: A source of untapped potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoproteomic analysis of AT1 receptor-mediated signaling responses in proximal tubules of angiotensin II-induced hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
AT1 vs. Other BRD4 Degraders: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRD4 degrader AT1 against other prominent alternatives in preclinical models. The information is based on available experimental data to facilitate informed decisions in drug discovery and development.
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology and other diseases.[1][2] The development of Proteolysis Targeting Chimeras (PROTACs) has provided a novel strategy to target BRD4 by inducing its degradation.[1] Among these, AT1 has been identified as a highly selective BRD4 degrader.[3][4] This guide compares the preclinical performance of AT1 with other well-characterized BRD4 degraders, including MZ1, dBET6, and ARV-771.
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins. They consist of two ligands connected by a linker: one binds to the target protein (e.g., BRD4), and the other recruits an E3 ubiquitin ligase (e.g., von Hippel-Lindau [VHL] or Cereblon [CRBN]). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of action for BRD4-targeting PROTACs.
Comparative Analysis of BRD4 Degraders
This section details the characteristics of AT1 and compares its performance metrics with those of MZ1, dBET6, and ARV-771 based on available preclinical data.
AT1: A Highly Selective BRD4 Degrader
AT1 is a VHL-based PROTAC designed for high selectivity towards BRD4.[3][4] This selectivity is a key differentiator, as pan-BET inhibition can sometimes lead to off-target effects.
Key Features of AT1:
-
High Selectivity: AT1 demonstrates remarkable selectivity for BRD4 over other BET family members, BRD2 and BRD3.[3][4]
-
E3 Ligase: It utilizes the von Hippel-Lindau (VHL) E3 ligase for its mechanism of action.[3]
Performance Data Comparison
The following tables summarize the available quantitative data for AT1 and other prominent BRD4 degraders. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
Table 1: Binding Affinity and Selectivity
| Degrader | Target | E3 Ligase | Kd (nM) | Cell Line/Assay | Selectivity Profile | Reference(s) |
| AT1 | BRD4 (BD2) | VHL | 44 | Cell-based assay | Highly selective for BRD4 over BRD2/BRD3 | [3][4] |
| MZ1 | BRD4 (BD1/BD2) | VHL | 382/120 | In vitro | Preferential for BRD4 over BRD2/BRD3 | [5] |
| dBET6 | BETs | CRBN | ~10 (IC50) | Not specified | Pan-BET degrader | [6] |
| ARV-771 | BETs | VHL | 9.6 (BRD4 BD1), 7.6 (BRD4 BD2) | Cell-free assay | Pan-BET degrader | [7] |
Table 2: In Vitro Degradation and Antiproliferative Activity
| Degrader | Cell Line | DC50 (nM) | IC50 (nM) (Proliferation) | Assay Conditions | Reference(s) |
| AT1 | HeLa | Not Reported | Not Reported | 24h treatment for degradation | [8] |
| MZ1 | H661, H838 | 8, 23 (BRD4) | 49 (MV4-11, 48h) | Varies by study | [5][9] |
| dBET6 | HEK293T | 6 (BRD4, 3h) | 0.001-0.5 µM (various solid tumors, 48h) | Varies by study | [6] |
| ARV-771 | 22Rv1 | <5 | <1 (c-MYC IC50) | 72h for proliferation | [7] |
| QCA570 | Bladder Cancer Lines | ~1 | 2-10 | 72h for proliferation | [10] |
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by PROTACs impacts downstream signaling pathways, most notably by downregulating the expression of the MYC oncogene.
Figure 2: Simplified signaling pathway showing BRD4's role in MYC transcription.
The general workflow for evaluating and comparing BRD4 degraders in preclinical models is outlined below.
Figure 3: General experimental workflow for comparing BRD4 degraders.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used in the preclinical evaluation of BRD4 degraders.
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., 5637, T24) in 96-well plates at a density of 3,000-5,000 cells per well and culture overnight.[10]
-
Treatment: Treat the cells with a serial dilution of the BRD4 degrader (e.g., QCA570) or vehicle control for a specified duration (e.g., 72 hours).[10]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[10]
Western Blot for BRD4 Degradation
-
Cell Lysis: After treatment with the degrader for the desired time and concentration, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Transfection and Lysis: Transfect cells with tagged proteins of interest (e.g., Flag-tagged E3 ligase and HA-tagged target protein) and lyse the cells after treatment with the PROTAC.[11]
-
First Immunoprecipitation: Incubate the cell lysate with beads conjugated to the first antibody (e.g., anti-Flag) to pull down the first tagged protein and its binding partners.
-
Elution: Elute the protein complexes from the beads.
-
Second Immunoprecipitation: Incubate the eluted complexes with beads conjugated to the second antibody (e.g., anti-HA) to isolate the ternary complex.
-
Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blotting to detect all three components of the ternary complex (E3 ligase, PROTAC, and target protein).[11]
Conclusion
AT1 stands out as a highly selective BRD4 degrader, offering a potential advantage in minimizing off-target effects associated with pan-BET inhibition. While direct comparative preclinical data against a full panel of other degraders like MZ1, dBET6, and ARV-771 under uniform conditions is limited, the available information suggests that all these molecules are potent degraders of BRD4 with significant antiproliferative activity in various cancer models. The choice of a specific degrader for further preclinical or clinical development will likely depend on the specific biological context, desired selectivity profile, and in vivo pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret their own comparative studies.
References
- 1. [PDF] Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models | Semantic Scholar [semanticscholar.org]
- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 2098836-45-2 | BroadPharm [broadpharm.com]
Unraveling the Divergent Mechanisms of c-Myc Regulation: A Comparative Analysis of AT1 Receptor Blockade and JQ1 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the oncoprotein c-Myc is paramount in the quest for effective cancer therapeutics. This guide provides a detailed comparison of two distinct strategies for modulating c-Myc activity: indirect regulation via Angiotensin II Type 1 (AT1) receptor blockade and direct transcriptional inhibition by the BET bromodomain inhibitor, JQ1.
The c-Myc proto-oncogene is a master transcriptional regulator frequently deregulated in a majority of human cancers, making it a prime therapeutic target.[1] Its inhibition can lead to tumor regression, highlighting the dependency of many cancers on its continued activity.[1] This comparison guide delves into the mechanisms, quantitative effects, and experimental methodologies associated with targeting c-Myc through the AT1 receptor pathway and with the well-characterized inhibitor, JQ1.
At a Glance: Key Differences in c-Myc Regulation
| Feature | AT1 Receptor Blockade (e.g., Losartan, Candesartan) | JQ1 (BET Bromodomain Inhibitor) |
| Mechanism of Action | Indirectly modulates c-Myc activity by interfering with the Angiotensin II signaling pathway. | Directly inhibits the transcription of the MYC gene by displacing the BRD4 protein from its promoter and enhancer regions.[2] |
| Primary Target | Angiotensin II Type 1 (AT1) Receptor. | Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4.[2] |
| Effect on c-Myc | Attenuates c-Myc's transcriptional activity and can lead to a reduction in its expression. | Potently suppresses c-Myc mRNA and protein levels.[3][4] |
| Therapeutic Approach | Repurposing of existing antihypertensive drugs. | Targeted epigenetic therapy. |
Delving Deeper: Mechanisms of Action
The Indirect Influence of AT1 Receptor Blockade on c-Myc
The renin-angiotensin system (RAS), traditionally known for its role in blood pressure regulation, has been implicated in cancer progression. The binding of Angiotensin II to its AT1 receptor triggers a cascade of intracellular signaling events that can influence cell proliferation, inflammation, and angiogenesis. Emerging evidence suggests that this pathway can also impact the activity of c-Myc.
Blockade of the AT1 receptor by antagonists such as losartan and candesartan can disrupt these signaling pathways, thereby indirectly attenuating c-Myc's oncogenic functions. For instance, studies have shown that AT1 receptor signaling can lead to the recruitment of c-Myc to the promoter regions of target genes, a process that can be reversed by AT1 receptor blockers. This suggests a mechanism whereby inhibiting the AT1 receptor can curtail the transcriptional activity of c-Myc.
dot
JQ1: A Direct Hit on c-Myc Transcription
In contrast to the indirect approach of AT1 receptor blockade, JQ1 represents a direct and potent strategy for inhibiting c-Myc. JQ1 is a small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomain proteins, most notably BRD4.[2] BRD4 is a critical co-activator that is recruited to the promoter and enhancer regions of the MYC gene, facilitating its transcription.
By displacing BRD4 from chromatin, JQ1 effectively dismantles the transcriptional machinery required for MYC expression.[2] This leads to a rapid and significant decrease in both c-Myc mRNA and protein levels, resulting in cell cycle arrest, senescence, and apoptosis in a variety of cancer models.[2]
dot
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data on the effects of AT1 receptor blockers and JQ1 on cell viability and c-Myc expression. It is important to note that the effects of AT1 receptor blockers on c-Myc are less direct and the available quantitative data is more focused on overall cellular effects rather than specific c-Myc inhibition metrics like those available for JQ1.
| Parameter | AT1 Receptor Blockers (Losartan/Candesartan) | JQ1 |
| IC50 (Cell Viability) | Losartan: ~300 µM in CT-26 colorectal cancer cells.[5] Candesartan: IC50 values for platelet aggregation inhibition have been reported, but direct cancer cell viability IC50s are less consistently documented. | Varies by cell line: 0.28–10.36 µM in ovarian and endometrial cancer cells[3]; <5 µM in sensitive lung cancer cell lines.[6] |
| Effect on c-Myc mRNA | Can lead to a reduction in c-Myc expression, but direct dose-response data in cancer cells is limited. | Significant dose-dependent decrease. For example, 500 nM JQ1 for 6 hours can significantly repress c-MYC mRNA in colorectal cancer cell lines.[7] |
| Effect on c-Myc Protein | Can lead to a reduction in c-Myc protein levels, but quantitative dose-response data is not as extensively characterized as for JQ1. | Potent, dose-dependent decrease in c-Myc protein levels. Treatment with 1 µM JQ1 for 72 hours significantly decreased c-Myc expression in ovarian and endometrial cancer cells.[3][7] |
Experimental Protocols
Western Blotting for c-Myc Protein Expression
This protocol outlines the general steps for assessing c-Myc protein levels following treatment with either AT1 receptor blockers or JQ1.
dot
Key Reagents:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against c-Myc
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the test compound (AT1 receptor blocker or JQ1) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-old PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Expression
This protocol describes the steps to measure the relative expression of MYC mRNA following drug treatment.
dot
Key Reagents:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for MYC and a reference gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Treatment: Treat cells as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
RNA Quality and Quantity: Measure the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qPCR: Set up the qPCR reactions with primers for MYC and a reference gene.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of MYC mRNA normalized to the reference gene.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AT1 receptor blockers and JQ1 on cancer cells.
dot
Key Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Drug Treatment: After cell attachment, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[8]
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
Targeting the oncoprotein c-Myc remains a critical strategy in cancer therapy. This guide has illuminated two distinct approaches: the indirect modulation of c-Myc activity through AT1 receptor blockade and the direct transcriptional suppression by the BET inhibitor JQ1. While JQ1 offers a potent and direct means of reducing c-Myc levels, the repurposing of well-established AT1 receptor blockers presents an alternative, albeit less direct, strategy that warrants further investigation. The provided data and experimental protocols offer a framework for researchers to further explore and compare these and other emerging strategies aimed at therapeutically targeting the multifaceted roles of c-Myc in cancer.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin receptor blocker Losartan inhibits tumor growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating VHL-Dependency of AT1-Mediated Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of targeted protein degraders is paramount. This guide provides a comparative overview of experimental approaches to validate the dependency on the von Hippel-Lindau (VHL) E3 ubiquitin ligase for protein degradation mediated by molecules like the PROTAC AT1. We present key experimental protocols, comparative data, and visualizations to facilitate the rigorous assessment of your targeted protein degradation strategy.
AT1 is a Proteolysis Targeting Chimera (PROTAC®) that selectively degrades BRD4 by recruiting it to the VHL E3 ligase.[1][2][3] Validating that the degradation of the target protein is indeed mediated by the intended E3 ligase is a critical step in the development of such degraders.
Mechanism of VHL-Mediated Degradation by AT1
PROTACs like AT1 are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity.[4] This induced proximity facilitates the ubiquitination of the target protein by the E3 ligase, marking it for subsequent degradation by the proteasome.[1][4] The general mechanism is illustrated below.
Experimental Validation of VHL-Dependency
A multi-pronged approach is essential to rigorously validate that the degradation of a target protein by a PROTAC is dependent on the recruited E3 ligase. Below are key experimental strategies, their protocols, and expected outcomes.
Experimental Workflow
The following workflow outlines a systematic approach to validating VHL-dependency.
Comparison in VHL-Proficient vs. VHL-Deficient Cell Lines
The most direct method to test for VHL dependency is to compare the degradation of the target protein in cell lines that express VHL (VHL+/+) with those that are VHL-deficient (VHL-/-).
Experimental Protocol:
-
Cell Culture: Culture VHL-proficient (e.g., HeLa) and VHL-deficient (e.g., 786-O, RCC4) cells under standard conditions.[5]
-
Treatment: Treat cells with varying concentrations of AT1 (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify band intensities to determine the relative abundance of the target protein.
Expected Results:
| Cell Line | VHL Status | AT1 Treatment (1 µM) | Target Protein Degradation (%) |
| HeLa | +/+ | + | >90% |
| 786-O | -/- | + | <10% |
| RCC4 | -/- | + | <10% |
| HeLa | +/+ | - (Vehicle) | 0% |
| 786-O | -/- | - (Vehicle) | 0% |
VHL Knockdown or Knockout
To confirm the results from cell line comparisons, VHL can be transiently knocked down using siRNA or permanently knocked out using CRISPR/Cas9 in a VHL-proficient cell line.
Experimental Protocol:
-
Gene Silencing/Editing: Transfect VHL-proficient cells (e.g., HeLa) with VHL-targeting siRNA or a CRISPR/Cas9 system. Use a non-targeting control for comparison.
-
Verification: After 48-72 hours, confirm VHL knockdown/knockout by Western blotting or RT-qPCR.
-
AT1 Treatment: Treat the transfected/edited cells with AT1 or a vehicle control.
-
Analysis: Perform Western blotting to assess the degradation of the target protein as described above.
Expected Results:
| Cell Line (HeLa) | VHL Expression | AT1 Treatment (1 µM) | Target Protein Degradation (%) |
| Non-targeting Control | Normal | + | >90% |
| VHL siRNA | Reduced | + | <20% |
| VHL CRISPR KO | Absent | + | <10% |
Competitive Antagonism with a VHL Ligand
Pre-treatment of cells with a high concentration of a VHL ligand that is not linked to a target binder should competitively inhibit the binding of the AT1-VHL interaction, thereby preventing target degradation.
Experimental Protocol:
-
Pre-treatment: Incubate VHL-proficient cells with a high concentration (e.g., 10-100 µM) of a free VHL ligand for 1-2 hours.
-
Co-treatment: Add AT1 to the media (while maintaining the high concentration of the free VHL ligand) and incubate for the desired degradation period.
-
Analysis: Perform Western blotting to quantify the levels of the target protein.
Expected Results:
| Pre-treatment (VHL Ligand) | AT1 Treatment (1 µM) | Target Protein Degradation (%) |
| - | + | >90% |
| + | + | <15% |
Comparison with VHL-Independent Degradation
It is also crucial to consider the possibility of VHL-independent degradation pathways. Some proteins can be degraded by the proteasome without the involvement of VHL, and in some cases, even without ubiquitination.[5][6]
Characteristics of VHL-Dependent vs. VHL-Independent Degradation
| Feature | VHL-Dependent Degradation | VHL-Independent Degradation |
| VHL Requirement | Absolute | Not required |
| E3 Ligase | VHL is the specific E3 ligase | May involve other E3 ligases or be E3-independent |
| Ubiquitination | Essential for proteasomal recognition | May or may not be required[6] |
| Inhibition by VHL Ligands | Yes | No |
| Degradation in VHL-/- cells | No | Yes |
| Example Pathway | PROTAC-mediated degradation | HSP70-mediated degradation of HIF-1α[7][8] |
VHL-Independent Degradation Pathway Example
Some cellular stress conditions can induce protein degradation through pathways that are independent of VHL. For instance, the degradation of HIF-1α can be mediated by HSP70 in a VHL-independent manner.[7][8]
By employing the rigorous experimental strategies outlined in this guide, researchers can confidently validate the VHL-dependency of their targeted protein degraders, a critical step in advancing these promising therapeutic modalities.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT 1 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive/hypoxic degradation of HIF-alpha proteins by the proteasome is independent of von Hippel Lindau protein ubiquitylation and the transactivation activity of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors induce VHL and ubiquitin-independent proteasomal degradation of hypoxia-inducible factor 1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD4 Degrader AT1: A Comparative Analysis of Cross-Reactivity with BRD2 and BRD3
A detailed guide for researchers on the selectivity of the PROTAC degrader AT1, with supporting experimental data and protocols.
The development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. Among these, AT1 has emerged as a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family member, BRD4. This guide provides a comprehensive comparison of AT1's activity on BRD4 versus the closely related proteins BRD2 and BRD3, presenting key experimental data, detailed protocols, and mechanistic insights relevant to researchers in drug discovery and chemical biology.
Introduction to AT1 and BET Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play crucial roles in the regulation of gene transcription.[1][2] Their involvement in various diseases, including cancer and inflammation, has made them attractive drug targets.[2][3] AT1 is a heterobifunctional PROTAC that works by inducing the selective degradation of BRD4.[4] It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to (+)-JQ1, a pan-BET inhibitor that binds to the bromodomains of BET proteins.[4][5] This dual binding brings BRD4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][]
Comparative Degradation Activity of AT1
AT1 was specifically designed for enhanced selectivity for BRD4 over other BET family members. This was achieved by modifying its parent molecule, MZ1, with a shorter, less flexible linker.[5] This structural change is hypothesized to better discriminate between the bromodomains of BRD4, BRD2, and BRD3.[5]
Experimental data from proteome-wide mass spectrometry studies have confirmed the high selectivity of AT1. In HeLa cells treated with 1 µM of AT1 for 24 hours, BRD4 was the only protein significantly depleted (to approximately 40% of its original level) out of 5,674 detected proteins.[4] Notably, there was negligible loss of BRD2 or BRD3 under these conditions.[4]
| Parameter | BRD4 | BRD2 | BRD3 | Cell Line | Reference |
| DC50 | 30-100 nM | Negligible Degradation | Negligible Degradation | HeLa | [4] |
| Dmax | >95% | Not Applicable | Not Applicable | HeLa | [4] |
| Proteome-wide Depletion (1µM, 24h) | ~60% | Negligible | Negligible | HeLa | [4] |
-
DC50: The concentration of the degrader that results in a 50% reduction of the target protein level.
-
Dmax: The maximum percentage of protein degradation achieved.
Biophysical Binding Data
The interaction of AT1 with BRD4 and the E3 ligase VHL has been characterized using biophysical methods, providing insight into the formation of the ternary complex required for degradation.
| Parameter | Value | Target | Method | Reference |
| Binary Kd | 45 nM | BRD4-BD2 | ITC | [4] |
| Binary Kd | 335 nM | VHL | ITC | [4] |
| Ternary Kd | 47 nM | VHL (in the presence of BRD4-BD2) | ITC | [4] |
| Cooperativity (α) | 7 | VHL-AT1-BRD4-BD2 | ITC | [4] |
| Ternary Complex t1/2 | 26 s | VHL-AT1-BRD4-BD2 | SPR | [4] |
-
Kd: Dissociation constant, a measure of binding affinity.
-
ITC: Isothermal Titration Calorimetry.
-
SPR: Surface Plasmon Resonance.
-
Cooperativity (α): A measure of how the binding of one component affects the binding of the other. An α value greater than 1 indicates positive cooperativity.
Comparison with Other BRD4 Degraders
While AT1 demonstrates high selectivity for BRD4, other degraders have also been developed with varying selectivity profiles. For instance, dBET1 is a potent degrader of all BET proteins.[8] In contrast, degraders like ZXH-3-26 and GNE-0011 have also been reported to show selective degradation of BRD4.[9] Another example, PLX-3618, is a monovalent degrader that selectively degrades BRD4 by recruiting the DCAF11 E3 ligase.[8] The choice of degrader will depend on the specific research question, whether it is to probe the function of BRD4 selectively or to target the entire BET family.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing protein degradation.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: AT1 vs. dBET1 in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs (Proteolysis Targeting Chimeras), AT1 and dBET1, have emerged as valuable research tools for the selective degradation of BET (Bromodomain and Extra-Terminal domain) proteins, particularly BRD4. Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate this key cancer target. This guide provides a detailed comparison of their efficacy, supported by available experimental data, and outlines the methodologies for their evaluation.
Mechanism of Action: A Tale of Two E3 Ligases
AT1 and dBET1 share a similar architecture: a ligand that binds to the target protein (BRD4) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The key difference lies in the E3 ligase they recruit.
-
AT1 employs a ligand for the von Hippel-Lindau (VHL) E3 ligase.
-
dBET1 utilizes a ligand for the Cereblon (CRBN) E3 ligase.
This fundamental difference in their mechanism can influence their degradation efficiency, selectivity, and potential off-target effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for AT1 and dBET1 from various studies.
Table 1: Quantitative Efficacy Data for AT1
| Parameter | Cell Line | Value | Reference |
| BRD4 DC50 | HeLa | 30-100 nM (24 h) | --INVALID-LINK-- |
| Dmax | HeLa | > 95% | --INVALID-LINK-- |
| Antiproliferative pEC50 | MV4;11 | 5.9 (48 h) | --INVALID-LINK-- |
| Binary Kd (BRD4-BD2) | ITC | 45 nM | --INVALID-LINK-- |
| Binary Kd (VHL) | ITC | 335 nM | --INVALID-LINK-- |
| Ternary Kd (VHL, with BRD4-BD2) | ITC | 47 nM | --INVALID-LINK-- |
| Ternary Complex Cooperativity (α) | ITC | 7 | --INVALID-LINK-- |
Table 2: Quantitative Efficacy Data for dBET1
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation | MV4;11 | >85% at 100 nM (18 h) | [1] |
| EC50 | SUM149 | 430 nM | [1] |
| Antiproliferative IC50 | MV4;11 | 0.14 µM (24 h) | [2] |
| Antiproliferative IC50 | Various Solid Tumors | 0.5 - 5 µM | [3] |
| BRD4(1) IC50 | Biochemical Assay | 20 nM | [1] |
| In Vivo Efficacy | MV4;11 Xenograft | Attenuated tumor progression (50 mg/kg daily) | [1] |
Comparative Analysis
While a direct comparison is lacking, some general observations can be made based on the available data and the known properties of VHL- and CRBN-based degraders.
-
Selectivity: AT1 is reported to be highly selective for BRD4 over other BET family members, BRD2 and BRD3.[1] In contrast, dBET1 is described as a pan-BET degrader, targeting BRD2, BRD3, and BRD4.[1] This difference in selectivity is a critical consideration for researchers investigating the specific roles of BRD4.
-
E3 Ligase Biology: The choice of E3 ligase can impact the broader applicability of the degrader. CRBN and VHL have different tissue expression patterns and subcellular localizations, which can influence the efficacy of dBET1 and AT1 in different biological contexts.[] For instance, VHL expression can be downregulated in hypoxic tumors, potentially affecting the efficacy of VHL-based PROTACs like AT1.[] Conversely, CRBN-based PROTACs have shown particular effectiveness in hematopoietic cells due to high CRBN abundance.[]
-
In Vivo Activity: In vivo efficacy has been demonstrated for dBET1 in a human leukemia xenograft model, where it attenuated tumor progression.[1] In vivo pharmacokinetic and efficacy data for AT1 is not as readily available in the public domain.
A study comparing the CRBN-recruiting degrader dBET1 with the VHL-recruiting degrader MZ1 (structurally related to AT1) in colorectal cancer cells showed that both PROTACs led to complete degradation of BRD4.[5] However, the study noted that the effective concentrations differed between the two, suggesting that the choice of E3 ligase can influence the potency of BRD4 degradation.[5]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of AT1 and dBET1.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, MV4;11, or other relevant lines).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight. Treat cells with varying concentrations of AT1, dBET1, or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 18, 24, 48 hours).
Western Blot for BRD4 Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of AT1 or dBET1 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein (BRD4) or a component of the E3 ligase complex (VHL or CRBN) overnight at 4°C. Add protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the presence of the other components of the ternary complex (PROTAC, target protein, and E3 ligase component) by Western blotting. An enhanced signal for the co-immunoprecipitated protein in the presence of the PROTAC indicates the formation of the ternary complex.
Quantitative Proteomics (Mass Spectrometry)
-
Sample Preparation: Treat cells with the PROTAC of interest and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This allows for an unbiased assessment of the selectivity of the degrader and can identify potential off-target effects.
Conclusion
Both AT1 and dBET1 are potent degraders of BET proteins, offering valuable tools for cancer research and drug development. Their primary distinction lies in the E3 ligase they recruit, which can lead to differences in selectivity, potency, and applicability in various cellular contexts. While AT1 appears to offer greater selectivity for BRD4, dBET1 has demonstrated in vivo efficacy. The choice between these two PROTACs will depend on the specific research question, the biological system under investigation, and whether pan-BET degradation or selective BRD4 degradation is desired. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative efficacy studies.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Reversibility of BRD4 Degradation by AT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) AT1, a selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, with other notable BRD4 degraders. A key focus of this analysis is the reversibility of degradation, a critical parameter in understanding the pharmacodynamics and potential therapeutic window of such compounds. The information presented is supported by experimental data and includes detailed methodologies for key experiments.
Introduction to PROTAC-mediated BRD4 Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] BRD4, a member of the BET family of proteins, is a key regulator of gene expression and a well-established therapeutic target in cancer and other diseases.[5][6][7][8] AT1 is a potent and highly selective PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of BRD4.[9][10][11][12][13][14][15]
Mechanism of Action of AT1
AT1 functions by forming a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity induces the polyubiquitination of BRD4, which is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is then released to engage in another cycle of degradation, acting in a catalytic manner.[4]
Caption: Mechanism of AT1-mediated BRD4 degradation.
Assessing the Reversibility of Degradation
The ability of a target protein to recover to its physiological levels after the removal of a degrader is a crucial characteristic. This "reversibility" is important for managing potential on-target toxicities and defining dosing schedules. While many PROTACs are designed to be reversible, the kinetics of recovery can vary. For instance, the degradation of BRD4 by the PROTACs dBET1 and MZ1 has been shown to be reversible, with protein levels recovering within 22 hours after the compounds were removed from the cell culture.[16]
Experimental Protocol: Washout Experiment
A washout experiment is the standard method to assess the reversibility of PROTAC-induced protein degradation.
Objective: To determine the rate of BRD4 protein level recovery after removal of the BRD4 degrader.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line)
-
Complete cell culture medium
-
BRD4 degrader (e.g., AT1) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., Western blot antibodies, TR-FRET reagents)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Treatment: Treat the cells with the BRD4 degrader at a concentration known to cause significant degradation (e.g., 1 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the medium containing the degrader.
-
Wash the cells gently with pre-warmed PBS two to three times to remove any residual compound.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Time-Course Analysis:
-
Collect cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
A control group of cells continuously treated with the degrader should also be maintained and collected at corresponding time points.
-
-
Protein Quantification:
-
Analyze the levels of BRD4 protein in the cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for BRD4. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This high-throughput method can quantify endogenous protein levels directly from cell lysates and is suitable for detailed kinetic studies.[17][18]
-
-
Data Analysis: Quantify the BRD4 protein levels at each time point relative to the loading control and normalize to the vehicle-treated cells at time 0. Plot the percentage of BRD4 recovery over time.
Caption: Workflow for a washout experiment.
Comparative Analysis of BRD4 Degraders
AT1 is distinguished by its high selectivity for BRD4 over other BET family members, BRD2 and BRD3.[9][10][13] This selectivity is a significant advantage, as it may reduce off-target effects associated with pan-BET inhibition. The following table compares AT1 with other well-characterized BRD4 degraders.
| Feature | AT1 | MZ1 | dBET6 | ARV-771 |
| E3 Ligase Recruited | VHL | VHL | Cereblon (CRBN) | VHL |
| Binding Affinity (Kd) | 44 nM (for BRD4BD2)[9][10][11][12][14][15] | 382 nM (BRD4BD1), 120 nM (BRD4BD2)[19] | 46 nM (BRD4BD1) | 9.6 nM (BRD4BD1), 7.6 nM (BRD4BD2)[20] |
| Degradation Potency (DC50) | Not explicitly reported, but effective at 1-3 µM[9][11] | 2-20 nM (cell line dependent)[21] | 6 nM (in HEK293T cells) | < 1 nM[22] |
| Selectivity | Highly selective for BRD4 over BRD2/BRD3[9][10][13] | Preferential for BRD4 over BRD2/BRD3[5][6][21] | Pan-BET degrader | Pan-BET degrader |
| Reported Reversibility | Not explicitly stated, but expected based on non-covalent mechanism | Yes, reversible[5][6][19][21] | Not explicitly stated, but expected | Not explicitly stated, but expected |
Discussion:
While the degradation of BRD4 by MZ1 is explicitly described as reversible[5][6][19][21], and recovery of BRD4 levels was observed after removal of dBET1 (a first-generation CRBN-based degrader)[16], there is currently no direct published experimental data specifically detailing the reversibility of AT1-mediated degradation. However, given that AT1 operates through a non-covalent, reversible binding mechanism to form the ternary complex, it is highly probable that its effect is also reversible. The rate of BRD4 recovery would depend on the rate of new BRD4 synthesis within the cell and the pharmacokinetic properties of AT1.
The high selectivity of AT1 for BRD4 is a key differentiating factor.[9][10][13] Pan-BET degraders like ARV-771 and dBET6, while highly potent, also degrade BRD2 and BRD3.[7] The ability to selectively degrade BRD4 with AT1 provides a valuable tool to dissect the specific functions of this BET family member and may offer a more targeted therapeutic approach with an improved safety profile.
Caption: Comparison of BRD4 degrader features.
Conclusion
AT1 is a valuable chemical probe distinguished by its high selectivity for BRD4. While direct experimental evidence for the reversibility of its action is not yet published, its mechanism of action strongly suggests that, like other non-covalent PROTACs, the degradation it induces is reversible. A standard washout experiment can be employed to confirm this and to determine the kinetics of BRD4 recovery. The unique selectivity profile of AT1 compared to pan-BET degraders like dBET6 and ARV-771 makes it a critical tool for elucidating the specific biological roles of BRD4 and for the development of more targeted therapeutics. Further studies are warranted to fully characterize its pharmacodynamic profile, including a direct assessment of its reversibility in various cellular contexts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD4 degrader AT1 | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 14. abmole.com [abmole.com]
- 15. This compound - MedChem Express [bioscience.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 21. Pardon Our Interruption [opnme.com]
- 22. pnas.org [pnas.org]
Angiotensin II Receptor Type 1 (AT1) in Cancer Subtypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Renin-Angiotensin System (RAS) has emerged as a significant player in cancer pathophysiology, moving beyond its classical role in cardiovascular regulation. A key component of this system, the Angiotensin II Receptor Type 1 (AT1), is increasingly implicated in tumor growth, angiogenesis, and metastasis across various cancer subtypes. This guide provides a comparative overview of AT1's role in different cancers, supported by experimental data and detailed methodologies, to aid researchers and clinicians in navigating this promising therapeutic target.
AT1 Receptor Expression Across Cancer Subtypes: A Quantitative Overview
The expression of the AT1 receptor varies considerably among different cancer types, suggesting a subtype-specific role in tumor biology. Overexpression of AT1 has been reported in a range of solid tumors, including those of the breast, pancreas, kidney, lung, prostate, and adrenal glands.[1] This differential expression underscores the importance of a nuanced, cancer-specific approach when considering AT1 as a therapeutic target.
Below is a summary of AT1 receptor expression data compiled from various studies. It is important to note that the methodologies and patient cohorts may differ between studies, warranting careful interpretation of the data.
| Cancer Subtype | AT1 Expression Level | Percentage of Positive Cases (%) | Key Findings & Citations |
| Breast Cancer | Overexpressed | 66% | Expression is associated with increased cell proliferation and vascular density.[2][3] In invasive ductal carcinoma, AT1R expression correlates with VEGF-A and VEGF-D expression.[4] |
| Pancreatic Cancer | Highly Expressed | Not specified | AT1R is highly expressed in pancreatic cancer tissue compared to normal surrounding tissue.[2] Its overexpression is linked to cancer progression.[2] |
| Kidney Cancer | Overexpressed | 83.3% (35/42 tumors) | AT1R mRNA levels are increased in well-differentiated tumors and decreased in undifferentiated tumors.[1][5] |
| Lung Cancer | Overexpressed | Not specified | AT1R is implicated in tumor progression.[1][2] |
| Prostate Cancer | Overexpressed | Not specified | A positive correlation exists between AT1R expression and the metastatic potential of prostate cancer cells.[2][6] |
| Adrenal Gland Tumors | Altered Expression | Not specified | AT1 receptor expression is altered in adrenal cancer and pheochromocytomas.[1][7] |
| Esophageal Squamous Cell Carcinoma | Overexpressed | ≧35% of tumor cells defined as overexpression | AT1R overexpression is an independent adverse prognosticator.[8] |
Key Signaling Pathways Modulated by AT1 in Cancer
The pro-tumorigenic effects of AT1 activation are mediated through a complex network of intracellular signaling pathways. Angiotensin II (Ang II), the primary ligand for AT1, triggers a cascade of events that promote cell proliferation, survival, inflammation, and angiogenesis.
A key mechanism involves the activation of the PI3K/Akt pathway , which is crucial for cell survival and proliferation in breast cancer cells.[9] Another critical pathway is the MAPK/ERK pathway , which is stimulated by Ang II and plays a role in prostate cancer cell proliferation.[1][6]
Furthermore, AT1 signaling is intricately linked to the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) .[1][10] Ang II, through AT1, can upregulate VEGF, thereby promoting the formation of new blood vessels that supply tumors with essential nutrients.[10] Additionally, AT1 activation can induce the expression of Transforming Growth Factor-beta (TGF-β) , a cytokine with multifaceted roles in cancer progression, including immune suppression and metastasis.[1][11]
Visualizing AT1 Signaling in Cancer
The following diagram illustrates the central signaling cascades initiated by the activation of the AT1 receptor in cancer cells.
Experimental Protocols for AT1 Receptor Analysis
The detection and quantification of AT1 receptor expression are crucial for both research and clinical applications. The two most common methods employed are Immunohistochemistry (IHC) and Reverse Transcription Polymerase Chain Reaction (RT-PCR).
Immunohistochemistry (IHC)
IHC is a widely used technique to visualize the presence and location of the AT1 protein within tissue samples.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned (typically 4-5 µm).
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of alcohol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done using a citrate buffer (pH 6.0) in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block solution (e.g., serum from the secondary antibody host).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the AT1 receptor (e.g., rabbit anti-human AT1R polyclonal antibody) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: The sections are dehydrated, cleared, and mounted with a coverslip.
-
Analysis: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist.
Visualizing the IHC Workflow
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to detect and quantify the messenger RNA (mRNA) expression of the AT1 receptor gene (AGTR1).
Methodology:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved tumor tissue samples using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR): The cDNA is then used as a template for real-time PCR with specific primers for the AGTR1 gene and a reference gene (e.g., GAPDH, β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The relative expression of AGTR1 mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in the tumor sample is compared to a control or calibrator sample.
Conclusion and Future Directions
The evidence strongly suggests that the AT1 receptor is a critical mediator of tumor progression in a variety of cancer subtypes. Its overexpression and activation of key oncogenic signaling pathways make it an attractive target for therapeutic intervention. The use of AT1 receptor blockers (ARBs), already widely used as antihypertensive drugs, is a promising strategy for cancer treatment.[12] Further research is warranted to elucidate the precise mechanisms of AT1 signaling in different tumor microenvironments and to develop novel therapeutic strategies that target this pathway, potentially in combination with existing cancer therapies.
References
- 1. Cancer, inflammation and the AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of Local Renin Angiotensin System in the Common Types of Cancer [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Angiotensin II Type 1 Receptor (AT-1R) Expression Correlates with VEGF-A and VEGF-D Expression in Invasive Ductal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunolocalization of the AT-1R Ang II Receptor in Human Kidney Cancer [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Immunohistochemical detection of angiotensin receptors AT1 and AT2 in adrenal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Angiotensin II/angiotensin II type I receptor (AT1R) signaling promotes MCF-7 breast cancer cells survival via PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II type 1 receptor antagonists inhibit cell proliferation and angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Angiotensin II Inhibition on Response to Immunotherapy - The ASCO Post [ascopost.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
